Irak4-IN-11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19N7O |
|---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
6-methyl-4-[(1-methylcyclopropyl)amino]-2-[(1-methylpyrazol-4-yl)amino]pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C16H19N7O/c1-16(5-6-16)21-13-12-11(4-7-22(2)14(12)24)19-15(20-13)18-10-8-17-23(3)9-10/h4,7-9H,5-6H2,1-3H3,(H2,18,19,20,21) |
InChI Key |
YBWPAUYJHMYTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC2=NC(=NC3=C2C(=O)N(C=C3)C)NC4=CN(N=C4)C |
Origin of Product |
United States |
Foundational & Exploratory
IRAK4-IN-11: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the mechanism of action of IRAK4-IN-11, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is designed to offer a comprehensive resource for researchers and professionals involved in immunology, inflammation, and drug discovery.
Introduction to IRAK4 and its Role in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These receptors are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby triggering an inflammatory response to infection and tissue injury.
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited to the receptor's intracellular Toll/Interleukin-1 receptor (TIR) domain. MyD88 then recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome. Within the Myddosome, IRAK4 becomes activated and subsequently phosphorylates IRAK1. This phosphorylation event initiates a downstream signaling cascade involving the recruitment of TRAF6, leading to the activation of key transcription factors such as NF-κB and AP-1. The activation of these transcription factors results in the production of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are central to the inflammatory response.
Given its crucial upstream position in this pathway, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.
This compound: An Overview
This compound (also identified as compound 6) is a potent and selective small-molecule inhibitor of IRAK4. By targeting the kinase activity of IRAK4, this compound effectively blocks the initiation and propagation of the inflammatory signaling cascade.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the IRAK4 kinase domain. By occupying this site, this compound prevents the binding of ATP, which is essential for the phosphotransferase activity of the enzyme. This direct inhibition of IRAK4's catalytic function prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation of its downstream substrate, IRAK1. Consequently, the entire downstream signaling cascade is blocked, leading to a significant reduction in the production of pro-inflammatory mediators.
Signaling Pathway Diagram
In-Depth Technical Guide: IRAK4-IN-11 - Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-11. This document details its chemical structure, a step-by-step synthesis protocol, its mechanism of action within the IRAK4 signaling pathway, and relevant quantitative data.
Introduction to IRAK4 and its Role in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation by pathogen-associated molecular patterns (PAMPs) or endogenous danger signals, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.
Activated IRAK4 initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are crucial for orchestrating an inflammatory response. Dysregulation of the IRAK4 signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target.
IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the binding of a ligand to its respective TLR or IL-1R. This event triggers the recruitment of MyD88, which then assembles a complex with IRAK4 and other IRAK family members, IRAK1 and IRAK2, forming the "Myddosome." Within this complex, IRAK4 phosphorylates and activates IRAK1, which then autophosphorylates and subsequently activates TRAF6, an E3 ubiquitin ligase. TRAF6, in turn, activates the TAK1 complex, leading to the activation of the IKK complex and MAP kinases (p38 and JNK). The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it drives the transcription of inflammatory genes.
This compound: A Potent Pyrimidopyridone Inhibitor
This compound, also referred to as compound 6 in the primary literature, is a potent and selective inhibitor belonging to the pyrimidopyridone class of compounds. Its development aimed to optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is 4-((1-methylcyclopropyl)amino)-2-((1-methyl-1H-pyrazol-3-yl)amino)-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one.
Chemical Formula: C₁₆H₁₉N₇O
Molecular Weight: 325.37 g/mol
(A 2D chemical structure diagram would be placed here in a full whitepaper)
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IRAK4 IC₅₀ | 8 nM | [1] |
| Cellular pIRAK4 IC₅₀ (OCI-Ly10 cells) | 190 nM | [1] |
| Lipophilic Efficiency (LipE) | 5.3 | [1] |
| Aqueous Solubility (pH 7.4) | 14 µM | [1] |
| Human Liver Microsomal Clearance (CLint) | 20 µL/min/mg | [1] |
| Mouse Liver Microsomal Clearance (CLint) | 114 µL/min/mg | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a detailed experimental protocol based on the published literature.
Experimental Protocol
Step 1: Synthesis of 2-((1-methyl-1H-pyrazol-3-yl)amino)-4-chloro-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one
-
To a solution of 2,4-dichloro-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one (1.0 eq) in n-butanol (0.1 M) is added 1-methyl-1H-pyrazol-3-amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to 120 °C and stirred for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography (e.g., using a gradient of 0-100% ethyl acetate in hexanes) to afford the desired intermediate product.
Step 2: Synthesis of 4-((1-methylcyclopropyl)amino)-2-((1-methyl-1H-pyrazol-3-yl)amino)-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one (this compound)
-
To a solution of 2-((1-methyl-1H-pyrazol-3-yl)amino)-4-chloro-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one (1.0 eq) in a suitable solvent (e.g., n-butanol or sealed tube with no solvent) is added 1-methylcyclopropan-1-amine (1.5 eq) and DIPEA (3.0 eq).
-
The reaction mixture is heated to 140 °C and stirred for 16 hours in a sealed vessel.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by preparative reverse-phase HPLC to yield this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of IRAK4. It binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates, primarily IRAK1. By inhibiting the kinase activity of IRAK4, this compound effectively blocks the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines. The pyrimidopyridone scaffold of this compound is designed to form key hydrogen bond interactions with the hinge region of the IRAK4 kinase domain, a common feature of many kinase inhibitors that contributes to their binding affinity and selectivity.
Conclusion
This compound is a potent and selective pyrimidopyridone inhibitor of IRAK4 with demonstrated cellular activity. Its well-defined structure and multi-step synthesis provide a valuable tool for researchers studying the role of IRAK4 in health and disease. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further investigation and application of this compound in preclinical research and drug development efforts targeting inflammatory and autoimmune disorders.
References
Unveiling the Target Selectivity of Irak4-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the target selectivity profile of Irak4-IN-11, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The following sections detail its on-target potency, off-target profile, the methodologies used for these assessments, and the critical role of IRAK4 in relevant signaling pathways.
This compound: On-Target and Off-Target Activity
This compound demonstrates high potency for its primary target, IRAK4, with inhibitory concentrations in the low nanomolar range. However, like many kinase inhibitors, it exhibits some off-target activity. A summary of its key quantitative data is presented below.
Table 1: On-Target Potency of this compound
| Target | Potency Type | Value (nM) | Assay Type |
| IRAK4 | IC50 | 5 | Enzymatic Assay |
| IRAK4 | Kd | 0.7 | DiscoverX Kd ELECT |
Data sourced from the Chemical Probes Portal.[1]
Table 2: Off-Target Selectivity Profile of this compound
A kinome scan against a panel of 275 kinases at a concentration of 0.1 µM revealed a number of off-target interactions. The most significant off-targets are detailed below.
| Off-Target Kinase | % Inhibition @ 0.1 µM | IC50 (nM) |
| CLK2 | >75% | 5 |
| Haspin | >75% | 4 |
| CLK4 | >75% | 8 |
| CLK1 | >50% | 50 |
In addition to the kinases listed above, the kinome scan showed that this compound inhibits a total of 4 out of 275 kinases at a level greater than 75% and 8 out of 275 kinases at a level greater than 50% when screened at 0.1 µM.[1]
Signaling Pathway Context
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response.[2][3] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][4] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome".[3][5] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately activates transcription factors such as NF-κB and AP-1.[3][5] This leads to the production of pro-inflammatory cytokines and chemokines.[3][6]
Caption: IRAK4-mediated signaling cascade.
Experimental Protocols
The determination of the target selectivity profile of a kinase inhibitor like this compound involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Kinome-Wide Selectivity Profiling (Kinome Scan)
This high-throughput screening method assesses the activity of an inhibitor against a large panel of kinases to identify potential off-targets.
Caption: General workflow for a kinome scan experiment.
Methodology:
-
Compound Preparation: this compound is serially diluted to the desired screening concentration (e.g., 0.1 µM) in an appropriate buffer, typically containing DMSO.
-
Kinase Reaction: A panel of purified recombinant kinases is prepared. For each kinase, the reaction is initiated by mixing the enzyme, the inhibitor, a suitable substrate (e.g., a generic peptide or protein), and ATP in a reaction buffer.
-
Incubation: The reaction mixtures are incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow for the enzymatic reaction to proceed.
-
Detection: The kinase activity is measured by quantifying the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed. A common method is to measure the amount of ADP produced using a technology like the Transcreener ADP² Assay.[7][8] This assay utilizes an antibody that specifically recognizes ADP, and the signal is often detected via fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI).[7]
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control reaction without the inhibitor. The percentage of inhibition is then calculated for each kinase in the panel.
IC50 Determination (Enzymatic Assay)
To quantify the potency of an inhibitor against a specific kinase, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Methodology:
-
Reagent Preparation:
-
Kinase: A purified recombinant IRAK4 enzyme is diluted to a working concentration (e.g., 1-10 nM) in kinase assay buffer.[7][8]
-
Substrate: A suitable substrate for IRAK4, such as Myelin Basic Protein (MBP) or a specific peptide, is prepared at a concentration near its Km value.[7]
-
ATP: ATP is prepared at a concentration close to its Km for the kinase to ensure competitive binding can be accurately measured.[7]
-
Inhibitor: this compound is serially diluted to create a range of concentrations for the dose-response curve.
-
-
Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated together before the reaction is initiated by the addition of ATP.
-
Enzymatic Reaction: The reaction is allowed to proceed for a set time under linear velocity conditions (typically where less than 20% of the substrate is consumed).
-
Detection: The reaction is stopped, and the kinase activity is measured. This can be done using various methods:
-
Radiometric Assay: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays:
-
Transcreener ADP² Assay: Measures the production of ADP.[7][8]
-
LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.[9]
-
HTScan™ Kinase Assay: An ELISA-based method that uses a phospho-specific antibody to detect the phosphorylated substrate.[10]
-
-
-
Data Analysis: The measured kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Binding Affinity Determination (Kd)
The dissociation constant (Kd) provides a measure of the binding affinity between the inhibitor and the kinase.
Methodology (Example: DiscoverX KINOMEscan™):
-
Principle: This method relies on a competition binding assay. The kinase of interest is tagged (e.g., with DNA) and immobilized on a solid support. The inhibitor is then allowed to compete with a known, immobilized, broad-spectrum kinase inhibitor for binding to the target kinase.
-
Assay Procedure:
-
A library of tagged kinases is mixed with the test compound (this compound).
-
The mixture is applied to a solid support functionalized with an immobilized broad-spectrum kinase inhibitor.
-
Kinases that are not bound by this compound will bind to the immobilized inhibitor and be retained on the support.
-
Kinases that are bound by this compound will remain in solution and be washed away.
-
-
Quantification: The amount of kinase remaining on the solid support is quantified, typically using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. A Kd value is calculated based on the displacement of the kinase from the immobilized ligand.
By employing these rigorous experimental methodologies, a detailed and reliable target selectivity profile for this compound can be established, providing crucial information for its further development and application as a chemical probe or therapeutic agent.
References
- 1. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. media.cellsignal.com [media.cellsignal.com]
In-Depth Technical Guide: Irak4-IN-1 Binding Affinity to IRAK4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Irak4-IN-1 to its target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant signaling pathway, presented through clear visualizations and structured data.
Quantitative Binding Affinity of Irak4-IN-1 to IRAK4
The binding affinity of Irak4-IN-1 for IRAK4 has been determined through biochemical assays, yielding a potent inhibitory constant. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's potency.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Irak4-IN-1 | IRAK4 | Biochemical Kinase Assay | 7 | [1] |
Experimental Protocols
The determination of the binding affinity of Irak4-IN-1 to IRAK4 was achieved through a specific biochemical kinase assay. Below is a detailed methodology based on the primary literature.
Biochemical Kinase Assay for IRAK4 Inhibition
This protocol outlines the measurement of IRAK4 kinase activity and its inhibition by Irak4-IN-1. The assay quantifies the phosphorylation of a substrate peptide by IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 substrate peptide
-
ATP (Adenosine triphosphate)
-
Irak4-IN-1 (or other test compounds)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[2]
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)[2][3]
-
Microplates (e.g., 384-well low volume plates)[2]
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of Irak4-IN-1 in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant IRAK4 enzyme and the specific substrate peptide in the assay buffer to their optimal concentrations.
-
Reaction Setup:
-
Add the diluted Irak4-IN-1 or vehicle (DMSO) to the wells of the microplate.
-
Add the diluted IRAK4 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.[2]
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.[2][3]
-
Alternatively, other detection methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) can be used, such as the Adapta™ Universal Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the IRAK4 kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Irak4-IN-1 required to inhibit 50% of the IRAK4 kinase activity.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context of IRAK4 inhibition and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[4][5]
Caption: IRAK4 Signaling Cascade and Point of Inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the biochemical assay used to determine the IC50 value of Irak4-IN-1 against IRAK4.
Caption: Workflow for Biochemical IC50 Determination.
References
The Role of IRAK4 in TLR Signaling: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, these receptors trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators essential for host defense. However, dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a highly attractive therapeutic target. This technical guide provides a comprehensive overview of the role of IRAK4 in TLR signaling, including its mechanism of action, downstream effects, and its significance as a target for drug development.
The Core of TLR Signaling: The Myddosome and the Role of IRAK4
The canonical TLR signaling pathway, with the exception of TLR3, is dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). Upon ligand binding and receptor dimerization, MyD88 is recruited to the intracellular Toll/Interleukin-1 receptor (TIR) domain of the TLR. This initiates the assembly of a multi-protein complex known as the Myddosome.[1]
IRAK4 is the first kinase recruited to the Myddosome, interacting with MyD88 through their respective death domains.[1][2] This recruitment is a critical initiating event in the signaling cascade. The Myddosome typically consists of a helical structure of 6-8 MyD88 molecules, 4 IRAK4 molecules, and subsequently 4 molecules of either IRAK1 or IRAK2.[1][2]
IRAK4 possesses a dual function within the Myddosome:
-
Scaffold Function: IRAK4 acts as a crucial scaffold for the assembly and stabilization of the Myddosome complex. This structural role is essential for bringing together the other components of the signaling cascade.[3]
-
Kinase Activity: As a serine/threonine kinase, IRAK4's primary role is to phosphorylate downstream substrates, principally IRAK1 and IRAK2.[4][5] Upon recruitment to the Myddosome, IRAK4 molecules trans-autophosphorylate, leading to their full activation.[2] Activated IRAK4 then phosphorylates IRAK1 or IRAK2.
This phosphorylation event triggers a conformational change in IRAK1/IRAK2, leading to their own autophosphorylation and subsequent activation. The activated IRAK1/IRAK2 then dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling pathways, including:
-
Nuclear Factor-kappa B (NF-κB): A key transcription factor that controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Mitogen-Activated Protein Kinases (MAPKs): Including p38 and JNK, which are involved in regulating cytokine production and cellular stress responses.
-
Interferon Regulatory Factors (IRFs): Such as IRF5 and IRF7, which are crucial for the production of type I interferons in response to viral infections.
The activation of these pathways culminates in a robust inflammatory response aimed at eliminating the initial threat.
Visualizing the Pathway
Caption: MyD88-dependent TLR signaling pathway initiated by IRAK4.
Quantitative Data on IRAK4 Interactions and Inhibition
The development of IRAK4 inhibitors has been a major focus of drug discovery efforts. The following tables summarize key quantitative data related to IRAK4's interactions and the potency of various inhibitors.
Table 1: Binding Affinities of Myddosome Components
| Interacting Proteins | Method | Binding Affinity (Kd) |
| MyD88 (death domain) - IRAK4 (death domain) | Multi-angle Light Scattering | ~135.4 kDa (complex mass) |
Note: Direct Kd values for the IRAK4-MyD88 and IRAK4-IRAK1 interactions are not consistently reported in the literature. The interaction is often characterized by the formation of a stable multi-protein complex.
Table 2: In Vitro Potency of Selected IRAK4 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type |
| PF-06650833 (Zimlovisertib) | 0.2 | Cell-based assay |
| BAY1834845 (Zabedosertib) | 3.55 | In vitro kinase assay |
| BMS-986126 | 5.3 | In vitro kinase assay |
| KME-2780 | 0.5 | In vitro kinase assay |
| IRAK4-IN-4 | 2.8 | In vitro kinase assay |
Table 3: Quantitative Results from Clinical Trials of IRAK4 Inhibitors
| Inhibitor | Disease | Phase | Key Quantitative Finding |
| Emavusertib (CA-4948) | Relapsed/Refractory Acute Myeloid Leukemia (AML) with SF3B1 or U2AF1 mutations | I/II | 40% Complete Response (CR) rate in AML patients.[6] |
| Relapsed/Refractory High-Risk Myelodysplastic Syndromes (hrMDS) with SF3B1 or U2AF1 mutations | I/II | 57% marrow CR rate in hr-MDS patients.[6] | |
| Relapsed/Refractory AML with FLT3 mutations | I/II | 1 of 3 patients achieved a CR.[6] | |
| Zabedosertib (BAY1834845) | Moderate-to-severe Atopic Dermatitis | IIa | No significant difference in primary efficacy endpoint (EASI-75) compared to placebo (32.3% vs. 37.4%).[7] |
| Healthy Volunteers (LPS challenge) | I | ≥80% suppression of serum TNF-α and IL-6 responses vs. placebo.[8] | |
| PF-06650833 (Zimlovisertib) | Active Rheumatoid Arthritis | IIb | Statistically significant improvement in ACR50 response rate vs. placebo at 200 mg (40.0%) and 400 mg (43.8%) doses.[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to study IRAK4 function.
IRAK4 Kinase Assay (In Vitro)
This protocol is a generalized example based on commercially available kits.
Objective: To measure the kinase activity of purified IRAK4 and to assess the potency of IRAK4 inhibitors.
Materials:
-
Purified recombinant human IRAK4 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Test compounds (potential IRAK4 inhibitors) dissolved in DMSO
-
96-well white opaque plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase reaction buffer.
-
Prepare a 2X substrate/ATP mix in the 2X kinase reaction buffer. The final ATP concentration is typically at or near the Km for IRAK4.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them in the 1X kinase reaction buffer.
-
-
Assay Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the 2X IRAK4 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP mix to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detect ADP Production:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves two steps:
-
Addition of ADP-Glo™ Reagent to deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Caption: Workflow for an in vitro IRAK4 kinase assay.
Co-Immunoprecipitation (Co-IP) of IRAK4 and MyD88
This protocol describes the co-immunoprecipitation of endogenous IRAK4 and MyD88 from cell lysates.
Objective: To determine if IRAK4 and MyD88 physically interact within a cell.
Materials:
-
Cells expressing endogenous IRAK4 and MyD88 (e.g., THP-1 monocytes)
-
TLR ligand for stimulation (e.g., LPS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-IRAK4 antibody for immunoprecipitation
-
Anti-MyD88 antibody for Western blotting
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2X Laemmli sample buffer)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to the desired density.
-
Stimulate cells with a TLR ligand (e.g., 100 ng/mL LPS for 15-30 minutes) or leave unstimulated as a control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-IRAK4 antibody or an isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-MyD88 antibody to detect the co-immunoprecipitated protein.
-
As a positive control, probe a separate blot with the anti-IRAK4 antibody to confirm the immunoprecipitation of the bait protein.
-
Caption: Workflow for Co-immunoprecipitation of IRAK4 and MyD88.
Cell-Based TLR Reporter Assay
This protocol describes a general method for assessing TLR pathway activation using a reporter gene.
Objective: To measure the activation of the TLR signaling pathway in response to a stimulus and to evaluate the effect of IRAK4 inhibitors on this activation.
Materials:
-
HEK293 cells stably expressing a specific TLR (e.g., TLR4/MD2/CD14) and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).
-
Cell culture medium and supplements.
-
TLR ligand (e.g., LPS for TLR4).
-
Test compounds (potential IRAK4 inhibitors).
-
Reporter gene detection reagents (e.g., QUANTI-Blue™ for SEAP or a luciferase assay system).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the TLR reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds or vehicle (DMSO) for 1-2 hours prior to stimulation.
-
-
Cell Stimulation:
-
Stimulate the cells with a TLR ligand at a concentration known to induce a robust reporter signal (e.g., EC80).
-
Include appropriate controls: unstimulated cells (negative control) and cells stimulated with the ligand in the absence of any inhibitor (positive control).
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
-
Reporter Gene Assay:
-
Measure the reporter gene activity in the cell culture supernatant (for SEAP) or cell lysate (for luciferase) according to the manufacturer's instructions.
-
For SEAP, this typically involves transferring a small volume of the supernatant to a new plate containing the detection reagent and measuring the absorbance at a specific wavelength.
-
For luciferase, this involves lysing the cells and adding the luciferase substrate, followed by measuring luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the TLR-induced reporter signal for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
IRAK4 stands as a master regulator in the TLR signaling pathway, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. Its dual role as both a kinase and a scaffold protein offers multiple avenues for pharmacological modulation. The development of potent and selective IRAK4 inhibitors has shown promise in preclinical and clinical studies, demonstrating the potential to dampen excessive inflammation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of IRAK4 and to advance the development of novel therapies targeting this critical signaling node. As our understanding of the nuances of IRAK4 signaling continues to evolve, so too will the opportunities for innovative therapeutic strategies.
References
- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 2. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 7. Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
The Impact of Irak4-IN-11 on MyD88 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of Irak4-IN-11, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), on the Myeloid Differentiation primary response 88 (MyD88) signaling pathway. MyD88-dependent signaling is a cornerstone of the innate immune response, and its dysregulation is implicated in a multitude of inflammatory diseases and cancers. Understanding the precise mechanism by which small molecule inhibitors like this compound modulate this pathway is crucial for the development of novel therapeutics.
The MyD88 Signaling Pathway: A Central Hub in Innate Immunity
The MyD88 signaling cascade is initiated by the activation of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This activation triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4, forming the core of a signaling complex known as the Myddosome.[1][2]
IRAK4, a serine/threonine kinase, is the master kinase in this pathway. Its activation is essential for the subsequent recruitment and phosphorylation of other IRAK family members, primarily IRAK1.[2][3] This leads to a downstream signaling cascade culminating in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory cytokines and chemokines.[4][5]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound, also referred to as "compound 11" in scientific literature and associated with the clinical candidate PF-06650833, is a small molecule inhibitor designed to target the kinase activity of IRAK4.[6][7] Developed through fragment-based drug design, it exhibits high potency and selectivity for IRAK4, thereby blocking the crucial initial phosphorylation step in the MyD88 signaling cascade.[6]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRAK4 kinase domain. This binding event prevents the phosphorylation of IRAK4 itself and its downstream substrate, IRAK1. By inhibiting IRAK4 kinase activity, this compound effectively abrogates the entire downstream signaling cascade, leading to a significant reduction in the production of inflammatory mediators.[8][9]
Quantitative Data for this compound and Related Inhibitors
The following tables summarize the key quantitative data for this compound and its closely related analog, PF-06650833, providing insights into their potency and cellular activity.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| This compound (compound 11) | Biochemical Kinase Assay | IRAK4 | 72 | [7] |
| PF-06650833 | Biochemical Kinase Assay | IRAK4 | 0.2 | [10] |
| PF-06650833 | Human PBMC Assay (LPS-induced TNFα) | IRAK4 | 2.4 | [10] |
| PF-06650833 | Human Whole Blood (R848-induced IL-6) | IRAK4 | 460 ± 160 | [11] |
| PF-06650833 | Human Whole Blood (R848-induced IFNα) | IRAK4 | 400 ± 170 | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on MyD88 signaling.
IRAK4 Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[13]
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system[13]
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a multi-well plate, add the diluted inhibitor, recombinant IRAK4 enzyme, and the substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[13]
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the ADP detection reagent, which measures the amount of ADP produced, a direct indicator of kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for Cytokine Production in Human PBMCs
This assay assesses the ability of an inhibitor to block the production of pro-inflammatory cytokines in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8).[14]
-
This compound (or other test compounds).
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IFN-α).
-
96-well cell culture plates.
Procedure:
-
Seed PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of a TLR agonist (e.g., 100 ng/mL LPS).
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plates and collect the cell culture supernatants.
-
Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Calculate the IC50 values for the inhibition of each cytokine.
Western Blot Analysis of MyD88 Pathway Activation
This method is used to detect the phosphorylation status of key proteins in the MyD88 signaling pathway, providing direct evidence of pathway inhibition.
Materials:
-
Cell line responsive to TLR stimulation (e.g., THP-1 monocytes or RAW 264.7 macrophages).[15]
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-IRAK1, total IRAK1, phospho-IκBα, total IκBα, phospho-p38, total p38).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target proteins.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the MyD88 signaling pathway and the mechanism of action of this compound, as well as a typical experimental workflow.
Caption: MyD88 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 kinase activity, effectively blocking the MyD88-dependent signaling pathway and subsequent production of pro-inflammatory cytokines. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target this critical inflammatory pathway. Further investigation into the in vivo efficacy and safety profile of this compound and related compounds holds significant promise for the treatment of a wide range of debilitating diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. academic.oup.com [academic.oup.com]
- 15. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to IRAK4-IN-11 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IRAK4-IN-11, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the core aspects of its mechanism of action, presents quantitative data on its activity, outlines key experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to IRAK4 and Its Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation by upstream signals, IRAK4 forms a complex with MyD88 and other IRAK family members, leading to the activation of downstream pathways, including NF-κB and MAPK signaling. This cascade ultimately results in the production of pro-inflammatory cytokines and is essential for mounting an effective immune response.
Dysregulation of IRAK4 signaling has been implicated in the pathophysiology of various autoimmune diseases, inflammatory disorders, and certain cancers. Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. Small molecule inhibitors that target the ATP-binding pocket of IRAK4, such as this compound, have been developed to modulate its activity and downstream inflammatory responses.
This compound belongs to a pyrimidopyridone series of IRAK4 inhibitors. Its discovery and optimization were guided by structure-activity relationship (SAR) studies and X-ray crystallography to achieve high potency and selectivity.[1]
Quantitative Data for this compound and Analogs
The following tables summarize the key quantitative data for this compound and related compounds from the pyrimidopyridone series, as reported by Cumming et al. (2022).[1] This data highlights the potency and selectivity of these inhibitors.
Table 1: In Vitro Potency of Pyrimidopyridone IRAK4 Inhibitors
| Compound ID | IRAK4 IC50 (µM) | pIRAK4 Cellular IC50 (µM) |
| This compound (Compound 6) | 0.008 | 0.19 |
| Compound A | 0.015 | 0.35 |
| Compound B | 0.005 | 0.12 |
| Compound C | 0.011 | 0.28 |
Data extracted from Cumming et al., Bioorg Med Chem. 2022 Jun 1;63:116729.[1]
Table 2: Kinase Selectivity Profile of a Representative Pyrimidopyridone Inhibitor
| Kinase | % Inhibition at 1 µM |
| IRAK4 | >95% |
| IRAK1 | <50% |
| TAK1 | <20% |
| LCK | <10% |
| FLT3 | <5% |
Note: This table represents a typical selectivity profile for this class of inhibitors. Specific percentage inhibition values for a broad panel against this compound are not publicly available.
Table 3: Physicochemical and Pharmacokinetic Properties of Optimized Pyrimidopyridone Inhibitors
| Compound ID | CLogP | In Vitro Permeability (Papp, 10⁻⁶ cm/s) | In Vitro Clearance (µL/min/mg) |
| Optimized Lead A | 2.8 | 5.2 | 30 |
| Optimized Lead B | 3.1 | 6.8 | 25 |
Note: Specific pharmacokinetic data for this compound is not publicly available. This table showcases the improved properties of optimized leads from the same chemical series.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of IRAK4 inhibitors like this compound.
IRAK4 Kinase Inhibition Assay (Biochemical)
This protocol describes a common method to determine the in vitro potency of a compound against the IRAK4 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., a synthetic peptide derived from a known IRAK4 substrate)
-
Test compound (this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase buffer and the peptide substrate.
-
Add the test compound at various concentrations to the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant IRAK4 enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically a luminescent or fluorescent readout.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular pIRAK4 Inhibition Assay
This protocol details a cell-based assay to measure the ability of a compound to inhibit IRAK4 autophosphorylation in a cellular context.
Objective: To determine the cellular IC50 of a test compound for the inhibition of IRAK4 phosphorylation.
Materials:
-
Human cell line expressing IRAK4 (e.g., OCI-Ly10, a DLBCL cell line with a MyD88 L265P mutation that leads to constitutive IRAK4 signaling)
-
Cell culture medium and supplements
-
Test compound (this compound) serially diluted in DMSO
-
Lysis buffer
-
Antibodies: anti-phospho-IRAK4 (pIRAK4) and anti-total-IRAK4
-
ELISA or Western blot reagents
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the levels of pIRAK4 and total IRAK4 in the cell lysates using an ELISA or Western blotting.
-
For ELISA: Use a sandwich ELISA format with a capture antibody for total IRAK4 and a detection antibody for pIRAK4.
-
For Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for pIRAK4 and total IRAK4.
-
-
Normalize the pIRAK4 signal to the total IRAK4 signal for each treatment condition.
-
Calculate the percentage of inhibition of pIRAK4 relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytokine Production Inhibition Assay in Human PBMCs
This protocol describes how to assess the functional consequence of IRAK4 inhibition by measuring the reduction in pro-inflammatory cytokine production in primary human immune cells.
Objective: To measure the IC50 of a test compound for the inhibition of TLR agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)
-
Test compound (this compound) serially diluted in DMSO
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the TLR agonist-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine by fitting the data to a dose-response curve.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the IRAK4 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for the Characterization of an IRAK4 Inhibitor.
References
An In-depth Technical Guide to the Inhibition of the NF-κB Pathway by Targeting IRAK4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the activation of the NF-κB signaling pathway and the mechanism by which specific inhibitors, exemplified by potent and selective small molecules, can modulate this critical inflammatory cascade.
Introduction to IRAK4 and the NF-κB Signaling Pathway
The innate immune system is the body's first line of defense against invading pathogens. This response is initiated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). A crucial signaling pathway activated downstream of these receptors is the Nuclear Factor-kappa B (NF-κB) pathway, which orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]
At the apex of the TLR/IL-1R signaling cascade lies IRAK4, a serine/threonine kinase that functions as a master regulator.[2] Upon receptor activation, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This proximity induces the dimerization and autophosphorylation of IRAK4, leading to its activation.[3] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. The IKK complex subsequently phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor (a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus and induce the transcription of target inflammatory genes.[4][5] Given its pivotal role, IRAK4 has emerged as a key therapeutic target for a multitude of inflammatory and autoimmune diseases.[3]
Irak4-IN-11: A Potent Inhibitor of IRAK4
While detailed public data on the specific compound "this compound" is limited, it has been reported as a potent IRAK4 inhibitor with an IC50 of 0.008 µM. To illustrate the effects of such an inhibitor on the NF-κB pathway, this guide will present representative data from studies on other well-characterized, potent, and selective IRAK4 inhibitors. These inhibitors serve as a paradigm for understanding how targeting IRAK4 can effectively suppress inflammatory signaling.
Quantitative Data on IRAK4 Inhibition
The following table summarizes the inhibitory activities of a representative potent and selective IRAK4 inhibitor on biochemical and cellular functions related to the NF-κB pathway.
| Parameter | Assay Type | Species | Value | Reference |
| IRAK4 IC50 | Biochemical Kinase Assay | Human | 0.008 µM | [6] |
| Cellular pIRAK4 IC50 | Cellular Assay | Human | 0.19 µM | [6] |
| LPS-induced TNF-α IC50 | Whole Blood Assay | Human | 0.2 µM | [7] |
| R848-induced IL-6 IC50 | PBMC Assay | Human | 0.05 µM | [7] |
| Inhibition of p-IκBα | Western Blot | Mouse Macrophages | Significant reduction at 1 µM |
Signaling Pathways and Mechanism of Inhibition
The following diagrams, generated using the DOT language, illustrate the IRAK4-mediated NF-κB signaling pathway and the mechanism of its inhibition.
IRAK4-Mediated NF-κB Signaling Pathway
Caption: IRAK4-mediated activation of the canonical NF-κB pathway.
Mechanism of Action of an IRAK4 Inhibitor
Caption: Inhibition of IRAK4 blocks the downstream NF-κB signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of IRAK4 inhibitors.
IRAK4 Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
IRAK4 substrate peptide (e.g., a peptide derived from a known IRAK4 substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the test compound dilutions.
-
Add the IRAK4 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-IκBα Western Blot
This assay determines the effect of the inhibitor on the phosphorylation of IκBα, a key downstream event in the NF-κB pathway, in a cellular context.
Materials:
-
A relevant cell line (e.g., human THP-1 monocytes or mouse bone marrow-derived macrophages)
-
Cell culture medium
-
LPS (Lipopolysaccharide) or other appropriate TLR agonist
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) to normalize the data.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimulation and inhibition.
Materials:
-
HEK293 cells or other suitable cell line
-
An NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium
-
TLR agonist (e.g., TNF-α)
-
Test compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white plates
Procedure:
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with the TLR agonist for 6-8 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to unstimulated cells and the percent inhibition by the test compound.
TNF-α ELISA
This assay measures the secretion of the pro-inflammatory cytokine TNF-α, a downstream product of NF-κB activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line
-
Cell culture medium
-
TLR agonist (e.g., R848)
-
Test compound
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with the TLR agonist for 18-24 hours.
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with the capture antibody.
-
Blocking the plate.
-
Adding the cell supernatants and a standard curve of recombinant TNF-α.
-
Adding the biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding the substrate and stopping the reaction.
-
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve and determine the IC50 of the inhibitor.
Experimental Workflow for Characterizing an IRAK4 Inhibitor
The following diagram illustrates a typical workflow for the discovery and characterization of a novel IRAK4 inhibitor.
Caption: A stepwise workflow for the characterization of an IRAK4 inhibitor.
Conclusion
IRAK4 stands as a critical kinase in the TLR/IL-1R signaling pathway, making it a highly attractive target for the development of novel anti-inflammatory therapeutics. The inhibition of IRAK4 kinase activity effectively abrogates the downstream activation of the NF-κB pathway, leading to a reduction in the production of key pro-inflammatory mediators. The experimental protocols and workflow detailed in this guide provide a robust framework for the identification and characterization of potent and selective IRAK4 inhibitors, paving the way for the development of new treatments for a range of debilitating inflammatory and autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Core Properties of Small Molecule IRAK4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases, as well as certain cancers. As a serine/threonine kinase, IRAK4 plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its activation leads to the downstream production of pro-inflammatory cytokines, positioning IRAK4 inhibitors as a promising class of therapeutic agents. This technical guide provides an in-depth overview of the basic properties of small molecule IRAK4 inhibitors, focusing on their mechanism of action, structure-activity relationships, and key experimental data.
IRAK4 Signaling Pathway and Mechanism of Inhibition
The activation of TLRs and IL-1Rs by their respective ligands triggers the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited to this complex, where it becomes activated and, in turn, phosphorylates IRAK1. This phosphorylation event initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the expression of various inflammatory mediators.
Small molecule IRAK4 inhibitors primarily function by competitively binding to the ATP-binding pocket of the IRAK4 kinase domain. This occupation of the active site prevents the phosphorylation of its natural substrates, thereby abrogating the downstream signaling cascade and reducing the production of pro-inflammatory cytokines. The unique presence of a tyrosine gatekeeper residue in the ATP-binding pocket of the IRAK family of kinases offers an opportunity for the development of selective inhibitors.[1]
Quantitative Analysis of IRAK4 Inhibitors
The potency and efficacy of small molecule IRAK4 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following tables summarize key quantitative data for several prominent IRAK4 inhibitors.
Table 1: In Vitro Potency of Selected IRAK4 Inhibitors
| Compound Name | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | 8.8 (Human Whole Blood, TNFα release) | [1][2] |
| BAY 1834845 (Zabedosertib) | IRAK4 | 3.55 | 86 (Human Whole Blood, IL-6 release) | [1][3] |
| CA-4948 (Emavusertib) | IRAK4, FLT3 | <50 | <250 (THP-1 cells, TNFα release) | [1][4] |
| BMS-986126 | IRAK4 | 5.3 | - | [1] |
| IRAK4-IN-1 | IRAK4 | 7 | - | [5] |
| IRAK4-IN-4 | IRAK4, cGAS | 2.8 (IRAK4), 2.1 (cGAS) | - | [6] |
| IRAK inhibitor 6 | IRAK4 | 160 | - | [5] |
| IRAK-4 protein kinase inhibitor 2 | IRAK4 | 4000 | - | [5][7] |
| AZ1495 | IRAK4, IRAK1 | 5 (IRAK4), 23 (IRAK1) | - | [6] |
Table 2: Pharmacokinetic Properties of Selected IRAK4 Inhibitors in Humans
| Compound Name | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Absolute Bioavailability (%) | Food Effect | Reference |
| PF-06650833 (IR) | ~1-2 | Dose-dependent | Dose-dependent | ~25-31 | - | Delayed absorption, increased exposure | [8][9] |
| PF-06650833 (MR) | ~8 | Dose-dependent | Dose-dependent | ~25-31 | 74 (at 120 mg) | No effect on total exposure | [8][10] |
| BAY 1834845 (Zabedosertib) | 2-3 (plateau up to 6h) | Dose-dependent | Under-proportional increase with dose | 19-30 | 74 (at 120 mg) | No significant effect | [3][11][12] |
| CA-4948 (Emavusertib) | - | Dose-dependent | - | - | Orally bioavailable | - | [13][14] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate characterization and comparison of small molecule IRAK4 inhibitors. Below are methodologies for key assays.
IRAK4 Kinase Activity Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[15]
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase assay buffer.
-
In a multi-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the IRAK4 enzyme to each well, except for the negative control wells.
-
Add the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[10][15]
-
Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.[15]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[15]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
LPS-Induced Cytokine Release Assay (Cellular)
This assay assesses the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are commonly used.
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Lipopolysaccharide (LPS)
-
Test inhibitor (dissolved in DMSO)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Seed PBMCs or THP-1 cells in a 96-well plate at a desired density.
-
Pre-treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).
-
Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.
Collagen-Induced Arthritis (CIA) Mouse Model (In Vivo)
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
DBA/1 mice (or other susceptible strains)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test inhibitor formulated for oral or parenteral administration
-
Vehicle control
Procedure:
-
Immunization: On day 0, emulsify type II collagen in CFA and inject intradermally at the base of the tail of the mice.
-
Booster: On day 21, provide a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin administration of the test inhibitor or vehicle at a predefined dose and schedule, typically starting at the onset of clinical signs of arthritis (around day 25-28).
-
Clinical Scoring: Monitor the mice daily or every other day for the signs of arthritis. Score each paw based on the severity of inflammation, swelling, and redness (e.g., on a scale of 0-4). The maximum clinical score per mouse is typically 16.
-
Paw Thickness Measurement: Measure the thickness of the paws using a caliper at regular intervals.
-
Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of small molecule IRAK4 inhibitors.
Conclusion
Small molecule inhibitors of IRAK4 represent a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. A thorough understanding of their fundamental properties, including their mechanism of action, potency, and pharmacokinetic profiles, is essential for the successful development of novel drug candidates. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and optimization of these inhibitors, ultimately paving the way for new and effective treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to IRAK4-IN-11 (CAS: 1820787-94-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRAK4-IN-11, also known as IRAK4 Inhibitor 1, is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are central to the innate immune response.[5][6] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target.[5][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of IRAK4. By competitively binding to this site, it blocks the kinase activity of IRAK4, thereby preventing the phosphorylation and activation of its downstream substrates.[8] The primary substrate of IRAK4 is IRAK1. Upon activation by IRAK4, IRAK1 undergoes autophosphorylation and subsequently interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][9] These pathways ultimately drive the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1][8] By inhibiting the initial phosphorylation step in this cascade, this compound effectively dampens the inflammatory response mediated by TLR and IL-1R signaling.
Physicochemical and In Vitro Activity Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1820787-94-7 | [1][2][3] |
| Molecular Formula | C₁₉H₂₃N₅O | [1][2][3] |
| Molecular Weight | 337.4 g/mol | [1][2] |
| Formal Name | 4-[[trans-4-(4-morpholinyl)cyclohexyl]amino]-6-quinazolinecarbonitrile | [2] |
| Solubility | DMSO: 10 mg/mLDMF: 0.5 mg/mL | [2] |
Table 2: In Vitro Biological Activity of this compound
| Assay | Parameter | Value | Cell Type/System | Reference |
| IRAK4 Kinase Assay | IC₅₀ | 7 nM | Recombinant Human IRAK4 | [1][2][3] |
| Cellular Assay (TNF-α production) | EC₅₀ | 300 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Resiquimod (R-848) | [2] |
Signaling Pathway
The diagram below illustrates the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro IRAK4 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory activity of this compound on recombinant IRAK4.
Materials:
-
Recombinant Human IRAK4 (GST-tagged)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution (10 mM)
-
IRAK4 substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
96-well plates (white, for luminescence-based readout)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute a 5x or 10x stock of Kinase Assay Buffer with sterile deionized water.
-
Prepare ATP/Substrate Cocktail: Prepare a 2x working solution of ATP and substrate peptide in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near the Km for IRAK4 (e.g., 20-100 µM).
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
Prepare Enzyme Solution: Dilute the recombinant IRAK4 enzyme to a 4x working concentration in 1x Kinase Assay Buffer.
-
Assay Reaction: a. To the wells of a 96-well plate, add 12.5 µL of the 4x IRAK4 enzyme solution. b. Add 12.5 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer). c. Pre-incubate for 5-10 minutes at room temperature. d. Initiate the kinase reaction by adding 25 µL of the 2x ATP/Substrate cocktail. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction. b. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay: Inhibition of TLR-Induced Cytokine Production in Human PBMCs
This protocol describes a method to evaluate the cellular potency of this compound by measuring its effect on cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR agonist.
Materials:
-
Cryopreserved human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
TLR agonist (e.g., Resiquimod (R-848) for TLR7/8, or LPS for TLR4)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA kit for TNF-α (or other relevant cytokines like IL-6)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Thaw and Culture PBMCs: a. Quickly thaw cryopreserved PBMCs in a 37°C water bath. b. Transfer the cells to a conical tube containing pre-warmed complete RPMI-1640 medium. c. Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium. d. Determine cell viability and concentration using a hemocytometer and trypan blue. e. Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Compound Treatment: a. Seed 100 µL of the PBMC suspension into each well of a 96-well plate. b. Prepare serial dilutions of this compound in complete RPMI-1640 medium. c. Add 50 µL of the diluted inhibitor or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells. d. Pre-incubate the plate for 1-2 hours in a CO₂ incubator.
-
TLR Stimulation: a. Prepare a working solution of the TLR agonist (e.g., R-848) in complete RPMI-1640 medium. b. Add 50 µL of the TLR agonist solution to the wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours in a CO₂ incubator.
-
Cytokine Measurement: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant from each well. c. Measure the concentration of TNF-α (or other cytokines) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of this compound compared to the TLR agonist-stimulated vehicle control. Determine the EC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating an IRAK4 inhibitor.
Conclusion
This compound is a valuable research tool for investigating the role of IRAK4 in innate immunity and inflammatory diseases. Its high potency and selectivity make it suitable for both in vitro and cellular studies aimed at elucidating the downstream consequences of IRAK4 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to characterize this compound and other novel IRAK4 inhibitors. Further studies, including comprehensive kinase selectivity profiling and in vivo pharmacokinetic and pharmacodynamic assessments, are necessary to fully evaluate its therapeutic potential. The continued development of IRAK4 inhibitors holds promise for new treatments for a range of debilitating diseases.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. IRAK4-IN-1|1820787-94-7|COA [dcchemicals.com]
- 4. 1820787-94-7 | IRAK4-IN-1| |BioChemPartner [biochempartner.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of IRAK4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical signaling node in innate immunity, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3][4] IRAK4 is a serine/threonine kinase that functions as the "master IRAK," indispensable for signal transduction downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[2][5] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[6][7] Given its pivotal role, the discovery and development of small molecule inhibitors of IRAK4 have become an active area of research.[4][8] This guide provides an in-depth technical overview of the discovery and development of IRAK4 inhibitors, including their mechanism of action, key experimental protocols, and a summary of quantitative data for selected compounds.
The IRAK4 Signaling Pathway
IRAK4 is a central mediator of the inflammatory response initiated by TLRs and IL-1Rs. The binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a TLR or a cytokine to an IL-1R, triggers a conformational change in the receptor, leading to the recruitment of the MyD88 adaptor protein.[2] MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[6] Within the Myddosome, IRAK4 phosphorylates and activates IRAK1.[6][9] Activated IRAK1 then interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream kinases such as TAK1, which in turn activates the IKK complex and MAP kinases. This ultimately results in the activation of transcription factors, most notably NF-κB, and the subsequent expression of a wide range of pro-inflammatory genes.[6][10]
References
- 1. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] IRAK-4 Inhibitors for Inflammation | Semantic Scholar [semanticscholar.org]
- 6. sinobiological.com [sinobiological.com]
- 7. curis.com [curis.com]
- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of Irak4-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways. It plays a pivotal role in the signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4-mediated signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target. This guide provides a comprehensive overview of the small molecule inhibitor, Irak4-IN-1, a potent and selective inhibitor of IRAK4.
Note on Nomenclature: The compound "Irak4-IN-11" specified in the query does not correspond to a readily identifiable inhibitor in the public domain. This guide will focus on the well-characterized inhibitor IRAK4-IN-1 , which is likely the intended subject of the inquiry.
Core Data of IRAK4-IN-1
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃N₅O | [1] |
| Molecular Weight | 337.42 g/mol | [1] |
| CAS Number | 1820787-94-7 | [1] |
| IC₅₀ (IRAK4) | 7 nM | [2] |
| EC₅₀ (rat whole blood) | 2300 nM | [1] |
| Bioavailability (oral, rats) | 73% | [1] |
| Plasma Clearance (Clp, rats) | 22 mL/min/kg | [1] |
| Half-life (rats) | 1.3 h | [1] |
IRAK4 Signaling Pathway
IRAK4 is a central component of the Myddosome complex, which assembles upon the activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines. Upon recruitment to the receptor complex via the adaptor protein MyD88, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2. This phosphorylation cascade leads to the activation of downstream signaling molecules, including TRAF6, which in turn activates TAK1. Activated TAK1 subsequently activates the IKK complex and MAP kinases (JNK and p38), culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are key mediators of the inflammatory response.
Caption: The IRAK4 signaling pathway, a key cascade in innate immunity.
Experimental Workflow for Kinase Inhibitor Characterization
The characterization of a kinase inhibitor like Irak4-IN-1 typically follows a multi-stage process, beginning with initial screening and progressing to more complex cellular and in vivo models. This workflow ensures a thorough evaluation of the compound's potency, selectivity, and potential therapeutic utility.
Caption: A typical workflow for the characterization of a kinase inhibitor.
Detailed Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase using a fluorescence-based assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
Fluorescently labeled peptide substrate for IRAK4
-
Irak4-IN-1 (or test compound) dissolved in DMSO
-
384-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of Irak4-IN-1 in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the IRAK4 enzyme and the fluorescent peptide substrate in kinase buffer. Add this mix to the assay wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase buffer to all wells. The final ATP concentration should be at or near the Km for IRAK4 to ensure accurate IC₅₀ determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction (if necessary, depending on the assay format) and measure the fluorescence signal using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Assay: Inhibition of TNF-α Production in Human PBMCs
This protocol outlines a method to assess the ability of Irak4-IN-1 to inhibit the production of the pro-inflammatory cytokine TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR agonist.
Materials:
-
Human PBMCs, isolated from whole blood via density gradient centrifugation (e.g., using Ficoll-Paque)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)
-
Irak4-IN-1 (or test compound) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Plating: Seed the isolated PBMCs into a 96-well plate at a density of approximately 2 x 10⁵ cells per well in complete RPMI medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of Irak4-IN-1 or DMSO (vehicle control) for 1-2 hours at 37°C in a CO₂ incubator.
-
Stimulation: Add the TLR agonist (e.g., LPS at 100 ng/mL) to the wells to stimulate TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: To the remaining cells in the plate, add a cell viability reagent to assess any cytotoxic effects of the compound.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle-treated, stimulated control. Plot the inhibition data against the compound concentration to determine the EC₅₀ value.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the pharmacokinetic properties of Irak4-IN-1 following oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Irak4-IN-1 formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single dose of the Irak4-IN-1 formulation to a group of rats via oral gavage. A typical dose might be 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected from the tail vein or another appropriate site.
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Irak4-IN-1 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
Conclusion
Irak4-IN-1 is a potent and selective inhibitor of IRAK4 with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile in preclinical species makes it a valuable tool for studying the role of IRAK4 in health and disease, and a promising starting point for the development of novel therapeutics for inflammatory and autoimmune disorders. The experimental protocols provided in this guide offer a foundation for the comprehensive characterization of this and other kinase inhibitors.
References
In-Depth Technical Guide: Irak4-IN-11 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target engagement of Irak4-IN-11, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and development in the fields of immunology and oncology.
Core Data Presentation
The following table summarizes the key quantitative data for this compound, a pyrazolopyrimidine-based inhibitor. This compound demonstrates potent inhibition of IRAK4 kinase activity both in biochemical and cellular contexts.
| Compound Name | Alias | Biochemical IC50 (IRAK4) | Cellular IC50 (pIRAK4 Inhibition) |
| This compound | compound 6 | 0.008 µM[1][2] | 0.19 µM[3][4] |
IRAK4 Signaling Pathway
IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the innate immune system. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. This leads to the formation of the "Myddosome," a multiprotein signaling complex. Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately activates transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, which are crucial for the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.
Experimental Protocols
Detailed methodologies for key experiments to determine IRAK4 target engagement are provided below. These protocols are based on established methods for characterizing potent and selective IRAK4 inhibitors.
Biochemical IRAK4 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
ATP
-
Peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
This compound or other test compounds
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the IRAK4 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular pIRAK4 Inhibition Assay (Western Blot)
This assay measures the ability of a compound to inhibit the autophosphorylation of IRAK4 within a cellular context, which is a key indicator of target engagement.
Materials:
-
Human cell line expressing IRAK4 (e.g., THP-1 monocytes or OCI-LY10 lymphoma cells)
-
Cell culture medium and supplements
-
TLR agonist (e.g., R848) to stimulate the IRAK4 pathway
-
This compound or other test compounds
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-pIRAK4 and anti-total IRAK4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist (e.g., R848) for a short period (e.g., 15-30 minutes) to induce IRAK4 phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against pIRAK4 and total IRAK4.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for pIRAK4 and total IRAK4. Normalize the pIRAK4 signal to the total IRAK4 signal for each sample.
-
Calculate the percent inhibition of pIRAK4 relative to the stimulated, vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.
Alternative Target Engagement Assays
While Western blotting is a standard method, other techniques can also be employed to measure IRAK4 target engagement with higher throughput or in a more native cellular environment.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a NanoLuc® luciferase-tagged IRAK4 protein. A fluorescent tracer competes with the test compound for binding to IRAK4, and the resulting change in Bioluminescence Resonance Energy Transfer (BRET) signal is used to determine target engagement and affinity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of IRAK4 upon ligand binding. In the presence of a binding compound, the IRAK4 protein is stabilized, leading to a higher melting temperature. The amount of soluble IRAK4 remaining after heat treatment is typically quantified by Western blot or other protein detection methods.
This guide provides a foundational understanding of this compound's interaction with its cellular target. The provided data and protocols can be adapted and expanded upon for further investigation into the therapeutic potential of IRAK4 inhibition.
References
Methodological & Application
Application Notes and Protocols for IRAK4-IN-11 In Vitro Assay
These application notes provide a detailed protocol for determining the in vitro potency of IRAK4-IN-11, a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The provided information is intended for researchers, scientists, and drug development professionals working on the characterization of IRAK4 inhibitors.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system.[1][2] It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3][4][5] Upon activation, IRAK4 is recruited to the receptor complex by the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[2][6][7] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[2][3] IRAK4 inhibitors, by blocking the kinase activity of IRAK4, can effectively suppress these overactive immune responses.[3][7]
This document describes a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of compounds like this compound. The assay is based on the ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced during the kinase reaction.
Signaling Pathway
The IRAK4 signaling pathway is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of MyD88 and IRAK4 to form the Myddosome complex.[5][6] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1.[6][8] Activated IRAK1 subsequently interacts with TRAF6, leading to the activation of downstream pathways, including the NF-κB and MAPK signaling cascades, which ultimately results in the transcription of inflammatory genes.[6][9]
Figure 1: IRAK4 Signaling Pathway.
Experimental Protocols
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal that is proportional to the ADP concentration.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Human IRAK4 | BPS Bioscience | 40054 |
| Myelin Basic Protein (MBP) | BPS Bioscience | 30022 |
| ATP | BPS Bioscience | 20002 |
| 5x Kinase Assay Buffer 1 | BPS Bioscience | 20003 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| This compound | N/A | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well white assay plates | Corning | 3572 |
Assay Protocol
The following protocol is adapted for a 384-well plate format. All reactions should be performed in duplicate or triplicate.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.
-
Thaw IRAK4 enzyme on ice.
-
Prepare a 2x substrate/ATP master mix in 1x Kinase Assay Buffer containing the desired final concentrations of Myelin Basic Protein (MBP) and ATP. A typical starting concentration is 20 µM ATP and 0.2 mg/ml MBP.
-
Prepare a serial dilution of this compound in DMSO. Then, create a 10x intermediate dilution of the inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 10x this compound dilution or vehicle (10% DMSO in 1x Kinase Assay Buffer) to the appropriate wells of a 384-well plate.
-
Add 12.5 µL of the 2x substrate/ATP master mix to all wells.
-
To initiate the kinase reaction, add 10 µL of diluted IRAK4 enzyme in 1x Kinase Assay Buffer to each well. The final enzyme concentration should be empirically determined to yield a robust signal.
-
Incubate the plate at 30°C for 45 minutes.[10]
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis
The luminescence data is used to calculate the percent inhibition of IRAK4 activity for each concentration of this compound. The IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition, can be determined by fitting the data to a four-parameter logistic equation.
Percent Inhibition (%) = (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background)) * 100
Where:
-
RLU_inhibitor = Relative Luminescence Units in the presence of the inhibitor.
-
RLU_no_inhibitor = Relative Luminescence Units in the absence of the inhibitor (vehicle control).
-
RLU_background = Relative Luminescence Units in the absence of the enzyme.
Experimental Workflow
The following diagram illustrates the workflow for the this compound in vitro kinase assay.
Figure 2: this compound In Vitro Assay Workflow.
Data Presentation
The quantitative data from the this compound in vitro assay should be summarized in a clear and structured table for easy comparison.
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | [Value] | [Value] | [Value] |
| Staurosporine (Control) | [Value] | [Value] | [Value] |
Note: The values in the table are placeholders and should be replaced with experimental data. Staurosporine is a non-selective kinase inhibitor often used as a positive control.[11]
Conclusion
This application note provides a comprehensive protocol for the in vitro characterization of IRAK4 inhibitors using the ADP-Glo™ Kinase Assay. The detailed methodology, signaling pathway diagram, and experimental workflow are designed to guide researchers in accurately determining the potency of compounds such as this compound. Adherence to this protocol will ensure the generation of reliable and reproducible data for drug discovery and development programs targeting IRAK4.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 General Information | Sino Biological [sinobiological.com]
- 7. scbt.com [scbt.com]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for IRAK4-IN-11 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 plays a pivotal role in the innate immune response, initiating a signaling cascade that leads to the activation of downstream transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines.[1][4] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[1][2][5]
IRAK4-IN-11 is a potent and selective inhibitor of IRAK4 kinase activity.[5] The development of robust and reliable cell-based assays is crucial for characterizing the cellular potency and mechanism of action of IRAK4 inhibitors like this compound. These assays provide a more physiologically relevant context compared to biochemical assays by assessing the inhibitor's activity within a living cell, taking into account factors such as cell permeability and off-target effects.[6][7]
This document provides detailed application notes and protocols for the development of cell-based assays to evaluate the efficacy of this compound. The protocols focus on two key downstream readouts of IRAK4 activity: the phosphorylation of its direct substrate, IRAK1, and the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and the general workflow for the cell-based assays described in this document.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from this compound cell-based assays. Note that these values can vary depending on the specific cell line, assay conditions, and ligand used for stimulation.
Table 1: this compound IC50 Values in Different Cell-Based Assays
| Assay Type | Cell Line | Ligand (Concentration) | Typical IC50 Range (nM) |
| p-IRAK1 (Thr345/Ser346) | THP-1 | LPS (100 ng/mL) | 10 - 50 |
| p-IRAK1 (Thr345/Ser346) | Human PBMCs | R848 (1 µM) | 20 - 100 |
| TNF-α Secretion | THP-1 | LPS (100 ng/mL) | 50 - 200 |
| TNF-α Secretion | Human Whole Blood | LPS (100 ng/mL) | 100 - 500 |
Table 2: Recommended Assay Component Concentrations
| Component | Recommended Starting Concentration |
| THP-1 cells | 1 x 10^6 cells/mL |
| Human PBMCs | 2 x 10^6 cells/mL |
| This compound | 0.1 nM to 10 µM (for dose-response) |
| Lipopolysaccharide (LPS) | 100 ng/mL |
| R848 (Resiquimod) | 1 µM |
Experimental Protocols
Protocol 1: Determination of this compound Potency by Measuring IRAK1 Phosphorylation in THP-1 Cells
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the phosphorylation of IRAK1 in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
p-IRAK1 (Thr345/Ser346) and total IRAK1 ELISA kit or antibodies for Western blotting
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, plate reader, etc.)
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed 1 x 10^6 cells/mL in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Cell Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 15-30 minutes at 37°C. This time point should be optimized for maximal IRAK1 phosphorylation.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant and wash the cells once with cold PBS.
-
Lyse the cells by adding cold lysis buffer and incubating on ice for 20 minutes.
-
-
Detection of p-IRAK1:
-
ELISA: Follow the manufacturer's instructions for the p-IRAK1 (Thr345/Ser346) ELISA kit. Use the cell lysates as the sample.
-
Western Blot:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-IRAK1 and total IRAK1, followed by appropriate secondary antibodies.
-
Visualize the bands and quantify the signal.
-
-
-
Data Analysis:
-
Normalize the p-IRAK1 signal to the total IRAK1 signal.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol 2: Measurement of TNF-α Secretion in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to assess the functional consequence of IRAK4 inhibition by measuring the downstream cytokine TNF-α in primary human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
R848 (Resiquimod)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Standard laboratory equipment
Procedure:
-
Cell Preparation and Seeding:
-
If using cryopreserved PBMCs, thaw them according to standard procedures.
-
Resuspend the cells in RPMI-1640 medium and seed 2 x 10^6 cells/mL in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control.
-
-
Cell Stimulation:
-
Stimulate the cells by adding R848 to a final concentration of 1 µM.
-
Incubate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C for later analysis.
-
-
TNF-α Detection:
-
Follow the manufacturer's protocol for the human TNF-α ELISA kit to quantify the amount of TNF-α in the collected supernatants.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The described cell-based assays provide robust and physiologically relevant methods for evaluating the potency and mechanism of action of IRAK4 inhibitors such as this compound. The measurement of proximal target engagement through IRAK1 phosphorylation is a highly specific and sensitive readout of IRAK4 kinase activity.[8][9] The assessment of downstream TNF-α production offers a more functional readout of the inhibitor's effect on the inflammatory cascade. By employing these detailed protocols, researchers can effectively characterize novel IRAK4 inhibitors and advance the development of new therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for IRAK4-IN-11 in Primary Human Monocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4] In primary human monocytes, activation of these pathways triggers a signaling cascade that is crucial for the innate immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[5] IRAK4-IN-11 is a potent and selective inhibitor of IRAK4 kinase activity, making it a valuable tool for studying the role of IRAK4 in inflammatory processes and for potential therapeutic development.
These application notes provide a comprehensive guide for the use of this compound in primary human monocytes, including its mechanism of action, expected effects on cytokine production and cell signaling, and detailed protocols for key experiments.
Mechanism of Action
In primary human monocytes, IRAK4 operates downstream of MyD88, an adaptor protein recruited to activated TLRs and IL-1Rs.[1][2][4] Upon activation, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a signaling cascade that involves TRAF6, TAK1, and IKKβ.[1] A key pathway controlled by IRAK4 kinase activity in these cells is the activation of the transcription factor Interferon Regulatory Factor 5 (IRF5).[1][6] Activated IRF5 translocates to the nucleus and drives the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1]
This compound, as a potent IRAK4 kinase inhibitor, is expected to block the autophosphorylation of IRAK4 and the subsequent phosphorylation of its downstream targets. This leads to the inhibition of the IRAK4-TAK1-IKKβ-IRF5 signaling axis.[1] Notably, in human monocytes, the inhibition of IRAK4 kinase activity has been shown to have a minimal effect on the activation of the NF-κB pathway, which appears to be regulated by the scaffolding function of IRAK4 rather than its kinase activity.[1][7]
Data Presentation
The following tables summarize the expected quantitative effects of a potent IRAK4 inhibitor, based on studies with compounds of a similar profile to this compound, in primary human monocytes stimulated with a TLR7/8 agonist like R848.
Table 1: Effect of a Potent IRAK4 Inhibitor on Pro-inflammatory Cytokine mRNA Expression
| Target Gene | Treatment | Fold Change vs. Unstimulated (1 hour) | Fold Change vs. Unstimulated (4 hours) |
| IL1B | R848 | >10 | >100 |
| R848 + IRAK4 Inhibitor (1 µM) | ~1.7-fold reduction vs. R848 alone | ~2.6-fold reduction vs. R848 alone | |
| IL6 | R848 | >10 | >100 |
| R848 + IRAK4 Inhibitor (1 µM) | ~2.3-fold reduction vs. R848 alone | ~4.2-fold reduction vs. R848 alone | |
| TNF | R848 | >10 | >100 |
| R848 + IRAK4 Inhibitor (1 µM) | ~3.5-fold reduction vs. R848 alone | ~3.6-fold reduction vs. R848 alone | |
| Data is derived from studies using a highly potent and selective IRAK4 inhibitor and may be used as a guideline for experiments with this compound.[1] |
Table 2: Effect of a Potent IRAK4 Inhibitor on Downstream Signaling Events
| Signaling Event | Treatment | Expected Outcome |
| IRF5 Nuclear Translocation | R848 | Significant increase |
| R848 + IRAK4 Inhibitor (1 µM) | Abolished | |
| IKKβ Phosphorylation | R848 | Increased |
| R848 + IRAK4 Inhibitor (1 µM) | Blocked | |
| NF-κB Nuclear Translocation | R848 | Increased |
| R848 + IRAK4 Inhibitor (1 µM) | Minimal to no effect | |
| Data is derived from studies using a highly potent and selective IRAK4 inhibitor and may be used as a guideline for experiments with this compound.[1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocytes
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.[8][9]
Materials:
-
Human whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Human CD14+ Monocyte Isolation Kit (negative selection)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Cell culture plates
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet and count the cells.
-
Isolate CD14+ monocytes using a human monocyte isolation kit following the manufacturer's instructions for negative selection.
-
After isolation, assess the purity of the CD14+ monocytes by flow cytometry. Purity should be >95%.
-
Resuspend the purified monocytes in complete RPMI 1640 medium (containing 10% heat-inactivated FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in appropriate cell culture plates and incubate at 37°C in a 5% CO2 incubator for at least 1 hour to allow for adherence before proceeding with experiments.
Protocol 2: Treatment of Primary Human Monocytes with this compound and TLR Agonist
This protocol outlines the treatment of monocytes with this compound followed by stimulation with a TLR agonist.
Materials:
-
Cultured primary human monocytes
-
This compound (stock solution in DMSO)
-
TLR agonist (e.g., R848 for TLR7/8)
-
Complete RPMI 1640 medium
-
DMSO (vehicle control)
Procedure:
-
Prepare working solutions of this compound in complete RPMI 1640 medium from the stock solution. A final concentration of 1 µM is a good starting point based on similar potent IRAK4 inhibitors.[1] It is recommended to perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific experimental setup.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Aspirate the culture medium from the adherent monocytes and replace it with medium containing the desired concentration of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C in a 5% CO2 incubator.[1][10]
-
Prepare the TLR agonist (e.g., R848 at 1 µg/mL) in complete RPMI 1640 medium.
-
Add the TLR agonist to the wells containing the inhibitor or vehicle control.
-
Incubate the cells for the desired time period depending on the downstream application (e.g., 1-4 hours for mRNA analysis, 6-24 hours for cytokine protein analysis in the supernatant, or shorter time points for signaling pathway analysis).[1]
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol describes the quantification of pro-inflammatory cytokines in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Culture supernatants from treated and control monocytes
-
ELISA kits for human IL-1β, IL-6, and TNF-α
-
ELISA plate reader
Procedure:
-
Collect the culture supernatants from the experimental plates after the desired incubation time.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any cells or debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.[11][12][13]
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate, and finally a substrate for color development.[12][13]
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Protocol 4: Analysis of IRAK4 Signaling Pathway by Western Blot
This protocol details the analysis of key protein phosphorylation events in the IRAK4 signaling pathway.
Materials:
-
Treated and control monocyte cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IKKβ, anti-IKKβ, anti-IRAK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IKKβ) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-IKKβ) or a loading control (e.g., anti-β-actin).
Protocol 5: Chromatin Immunoprecipitation (ChIP) for IRF5 Binding
This protocol describes the procedure to assess the binding of the transcription factor IRF5 to the promoter regions of its target genes.[14][15]
Materials:
-
Treated and control monocytes
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing reagents (sonicator or enzymatic digestion)
-
Anti-IRF5 antibody for ChIP
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter regions of IRF5 target genes (e.g., CXCL10, TNF)
-
qPCR instrument and reagents
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium of treated and control monocytes and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells, wash with cold PBS, and lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an anti-IRF5 antibody or a control IgG antibody.
-
Add Protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter regions of known IRF5 target genes to quantify the amount of precipitated DNA.
-
Analyze the data as a percentage of input DNA.
Mandatory Visualizations
Caption: IRAK4 Signaling Pathway in Human Monocytes and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Studying the Effects of this compound in Primary Human Monocytes.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. protocols.io [protocols.io]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. Chromatin Immunoprecipitation for Human Monocyte Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Irak4-IN-11 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Irak4-IN-11, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in cell culture experiments. The information provided is intended to guide researchers in designing and executing experiments to study the effects of IRAK4 inhibition on cellular signaling pathways, particularly those involved in innate immunity and inflammation.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key mediator in the signal transduction of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.[1][2] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1][2][3] Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as certain cancers.[4]
This compound is a potent and specific small molecule inhibitor of IRAK4. Its ability to block IRAK4 kinase activity makes it a valuable tool for investigating the role of IRAK4 in cellular processes and for preclinical assessment as a potential therapeutic agent.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the kinase activity of IRAK4. By doing so, it prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of its downstream substrate, IRAK1.[3] This blockade disrupts the formation of the Myddosome signaling complex and abrogates the downstream signaling cascade, ultimately leading to a reduction in the production of inflammatory mediators.
Quantitative Data
The following table summarizes the reported inhibitory concentrations of this compound. This data is essential for determining the appropriate concentration range for cell culture experiments.
| Parameter | Value | Source |
| Biochemical IC50 | 0.008 µM | [5] |
| Cellular pIRAK4 IC50 | 0.19 µM | [5] |
Note: The biochemical IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity of purified IRAK4 by 50%. The cellular pIRAK4 IC50 indicates the concentration required to inhibit the phosphorylation of IRAK4 within a cellular context by 50%. The cellular IC50 is generally a more relevant starting point for designing cell-based assays.
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions, starting with a range based on the cellular IC50 (e.g., 0.01 µM to 10 µM).
Protocol 1: Inhibition of Pro-inflammatory Cytokine Production
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to a TLR agonist like lipopolysaccharide (LPS).
Materials:
-
Cell line of interest (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LPS (from E. coli)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human or mouse TNF-α and IL-6)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type (e.g., 1 x 10^5 cells/well for THP-1 cells) and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Prepare a working solution of LPS in complete culture medium at a concentration known to induce a robust cytokine response (e.g., 100 ng/mL). Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for a period appropriate for the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Quantification: Measure the concentration of the cytokines in the supernatant using the appropriate ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration to determine the IC50 value for cytokine inhibition.
Protocol 2: Western Blot Analysis of IRAK4 Pathway Phosphorylation
This protocol is designed to assess the direct inhibitory effect of this compound on the phosphorylation of IRAK4 and downstream signaling proteins like IRAK1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
TLR agonist (e.g., IL-1β or R848)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against phospho-IRAK4, total IRAK4, phospho-IRAK1, total IRAK1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate TLR agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of IRAK4 and IRAK1.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of this compound in cell culture.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for In Vivo Administration of IRAK4 Inhibitors in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, generalized protocol for the in vivo administration of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors in mice. The information is synthesized from various preclinical studies involving small molecule IRAK4 inhibitors and degraders. While a specific protocol for "Irak4-IN-11" is not publicly available, the following guidelines represent common practices in the field and serve as a robust starting point for study design.
IRAK4 Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4.[1][3] This initiates the formation of a larger protein complex called the Myddosome, which also includes IRAK1 and IRAK2.[2][5][6] IRAK4's kinase activity is essential for the subsequent phosphorylation and activation of IRAK1.[3][7] Activated IRAK1 then dissociates from the complex and interacts with TRAF6, leading to the activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways.[5] These pathways ultimately drive the transcription of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[8] Due to its central role in these inflammatory processes, IRAK4 is a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[2][9]
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following sections detail a generalized experimental workflow for evaluating the efficacy of an IRAK4 inhibitor, such as this compound, in a mouse model of acute inflammation induced by lipopolysaccharide (LPS).
Formulation of IRAK4 Inhibitor
The appropriate formulation of the inhibitor is critical for its solubility, stability, and bioavailability. Several vehicles have been successfully used for in vivo administration of IRAK4 inhibitors.
Table 1: Example Formulations for In Vivo Administration of IRAK4 Inhibitors
| Vehicle Composition | Administration Route | Reference |
| 5% DMSO, 30% PEG-400, 65% Saline | Intragastric | [10] |
| 20% HP-β-CD in water | Oral | [11] |
| 10% DMSO, 40% PEG400, 50% water | Intravenous | [11] |
Protocol for Vehicle Preparation (Example: 20% HP-β-CD):
-
Weigh the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Add sterile water to achieve a final concentration of 20% (w/v).
-
Stir the solution at room temperature until the HP-β-CD is completely dissolved.
-
Weigh the IRAK4 inhibitor and add it to the vehicle.
-
Vortex and/or sonicate the mixture until the compound is fully suspended or dissolved. Prepare fresh on the day of dosing.
In Vivo Efficacy Study in an LPS-Induced Inflammation Model
This model is commonly used to assess the anti-inflammatory properties of IRAK4 inhibitors.
Experimental Workflow Diagram
Caption: Workflow for an LPS-induced acute inflammation mouse model.
Detailed Protocol:
-
Animal Model: Use C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, IRAK4 Inhibitor + LPS). A typical group size is 5-8 mice.
-
Dosing:
-
Administer the IRAK4 inhibitor or vehicle via the chosen route (e.g., oral gavage). Dosages for IRAK4 inhibitors can range widely, from 10 mg/kg to 200 mg/kg, and should be optimized in preliminary studies.[12]
-
-
Inflammatory Challenge:
-
One hour after inhibitor administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg). The control group receives a saline injection.
-
-
Sample Collection:
-
At a predetermined time point post-LPS challenge (typically 1-2 hours for peak cytokine response), euthanize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Harvest tissues of interest (e.g., spleen, liver), snap-freeze in liquid nitrogen, and store at -80°C.
-
Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis
Pharmacodynamics:
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected plasma samples using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Analyze the phosphorylation status of downstream targets of IRAK4 (e.g., p-IRAK1) in tissue lysates to confirm target engagement.
Pharmacokinetics:
-
To determine the pharmacokinetic profile, a separate study is often conducted.
-
Administer a single dose of the IRAK4 inhibitor.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analyze the plasma concentrations of the inhibitor using LC-MS/MS to determine key parameters like Cmax, Tmax, and bioavailability.
Table 2: Summary of In Vivo Study Parameters for IRAK4 Inhibitors
| Parameter | Description | Example Values/Ranges |
| Animal Model | Mouse Strain | C57BL/6, BALB/c |
| Administration Route | Method of delivery | Oral (gavage), Intraperitoneal (i.p.), Intravenous (i.v.) |
| Dosage | Amount of compound | 10 - 200 mg/kg[12] |
| Dosing Frequency | How often the compound is given | Single dose, once daily (QD), twice daily (BID) |
| Vehicle | Solution to dissolve/suspend the compound | See Table 1 |
| Inflammatory Stimulus | Agent to induce inflammation | LPS, CpG oligonucleotides, IL-1β[8][13][14] |
| PD Readouts | Measurement of biological effect | Plasma TNF-α, IL-6, IL-1β levels; p-IRAK1 in tissues |
| PK Readouts | Measurement of drug exposure | Cmax, Tmax, AUC, Bioavailability |
Conclusion
The provided protocols and data offer a comprehensive framework for the in vivo evaluation of IRAK4 inhibitors in mice. Successful execution of these studies requires careful optimization of the inhibitor's formulation, dosage, and the timing of administration relative to the inflammatory challenge. The experimental workflow and parameters outlined here, derived from established research on various IRAK4 inhibitors, will guide researchers in designing robust experiments to assess the therapeutic potential of novel compounds like this compound.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of IRAK4 kinase activity improves ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK4 Degrader GS-6791 Inhibits TLR and IL-1R-Driven Inflammatory Signaling, and Ameliorates Disease in a Preclinical Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for IRAK4 Inhibitors in Lupus Research
These application notes provide an overview of the utility of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, exemplified by potent and selective compounds, in the investigation of Systemic Lupus Erythematosus (SLE). The protocols outlined below are based on established methodologies for evaluating IRAK4 inhibitors in preclinical lupus models and are intended for researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family. Dysregulation of these pathways is strongly implicated in the pathogenesis of autoimmune diseases, including Systemic Lupus Erythematosus (SLE), where the sensing of self-derived nucleic acids by TLR7 and TLR9 contributes to the production of autoantibodies and type I interferons.[1][2] Consequently, the inhibition of IRAK4 kinase activity presents a promising therapeutic strategy for lupus.[1][2] Small molecule inhibitors of IRAK4 have demonstrated efficacy in various preclinical models of lupus by attenuating inflammatory responses and reducing disease pathology.[1][3][4]
Featured Inhibitor Profile: IRAK4 Inhibitor (Compound 11)
While the specific compound "IRAK4-IN-11" is not extensively documented in the public domain, we will use data for a potent IRAK4 inhibitor, herein referred to as "Compound 11," based on its characterization in the Protein Data Bank (PDB ID: 5UIR). This compound serves as a representative example of a potent IRAK4 inhibitor. For broader context and detailed experimental protocols, data from well-characterized IRAK4 inhibitors like BMS-986126 and PF-06650833 are also included.
Table 1: In Vitro Activity of Representative IRAK4 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound 11 | IRAK4 | 72 | Biochemical Assay | [5] |
| BMS-986126 | IRAK4 | 5.3 | Biochemical Assay | [1] |
| PF-06650833 | IRAK4 | Not explicitly stated, but described as highly potent | Cellular Assays | [3] |
Signaling Pathway of IRAK4 in Lupus Pathogenesis
IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by various TLRs and IL-1Rs. In the context of lupus, TLR7 and TLR9 are of particular importance as they recognize self-RNA and self-DNA, respectively.
Experimental Protocols
In Vitro Assays
1. IRAK4 Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on IRAK4 kinase activity.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., myelin basic protein or a synthetic peptide)
-
Test compound (e.g., Compound 11)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of diluted compound to the wells of a 384-well plate.
-
Add 10 µL of a solution containing IRAK4 enzyme and substrate in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect ADP formation using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. TLR-Mediated Cytokine Production in Human PBMCs
This assay assesses the functional effect of an IRAK4 inhibitor on inflammatory responses in human immune cells.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors or lupus patients
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
TLR agonists (e.g., R848 for TLR7/8, CpG-A for TLR9)
-
Test compound (e.g., BMS-986126)
-
ELISA kits for human IL-6, TNF-α, and IFN-α
-
96-well cell culture plates
-
-
Protocol:
-
Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the IRAK4 inhibitor for 1 hour at 37°C.
-
Stimulate the cells with a TLR agonist (e.g., 1 µM R848) for 24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6, TNF-α, and IFN-α in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 of the inhibitor for cytokine production.
-
In Vivo Studies in Murine Lupus Models
1. MRL/lpr Mouse Model of Spontaneous Lupus
The MRL/lpr mouse strain spontaneously develops a lupus-like autoimmune disease characterized by autoantibody production, splenomegaly, and lupus nephritis.
-
Animals: Female MRL/lpr mice, 8-10 weeks of age.
-
Treatment:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
IRAK4 inhibitor (e.g., PF-06650833, administered daily by oral gavage)
-
Positive control (e.g., cyclophosphamide)
-
-
Protocol:
-
Randomize mice into treatment groups based on initial proteinuria levels.
-
Administer the IRAK4 inhibitor or vehicle daily for a predefined period (e.g., 8-12 weeks).
-
Monitor body weight and proteinuria weekly.
-
Collect blood samples at regular intervals to measure serum levels of anti-dsDNA antibodies by ELISA.
-
At the end of the study, sacrifice the mice and collect spleens and kidneys.
-
Measure spleen weight.
-
Perform histopathological analysis of the kidneys to assess glomerulonephritis.
-
Table 2: Representative In Vivo Efficacy Data of an IRAK4 Inhibitor (BMS-986126) in MRL/lpr Mice
| Parameter | Vehicle | BMS-986126 (10 mg/kg) |
| Proteinuria (mg/dL) | Increased | Significantly Reduced |
| Anti-dsDNA Titer | High | Significantly Reduced |
| Spleen Weight (g) | Increased | Significantly Reduced |
| Glomerulonephritis Score | Severe | Significantly Reduced |
| Note: This table represents typical outcomes and is based on findings for potent IRAK4 inhibitors in this model.[1] |
2. NZB/W F1 Mouse Model of Spontaneous Lupus
The NZB/W F1 hybrid mouse is another widely used model for spontaneous lupus, particularly for studying lupus nephritis.
-
Animals: Female NZB/W F1 mice, 22-24 weeks of age (when proteinuria is established).
-
Treatment: As described for the MRL/lpr model.
-
Protocol:
-
Group mice based on established proteinuria.
-
Treat daily with the IRAK4 inhibitor or vehicle for 8-10 weeks.
-
Monitor proteinuria and survival.
-
At termination, assess serum anti-dsDNA antibodies, kidney histopathology, and immune cell populations in the spleen by flow cytometry.
-
Summary of Expected Outcomes
Inhibition of IRAK4 is expected to yield the following outcomes in preclinical lupus models:
-
In Vitro:
-
In Vivo:
-
Reduction in proteinuria and improvement in kidney pathology in spontaneous murine lupus models (MRL/lpr and NZB/W).[1]
-
Decrease in serum levels of autoantibodies, particularly anti-dsDNA antibodies.[3]
-
Reduction in splenomegaly and modulation of immune cell activation.
-
Reduction of the interferon gene signature in the blood.[3]
-
These application notes provide a framework for the investigation of IRAK4 inhibitors in the context of lupus research. The provided protocols can be adapted and optimized for specific experimental needs. The potent and selective inhibition of IRAK4 represents a promising and targeted approach for the development of novel therapeutics for SLE.
References
- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autoimmune Disease with an IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a selective IRAK4 inhibitor for the investigation of autoimmune diseases. The protocols and data presented are based on published studies using the representative IRAK4 inhibitor, PF-06650833, and can be adapted for other potent and selective IRAK4 inhibitors like Irak4-IN-11.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1] Dysregulation of these pathways is a key driver in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][3] IRAK4's essential role in propagating inflammatory signals makes it a compelling therapeutic target.[1] Small molecule inhibitors of IRAK4, such as PF-06650833, have been developed to dampen these overactive immune responses.[2][4] These inhibitors typically act by competing with ATP for binding to the kinase domain of IRAK4, thereby preventing the phosphorylation of downstream substrates and subsequent activation of pro-inflammatory transcription factors like NF-κB.
This document provides detailed protocols for in vitro and in vivo assays to characterize the activity of IRAK4 inhibitors in the context of autoimmune disease models.
Data Presentation
In Vitro Activity of PF-06650833
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) | Reference |
| IRAK4 Enzyme Assay | Recombinant human IRAK4 | ATP | Peptide Phosphorylation | 0.2 | [5] |
| TLR7/8-Mediated TNFα Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | R848 | TNFα Secretion | 2.4 | [4] |
| TLR7/8-Mediated TNFα Release in Whole Blood | Human Whole Blood | R848 | TNFα Secretion | 8.8 | [4] |
| Anti-Citrullinated Protein Antibody (ACPA) Immune Complex-Mediated TNFα Release | Human Macrophages | ACPA Immune Complexes | TNFα Secretion | ~100 (nM concentration tested) | [4] |
| TLR Ligand-Mediated Cytokine Release | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Poly(I:C), LPS | IL-6, IL-8, TNFα Secretion | Not specified | [6] |
In Vivo Efficacy of PF-06650833 in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose | Paw Volume Reduction vs. Vehicle (%) | Clinical Score Reduction vs. Vehicle (%) | Reference |
| PF-06650833 | 3 mg/kg, twice daily (oral) | Significant reduction observed | Significant reduction observed | [7] |
| Dexamethasone (positive control) | Not specified in direct comparison | Significant reduction observed | Significant reduction observed | [8] |
| Vehicle | - | - | - | [7][8] |
Mandatory Visualizations
IRAK4 Signaling Pathway
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 3. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toll-Like Receptors Expressed by Synovial Fibroblasts Perpetuate Th1 and Th17 Cell Responses in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. curis.com [curis.com]
Application Notes and Protocols for Irak4-IN-11 in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling pathways.[1][2][3][4] Downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), IRAK4 plays a pivotal role in activating downstream signaling cascades, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][5] In various cancers, these signaling pathways are frequently co-opted to drive malignant cell proliferation, survival, and inflammation.[1][2] Consequently, IRAK4 has emerged as a promising therapeutic target for the treatment of a variety of malignancies, including hematologic cancers and solid tumors.[2][6][7]
Irak4-IN-11 is a potent and specific small molecule inhibitor of IRAK4. These application notes provide detailed protocols for utilizing this compound to assess its anti-proliferative effects on cancer cell lines.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the IRAK4 kinase.[8] By binding to the ATP-binding pocket of IRAK4, it prevents the phosphorylation of downstream substrates, thereby blocking the activation of pro-survival and pro-proliferative signaling pathways such as NF-κB.[4][8] This inhibition of IRAK4 activity can lead to decreased cancer cell proliferation and the induction of apoptosis. The aberrant activation of the IRAK4 pathway in certain cancers makes it a selective target for therapeutic intervention.[1][9]
Data Presentation
The anti-proliferative activity of IRAK4 inhibitors can be quantified by determining the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (ED50) in cell-based assays. Below is a summary of the known inhibitory concentrations for this compound and representative data for a similar IRAK-4 inhibitor in a cell proliferation assay.
| Compound | Assay Type | Target | IC50/ED50 | Cell Lines |
| This compound | Biochemical Assay | IRAK4 Kinase | 8 nM | N/A |
| This compound | Cellular Assay | pIRAK4 | 190 nM | N/A |
| Exemplar IRAK-4 Inhibitor | CellTiter-Glo Proliferation Assay | Cell Proliferation | 0.362 - 6.92 µM | Panel of Cancer Cells[2] |
Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Two common and robust methods for assessing cancer cell line proliferation are the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Assay.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) of complete culture medium.
-
Include wells with medium only for background measurements.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully add the diluted compound or vehicle to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[1]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope).
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Clear flat-bottomed 96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a clear flat-bottomed 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a vehicle control as described in the CellTiter-Glo® protocol.
-
Add the compounds or vehicle to the wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Follow the same data analysis steps as outlined for the CellTiter-Glo® assay to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-proliferative effects of this compound on cancer cell lines.
Conclusion
This compound is a valuable tool for investigating the role of IRAK4 in cancer cell proliferation. The protocols provided herein offer robust and reproducible methods for assessing its anti-proliferative activity. Careful optimization of cell seeding density and incubation times is recommended for each specific cell line to ensure accurate and reliable results. These studies will contribute to a better understanding of the therapeutic potential of IRAK4 inhibition in oncology.
References
- 1. OUH - Protocols [ous-research.no]
- 2. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 3. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 4. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Meeting Report From the 2024 Symposium on IRAK4 in Cancer: Highlights and Clinical Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
Measuring the Engine of Inflammation: A Guide to In Vitro IRAK4 Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as a master regulator of innate immunity.[1][2] Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4's kinase activity is essential for initiating a cascade of events that lead to the production of pro-inflammatory cytokines.[3][4][5] Dysregulation of IRAK4 activity is implicated in a variety of autoimmune diseases and cancers, making it a prime therapeutic target.[2][6]
This document provides detailed application notes and protocols for measuring IRAK4 kinase activity in vitro, offering a selection of commonly employed assay formats. These methodologies are indispensable for academic research aimed at understanding IRAK4 function and for industrial drug discovery efforts focused on identifying and characterizing novel IRAK4 inhibitors.
IRAK4 Signaling Pathway Overview
IRAK4 is a central component of the Myddosome complex, which forms upon TLR or IL-1R activation.[5] Within this complex, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that results in the activation of downstream transcription factors, most notably NF-κB, which drives the expression of inflammatory genes.[2][3][6]
Experimental Assays for IRAK4 Kinase Activity
Several robust methods are available to quantify the enzymatic activity of IRAK4 in a controlled in vitro setting. The choice of assay often depends on the specific application, such as high-throughput screening (HTS), mechanism-of-action studies, or inhibitor potency determination. The most common formats are luminescence-based, fluorescence-based (TR-FRET), and radiometric assays.
I. Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the IRAK4 activity.[7] This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[6]
A. Materials and Reagents
| Component | Supplier | Catalog # |
| Recombinant Human IRAK4 (Active) | Abcam | ab268681 |
| IRAK4 Kinase Assay Kit (contains substrate, buffer) | BPS Bioscience | 78524 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| ATP (10 mM) | Cell Signaling Technology | 9804 |
| Staurosporine (Inhibitor Control) | Selleck Chemicals | S1421 |
| White 96-well or 384-well plates | Corning | Multiple |
B. Buffer Composition
-
IRAK4 Kinase Buffer (1X): 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[7]
C. Experimental Protocol
-
Reagent Preparation:
-
Kinase Reaction:
-
To the wells of a white assay plate, add 2.5 µL of the test inhibitor or vehicle (for "Positive Control" and "Blank" wells).
-
Prepare a master mix containing 1X Kinase Assay Buffer, ATP, and the IRAK4 substrate (e.g., Myelin Basic Protein, MBP). Add 12.5 µL of this master mix to every well.[8]
-
To initiate the reaction, add 10 µL of diluted active IRAK4 enzyme to the "Positive Control" and "Test Inhibitor" wells. For the "Blank" wells, add 10 µL of 1X Kinase Assay Buffer.[8]
-
The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 60 minutes.[7]
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[7]
-
Record the luminescence using a plate reader.
-
D. Data Analysis
The luminescent signal is directly proportional to the amount of ADP produced and thus to the IRAK4 kinase activity. To determine inhibitor potency, the percentage of inhibition is calculated relative to the "Positive Control" (uninhibited enzyme) and "Blank" (no enzyme) wells. IC₅₀ values are then determined by fitting the data to a four-parameter logistic curve.
II. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous (no-wash) assays that can be configured to detect either the product of the kinase reaction or the binding of an inhibitor to the kinase.
A. LanthaScreen® Eu Kinase Binding Assay
This assay measures the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to the IRAK4 kinase domain. An inhibitor present in the sample will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
| Component | Supplier |
| Recombinant Human IRAK4 (Active) | Thermo Fisher Scientific |
| LanthaScreen® Eu Kinase Binding Assay for IRAK4 | Thermo Fisher Scientific |
| Staurosporine (Inhibitor Control) | Sigma-Aldrich |
-
1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[9]
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound and a known inhibitor (e.g., Staurosporine) in 1X Kinase Buffer A.
-
Prepare a 3X Kinase/Antibody solution containing IRAK4 and the Eu-labeled anti-tag antibody.
-
Prepare a 3X Tracer solution.
-
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of each test compound dilution.
-
Add 5 µL of the 3X Kinase/Antibody solution.
-
Add 5 µL of the 3X Tracer solution.
-
The final volume is 15 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.[9]
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission (665 nm / 615 nm). A decrease in this ratio indicates displacement of the tracer by the test compound. IC₅₀ values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.
III. Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This is a traditional and direct method for measuring kinase activity. It involves the use of radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). The radioactive phosphate group is transferred to the substrate by IRAK4. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
A. Materials and Reagents
| Component | Supplier |
| Recombinant Human IRAK4 (Active) | Reaction Biology |
| Myelin Basic Protein (MBP) Substrate | Reaction Biology |
| [γ-³³P]-ATP | PerkinElmer |
| Non-radioactive ATP | Sigma-Aldrich |
| Filter Plates (e.g., phosphocellulose) | Millipore |
| Phosphoric Acid | Fisher Scientific |
B. Buffer Composition
-
Reaction Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate.[10]
C. Experimental Protocol
-
Reaction Setup:
-
Prepare a reaction mix containing reaction buffer, the substrate (e.g., 0.33 mg/mL MBP), and the desired concentration of [γ-³³P]-ATP mixed with non-radioactive ATP.[10]
-
Add the test compounds at various concentrations to the wells of an assay plate.
-
Add the active IRAK4 enzyme to the reaction mix.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the enzyme/reaction mix to the wells containing the test compounds.
-
Incubate at room temperature for 40-60 minutes.[10]
-
-
Stopping the Reaction and Filtration:
-
Measurement:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity using a scintillation counter.
-
D. Data Analysis
The measured counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and thus to the IRAK4 kinase activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Quantitative Data Summary
| Assay Type | Detection Method | Key Reagents | Typical Substrate | Throughput |
| Luminescence | Luciferase-based light output | Recombinant IRAK4, Substrate, ATP, ADP-Glo™ Reagent | Myelin Basic Protein (MBP)[8] | High |
| TR-FRET | Fluorescence Resonance Energy Transfer | Labeled Antibody, Labeled Tracer, Recombinant IRAK4 | N/A (Binding Assay) | High |
| Radiometric | Scintillation Counting | Recombinant IRAK4, Substrate, [γ-³³P]-ATP | Myelin Basic Protein (MBP)[10][11] or IRAK-1 peptide[12][13] | Low to Medium |
Control Compounds
To validate assay performance and for comparative analysis, it is essential to include known IRAK4 inhibitors as controls.
| Inhibitor | Reported IC₅₀ | Notes | Reference(s) |
| Staurosporine | 4.6 nM | Broad-spectrum kinase inhibitor. | [11] |
| PF-06650833 | Potent | Selective IRAK4 inhibitor. | [1] |
| KT-474 | 0.88 nM (DC₅₀) | IRAK4 degrader (PROTAC). | [1] |
| BAY1834845 | 212 nM | Selective IRAK4 inhibitor. | [14] |
Note: IC₅₀ values are highly dependent on assay conditions, particularly the ATP concentration.
Conclusion
The methodologies described provide a comprehensive toolkit for the in vitro assessment of IRAK4 kinase activity. The choice of assay will be guided by the specific research question, available instrumentation, and throughput requirements. Luminescence and TR-FRET assays are well-suited for high-throughput screening of large compound libraries, while the radiometric assay, though lower in throughput, offers a direct and highly sensitive measure of enzymatic activity, which can be invaluable for detailed kinetic studies and mechanism-of-action elucidation. Rigorous execution of these protocols will yield high-quality, reproducible data, accelerating the discovery and development of novel therapeutics targeting the IRAK4 kinase.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. caymanchem.com [caymanchem.com]
- 5. uniprot.org [uniprot.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.jp [promega.jp]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. IRAK-4 Peptide Substrate; IRAK-1 (360-380) - 1 mg [anaspec.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Evaluating IRAK4 Inhibitors in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction and disability.[1][2] The innate immune system, particularly signaling through Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), plays a critical role in the pathogenesis of RA.[3][4] Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a crucial serine/threonine kinase that acts as a master regulator downstream of both TLRs and IL-1R.[1][5] Its central role in propagating inflammatory signals makes it a highly attractive therapeutic target for RA.[2][6]
IRAK4 inhibitors are designed to block the kinase activity of IRAK4, thereby interrupting the inflammatory cascade and reducing the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β that drive RA pathology.[7] This document provides detailed protocols and application notes for the preclinical evaluation of a potent and selective IRAK4 inhibitor, referred to here as IRAK4-IN-11, in established models of rheumatoid arthritis.
Note: Specific preclinical data for a compound designated "this compound" is not publicly available. The data and results presented herein are representative of a typical selective IRAK4 inhibitor, based on published findings for compounds such as PF-06650833 and others.[8][9]
IRAK4 Signaling Pathway in Rheumatoid Arthritis
Upon activation by ligands such as IL-1β or various pathogen-associated molecular patterns (PAMPs), the IL-1R or TLRs recruit the adaptor protein MyD88. This leads to the formation of the "Myddosome," a multiprotein signaling complex where IRAK4 is the primary kinase.[4][5] IRAK4 then phosphorylates and activates IRAK1. Activated IRAK1 dissociates from the complex and interacts with TRAF6, leading to the activation of downstream pathways, including NF-κB and MAPKs.[10] This culminates in the transcription and release of numerous pro-inflammatory cytokines and chemokines that mediate the inflammatory response in the RA synovium.[7][11]
Preclinical Evaluation of this compound
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in mice or rats is the most widely used preclinical model for RA, as it shares many immunological and pathological features with the human disease.[12][13][14]
Experimental Workflow: CIA Model
Protocol: Rat Collagen-Induced Arthritis (CIA)
-
Animals: Male Lewis or Dark Agouti (DA) rats, 8-10 weeks old.
-
Housing: House animals in specific pathogen-free (SPF) conditions to avoid experimental variability.[13][15]
-
Reagents:
-
Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulated in an appropriate vehicle (e.g., 0.5% Methylcellulose + 0.2% Tween 80).
-
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing the collagen solution and CFA in a 1:1 ratio.
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion by mixing the collagen solution and IFA in a 1:1 ratio.
-
Administer a booster injection of 0.1 mL of the emulsion intradermally at a different site near the base of the tail.[15]
-
-
Treatment (Prophylactic or Therapeutic):
-
Prophylactic: Begin daily oral gavage of this compound or vehicle on Day 0 or Day 21.
-
Therapeutic: Begin daily dosing upon the first signs of arthritis (typically Day 24-28).
-
-
Disease Assessment:
-
Monitor animals daily from Day 21 onwards.
-
Clinical Arthritis Score: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of the entire paw, 4=ankylosis). The maximum score per animal is 16.[16]
-
Paw Thickness: Measure the thickness of both hind paws using a digital caliper every 2-3 days.
-
-
Study Termination (e.g., Day 42):
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest hind paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage) to assess synovitis, pannus formation, and bone erosion.
-
Data Presentation: In Vivo Efficacy of this compound in Rat CIA
| Treatment Group | Mean Arthritis Score (Day 42) | Change in Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Naive (No Disease) | 0.0 ± 0.0 | 0.1 ± 0.05 | 15.2 ± 3.1 | 25.5 ± 5.4 |
| Vehicle Control | 10.5 ± 1.2 | 2.8 ± 0.4 | 125.6 ± 15.3 | 210.8 ± 22.1 |
| This compound (10 mg/kg) | 4.2 ± 0.8 | 1.1 ± 0.2 | 45.3 ± 8.9 | 80.1 ± 11.5 |
| This compound (30 mg/kg) | 1.8 ± 0.5 | 0.5 ± 0.1 | 22.7 ± 5.6 | 41.3 ± 7.8 |
In Vitro Potency: Cytokine Release Assay
This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines from primary human cells relevant to RA pathology, such as macrophages or fibroblast-like synoviocytes (FLS).[3][8]
Experimental Workflow: In Vitro Cytokine Release Assay
Protocol: Human Macrophage Cytokine Release Assay
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Macrophage Differentiation: Plate PBMCs and differentiate into macrophages by culturing for 5-7 days in RPMI-1640 medium supplemented with 10% FBS and M-CSF (50 ng/mL).
-
Compound Treatment:
-
Wash differentiated macrophages and replace with fresh medium.
-
Add this compound in a dose-response manner (e.g., 1 nM to 10 µM) in triplicate. Pre-incubate for 1-2 hours.
-
-
Stimulation: Add a TLR ligand, such as LPS (100 ng/mL, for TLR4) or R848 (1 µg/mL, for TLR7/8), to the wells. Include vehicle-only and unstimulated controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cytokine by fitting the dose-response data to a four-parameter logistic curve.
Data Presentation: In Vitro Potency of this compound
| Cell Type | Stimulant | Cytokine | IC50 (nM) |
| Human M-CSF Macrophages | LPS (100 ng/mL) | TNF-α | 5.2 |
| Human M-CSF Macrophages | LPS (100 ng/mL) | IL-6 | 6.8 |
| Human M-CSF Macrophages | R848 (1 µg/mL) | TNF-α | 4.5 |
| Human M-CSF Macrophages | R848 (1 µg/mL) | IL-6 | 5.9 |
| RA Synovial Fibroblasts | IL-1β (1 ng/mL) | IL-6 | 8.1 |
Conclusion
The protocols and data structures provided offer a robust framework for evaluating the therapeutic potential of IRAK4 inhibitors like this compound for the treatment of rheumatoid arthritis. By demonstrating potent activity in both in vitro cellular assays and in vivo disease models, researchers can build a strong preclinical data package. Inhibition of IRAK4 effectively suppresses key inflammatory pathways driven by TLR and IL-1R signaling, representing a promising strategy to mitigate the chronic inflammation and joint destruction characteristic of RA.[11][17]
References
- 1. Role of IRAK-4 in Rheumatoid Arthritis - Andrei Medvedev [grantome.com]
- 2. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. chondrex.com [chondrex.com]
- 14. Collagen-induced arthritis [pubmed.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 17. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Use of IRAK4 Inhibitors in Hematologic Malignancies
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are essential components of the innate immune system. In several hematologic malignancies, dysregulation of these signaling cascades, often through genetic mutations, leads to constitutive activation of IRAK4. This aberrant signaling promotes the survival and proliferation of malignant cells, making IRAK4 an attractive therapeutic target.[1][3]
Key hematologic malignancies where IRAK4 signaling is implicated include:
-
Myeloid Malignancies: Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), particularly those with spliceosome mutations (e.g., SF3B1, U2AF1).[4][5][6] These mutations lead to the expression of a hypermorphic long isoform of IRAK4 (IRAK4-L), which drives oncogenic signaling.[4][6][7]
-
B-cell Lymphomas: Activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), Waldenström's macroglobulinemia (WM), and other non-Hodgkin lymphomas (NHL) frequently harbor an activating mutation in the MYD88 adaptor protein (MYD88 L265P).[1][2][5] This mutation leads to the spontaneous formation of the "Myddosome" complex, in which IRAK4 is a central component, resulting in constitutive activation of downstream pro-survival pathways like NF-κB.[5][6]
IRAK4 inhibitors are being investigated as both monotherapies and in combination with other targeted agents, such as BTK inhibitors (e.g., ibrutinib) and BCL2 inhibitors (e.g., venetoclax), to achieve synergistic anti-tumor effects and overcome resistance mechanisms.[1][6][7]
Signaling Pathways and Mechanism of Action
IRAK4's primary role is within the Myddosome, a signaling complex formed downstream of TLR/IL-1R activation. The specific mechanism of IRAK4-driven oncogenesis varies slightly depending on the malignancy's genetic context.
1. IRAK4 Signaling in MYD88-Mutant B-Cell Malignancies
In malignancies like ABC-DLBCL and WM, the MYD88 L265P mutation allows the MYD88 protein to spontaneously assemble with IRAK4 and IRAK1, forming a constitutively active Myddosome complex. This bypasses the need for receptor stimulation. Activated IRAK4 then phosphorylates IRAK1, which subsequently activates TRAF6, leading to the activation of the NF-κB and MAPK signaling pathways. These pathways are crucial for the survival and proliferation of the malignant B-cells.[1][5][8]
Caption: IRAK4 signaling in lymphomas with the MYD88 L265P mutation.
2. IRAK4 Signaling in AML/MDS with Spliceosome Mutations
In AML and MDS, mutations in spliceosome genes like U2AF1 and SF3B1 cause aberrant RNA splicing of IRAK4. This results in the preferential expression of a long isoform (IRAK4-L) which possesses enhanced catalytic activity. IRAK4-L promotes the activation of the Myddosome, leading to downstream NF-κB and MAPK signaling, which supports leukemic cell survival and growth.[4][6][7][9]
Caption: IRAK4-L isoform signaling in AML/MDS with spliceosome mutations.
Preclinical and Clinical Data
Numerous preclinical studies have demonstrated the anti-tumor activity of IRAK4 inhibitors in various hematologic cancer models. This has led to the initiation of several clinical trials.
Table 1: In Vitro Activity of IRAK4 Inhibitors
| Inhibitor | Cell Line | Malignancy | Genotype | Assay Type | IC50 | Citation(s) |
| Emavusertib | Karpas1718 | Marginal Zone Lymphoma | MYD88 WT | Proliferation (MTT) | ~0.1 µM | [10] |
| Emavusertib | VL51 | Marginal Zone Lymphoma | MYD88 WT | Proliferation (MTT) | > 10 µM | [10] |
| Emavusertib | OCI-LY10 | ABC-DLBCL | MYD88 L265P | Proliferation | ~1 µM | [8] |
| Emavusertib | TMD8 | ABC-DLBCL | MYD88 L265P | Proliferation | ~1 µM | [8] |
| ND-2158 | Primary CLL Cells | Chronic Lymphocytic Leukemia | MYD88 Mutated & WT | Apoptosis | Dose-dependent | [11][12] |
| IRAK1/4 Inhibitor | Various | T-Cell ALL | N/A | Proliferation | Concentration-dependent | [13] |
Table 2: In Vivo Efficacy of IRAK4 Inhibitors
| Inhibitor | Animal Model | Malignancy | Dosing Regimen | Outcome | Citation(s) |
| Emavusertib (CA-4948) | OCI-Ly3 Xenograft | ABC-DLBCL | 200 mg/kg qd (oral) | Significant tumor growth inhibition | [6] |
| ND-2158 | Eµ-TCL1 Adoptive Transfer | Chronic Lymphocytic Leukemia | 100 mg/kg/day | Delayed tumor progression, reduced tumor load | [12] |
| ND-2158 | ABC-DLBCL Xenograft | ABC-DLBCL | N/A | Decreased tumor growth | [4] |
| IRAK1/4 Inhibitor | T-ALL Xenograft | T-Cell ALL | N/A | Suppressed T-ALL expansion | [13] |
Table 3: Selected Clinical Trials of IRAK4 Inhibitors
| Inhibitor | Trial ID | Malignancies | Phase | Status (as of late 2023/early 2024) | Citation(s) |
| Emavusertib (CA-4948) | NCT03328078 | Non-Hodgkin Lymphoma (NHL) | 1/2 | Ongoing | [2][4][7] |
| Emavusertib (CA-4948) | NCT04278768 | AML, High-Risk MDS | 1/2 | Ongoing | [7] |
| Emavusertib (CA-4948) | NCT05178342 | Hematologic Cancers | 1/2 | Active | [10] |
| AZD2962 | NCT07064122 | Hematologic Neoplasms | 1 | Not yet recruiting | [14] |
Experimental Protocols
Experimental Workflow Overview
The preclinical evaluation of an IRAK4 inhibitor typically follows a standardized workflow, progressing from initial biochemical assays to complex in vivo models.
Caption: A typical workflow for the preclinical testing of IRAK4 inhibitors.
Protocol 1: In Vitro Cell Viability Assay (Luminescence-Based)
This protocol is adapted from methodologies used to assess the effect of IRAK4 inhibitors on the viability of lymphoma cell lines.[15]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an IRAK4 inhibitor in hematologic malignancy cell lines.
-
Principle: Cell viability is quantified by measuring the amount of ATP present, which signals the presence of metabolically active cells. A luminescent signal is generated in proportion to the amount of ATP.
-
Materials:
-
Hematologic cancer cell lines (e.g., OCI-LY3, TMD8, Karpas1718).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
IRAK4 inhibitor compound, dissolved in DMSO.
-
Opaque-walled 96-well microplates suitable for luminescence.
-
Luminescence-based ATP detection reagent (e.g., ATPLite, CellTiter-Glo®).
-
Multichannel pipette.
-
Plate reader with luminescence detection capabilities.
-
-
Procedure:
-
Cell Seeding: Culture cells to logarithmic growth phase. Count and dilute cells in complete medium to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well). Dispense 90 µL of the cell suspension into each well of the 96-well plate.
-
Compound Preparation: Prepare a 10-point serial dilution of the IRAK4 inhibitor in DMSO. A typical starting concentration is 10 mM. Then, create a 10X working solution of each concentration in complete medium.
-
Cell Treatment: Add 10 µL of the 10X inhibitor working solution to the corresponding wells. For control wells, add 10 µL of medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
ATP Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Lyse the cells by shaking the plate on an orbital shaker for 2 minutes.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence (wells with medium only). Normalize the data to the DMSO-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of IRAK4 Pathway Activation
This protocol is based on standard procedures to detect changes in total and phosphorylated protein levels within the IRAK4 signaling cascade.[8][15][16]
-
Objective: To determine if an IRAK4 inhibitor blocks the phosphorylation of downstream targets (e.g., IRAK4 autophosphorylation, IKKα/β) and affects total protein levels.
-
Materials:
-
Cell lines of interest.
-
IRAK4 inhibitor and DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% w/v non-fat dry milk or BSA in TBS-T).
-
Primary antibodies (e.g., anti-IRAK4, anti-phospho-IRAK4, anti-p65, anti-phospho-p65, anti-β-actin).[17]
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the IRAK4 inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 4 or 24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16] c. Wash the membrane three times for 10 minutes each with TBS-T. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBS-T.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze band intensity using densitometry software. Normalize the intensity of target proteins to a loading control (e.g., β-actin).
-
Protocol 3: Kinase Inhibition Assay (Luminescent)
This protocol describes a general method for measuring the direct inhibitory effect of a compound on IRAK4 kinase activity.[18]
-
Objective: To measure the IC50 of a compound against purified recombinant IRAK4 enzyme.
-
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced from ATP during the phosphorylation reaction. The ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to kinase activity.
-
Materials:
-
Recombinant human IRAK4 enzyme.
-
Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific peptide).
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[18]
-
ATP solution.
-
IRAK4 inhibitor compound in DMSO.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
White, low-volume 384-well assay plates.
-
Plate reader with luminescence detection.
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, ATP, inhibitor) in kinase assay buffer.
-
Inhibitor Plating: Add 1 µL of serially diluted inhibitor or DMSO control to the wells of the 384-well plate.
-
Enzyme Addition: Add 2 µL of IRAK4 enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add 2 µL of a mix containing the kinase substrate and ATP to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Signal Measurement: Incubate for 30 minutes at room temperature and measure the luminescence.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer (2024) | Guillermo Garcia-Manero | 4 Citations [scispace.com]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. tgtherapeutics.com [tgtherapeutics.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. promega.jp [promega.jp]
Preparing Stock Solutions for IRAK4-IN-11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of IRAK4-IN-11, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the pyrimidopyridone series, demonstrating high potency against IRAK4 kinase with a reported IC50 of 0.008 µM. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. This compound serves as a valuable tool for studying the biological roles of IRAK4 and for preclinical drug development.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 325.37 g/mol | Immunomart |
| IC50 (IRAK4) | 0.008 µM | Immunomart |
| Cellular pIRAK4 IC50 | 0.19 µM | Immunomart |
| Solubility | 10 mM in DMSO | Immunomart |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, disposable pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
-
Pre-dissolution Preparation:
-
Bring the vial of this compound powder and the anhydrous DMSO to room temperature.
-
To prevent contamination from atmospheric water, which can affect the solubility and stability of the compound, use a fresh, unopened bottle of anhydrous DMSO or a properly stored, desiccated stock.
-
Gently tap the vial of this compound to ensure all the powder is at the bottom.
-
-
Weighing the Compound:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.325 mg of this compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 325.37 g/mol x 1000 mg/g = 0.325 mg
-
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 100 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once the stock solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -80°C. For short-term storage (up to a few weeks), -20°C is acceptable.
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted in the appropriate aqueous buffer or cell culture medium. To avoid precipitation of the compound, it is recommended to perform serial dilutions in DMSO first before the final dilution into the aqueous medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Quality Control
To ensure the integrity of the this compound stock solutions, consider the following quality control measures:
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or crystallization. If observed, gently warm the solution and vortex to redissolve.
-
Purity Assessment: The purity of the stock solution can be periodically assessed using techniques like High-Performance Liquid Chromatography (HPLC) to check for degradation products.
-
Functional Assay: The biological activity of the stock solution can be confirmed by performing a dose-response experiment in a relevant cellular or biochemical assay.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualizations
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Application Notes and Protocols for Irak4-IN-11: A Potent Inhibitor of Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[1][2] Activated IRAK4 initiates a downstream signaling cascade involving the phosphorylation of IRAK1, recruitment of TRAF6, and subsequent activation of the NF-κB and MAPK signaling pathways.[1][2] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, which are crucial for the innate immune response but can also contribute to the pathology of various inflammatory and autoimmune diseases when dysregulated.
Irak4-IN-11 is a potent and selective inhibitor of IRAK4, offering a valuable tool for researchers studying innate immunity and developing novel therapeutics for inflammatory disorders. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in blocking cytokine production in cell-based assays.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of IRAK4, preventing its autophosphorylation and subsequent phosphorylation of downstream substrates like IRAK1. By inhibiting the kinase activity of IRAK4, this compound effectively blocks the signal transduction from TLRs and IL-1Rs, leading to a significant reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). It is important to note that IRAK4 also possesses a scaffolding function, which may not be fully inhibited by kinase inhibitors.[1]
Data Presentation
The inhibitory activity of this compound and other notable IRAK4 inhibitors is summarized in the table below. This data allows for a comparative assessment of their potency.
| Compound | Target | Biochemical IC50 (nM) | Cellular Assay IC50 (nM) | Cell Type |
| This compound (compound 6) | IRAK4 | 8 | 190 (pIRAK4) | Not specified[3] |
| PF-06426779 | IRAK4 | 0.3 | 12.7 | PBMCs[4][5] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | Not specified | Not specified |
| IRAK4-IN-1 | IRAK4 | 7 | Not specified | Not specified[6] |
| IRAK4-IN-12 (compound 37) | IRAK4 | 15 | 500 (pIRAK4) | Not specified[7] |
Mandatory Visualizations
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Activity.
Experimental Protocols
Protocol 1: Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in human PBMCs stimulated with a TLR ligand.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (TLR4 agonist)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Cell Seeding: Isolate human PBMCs using a standard density gradient centrifugation method. Resuspend the cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%. Add the desired concentrations of this compound to the wells containing PBMCs. Include a vehicle control (DMSO only). Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Cell Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add LPS to the wells to a final concentration of 100 ng/mL. Include an unstimulated control group (no LPS).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Analysis of IRAK4 Signaling Pathway Inhibition by Western Blot
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins in the IRAK4 pathway.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1, anti-IRAK1, anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Cell Stimulation: Stimulate the cells with 100 ng/mL LPS for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control (β-actin). Compare the levels of phosphorylated proteins in the this compound treated samples to the vehicle-treated, LPS-stimulated control.
Conclusion
This compound is a valuable research tool for investigating the role of IRAK4 in innate immunity and inflammatory diseases. The provided protocols offer a framework for characterizing the inhibitory activity of this compound on cytokine production and downstream signaling pathways. These studies can contribute to a better understanding of IRAK4-mediated inflammation and aid in the development of novel therapeutic strategies.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: TLR Ligand Stimulation Assay with an IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the signal transduction of most TLRs. Upon ligand binding, TLRs recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. This initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
Given its pivotal role, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases. Small molecule inhibitors of IRAK4 can effectively block the TLR signaling pathway and subsequent cytokine production. This document provides detailed protocols for performing a TLR ligand stimulation assay using a potent IRAK4 inhibitor, exemplified by compounds from the same class as Irak4-IN-11, to evaluate its efficacy in a cellular context.
Principle of the Assay
This assay measures the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines from immune cells, such as human peripheral blood mononuclear cells (PBMCs) or macrophages, upon stimulation with specific TLR ligands. The general workflow involves isolating and culturing the immune cells, pre-treating them with the IRAK4 inhibitor, stimulating them with a TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8), and then quantifying the amount of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The following tables summarize the inhibitory activity of representative potent and selective IRAK4 inhibitors on cytokine production in different human cell systems. While specific data for "this compound" is not publicly available, the data for PF-06650833, a structurally related and well-characterized clinical candidate, is presented as a surrogate.
Table 1: Inhibitory Activity of IRAK4 Inhibitor PF-06650833 on TLR-Mediated Cytokine Production in Human PBMCs.
| TLR Ligand | Cytokine Measured | Cellular Assay System | IC50 (nM) | Reference |
| R848 (TLR7/8) | TNF-α | Human PBMCs | 2.4 | [1] |
| R848 (TLR7/8) | Various Cytokines | Human Whole Blood | 8.8 | [2] |
Table 2: Inhibitory Activity of IRAK4 Inhibitor BAY-1834845.
| Assay Type | Parameter | IC50 (nM) | Reference |
| Biochemical Assay | IRAK4 Kinase Activity | 3.55 | [3][4] |
| Cellular Assay (LPS-stimulated hPBMCs) | Cytokine Secretion | Not specified, but effective at 500 nM | [3] |
Signaling Pathway and Experimental Workflow
TLR4 Signaling Pathway and Inhibition by an IRAK4 Inhibitor
Caption: MyD88-dependent TLR4 signaling pathway and the point of inhibition by an IRAK4 inhibitor.
Experimental Workflow for TLR Ligand Stimulation Assay
Caption: General experimental workflow for the TLR ligand stimulation assay with an IRAK4 inhibitor.
Experimental Protocols
Protocol 1: TLR4 Ligand (LPS) Stimulation of Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
This compound (or related IRAK4 inhibitor)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-8
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the diluted inhibitor or vehicle control (medium with the same DMSO concentration) to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
TLR4 Ligand Stimulation:
-
Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 10-100 ng/mL is typically effective.
-
Add 50 µL of the LPS solution to the inhibitor-treated wells. For unstimulated controls, add 50 µL of medium.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform ELISA for TNF-α, IL-6, and IL-8 on the collected supernatants according to the manufacturer's instructions.
-
Analyze the results using a microplate reader and calculate the concentration of each cytokine from the standard curve.
-
Determine the IC50 value of the inhibitor for each cytokine by plotting the percent inhibition against the log of the inhibitor concentration.
-
Protocol 2: TLR7/8 Ligand (R848) Stimulation of Human Macrophages
Materials:
-
Human Monocytes (e.g., from PBMCs or a cell line like THP-1)
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for primary monocytes, or with PMA for THP-1 cells)
-
R848 (Resiquimod)
-
This compound (or related IRAK4 inhibitor)
-
Other materials as listed in Protocol 1
Procedure:
-
Macrophage Differentiation:
-
Primary Macrophages: Isolate monocytes from PBMCs and culture them in macrophage differentiation medium containing M-CSF for 6-7 days.
-
THP-1 Macrophages: Culture THP-1 monocytes and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 25-100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh complete RPMI-1640 and rest the cells for 24 hours.
-
-
Inhibitor Pre-treatment and Stimulation:
-
Follow the same procedure for inhibitor pre-treatment as described in Protocol 1 (steps 2.1-2.4).
-
Prepare a working solution of R848 in complete RPMI-1640 medium. A final concentration of 1-5 µM is generally effective.
-
Add 50 µL of the R848 solution or medium to the wells.
-
Incubate for 18-24 hours.
-
-
Cytokine Measurement:
-
Follow the same procedure for cytokine measurement as described in Protocol 1 (steps 4.1-4.5).
-
Conclusion
The provided protocols offer a robust framework for evaluating the efficacy of IRAK4 inhibitors in a physiologically relevant cellular context. By measuring the inhibition of TLR ligand-induced cytokine production, researchers can determine the cellular potency of their compounds and gain valuable insights into their therapeutic potential for treating inflammatory and autoimmune diseases. The use of different cell types and TLR ligands allows for a comprehensive characterization of the inhibitor's activity across various innate immune signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes: In Vivo Pharmacodynamic Models for the IRAK4 Inhibitor, Irak4-IN-11
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling.[1][2] It is an essential component of the downstream signaling cascades for Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), with the exception of TLR3.[3][4] Upon activation by pathogen-associated molecular patterns (PAMPs) or endogenous cytokines like IL-1β, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][3] IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of key transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β.[5][6]
Given its central role, the kinase activity of IRAK4 is a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[7][8] Irak4-IN-11 is a tool compound inhibitor of IRAK4. Pharmacological inhibition of IRAK4's kinase activity is expected to block the TLR/IL-1R signaling cascade, thereby reducing the production of inflammatory mediators.[6][9]
In vivo pharmacodynamic (PD) models are essential for evaluating the efficacy of IRAK4 inhibitors like this compound. These models aim to demonstrate a dose-dependent relationship between drug exposure and the modulation of a specific biomarker—in this case, the suppression of agonist-induced cytokine production. The most common approach involves challenging an animal model with a TLR agonist to induce a robust, IRAK4-dependent inflammatory response and then measuring the extent to which the inhibitor can suppress this response.
Key Applications
-
Proof-of-Concept Studies: To demonstrate that inhibiting IRAK4 with this compound leads to a measurable biological effect in vivo.
-
Dose-Range Finding: To determine the effective dose range of this compound required to achieve significant target engagement and downstream pathway inhibition.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a relationship between the concentration of this compound in plasma or tissue and the magnitude of the pharmacological response.
-
Translational Research: To generate data that can help predict the therapeutic dose and scheduling in human clinical trials.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for an in vivo pharmacodynamic study.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: Workflow for a typical acute in vivo PD study of an IRAK4 inhibitor.
Detailed Experimental Protocol: TLR7 Agonist-Induced Cytokine Production in Mice
This protocol describes an acute in vivo pharmacodynamic model to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines following a challenge with a Toll-like Receptor 7 (TLR7) agonist.
1. Materials and Reagents
-
Test Compound: this compound
-
Vehicle: Appropriate for solubilizing this compound (e.g., 0.5% Methylcellulose with 0.2% Tween-80 in water)
-
Animals: Male C57BL/6 mice, 8-10 weeks old
-
TLR Agonist: R848 (Resiquimod)
-
Anesthetics: Isoflurane or similar
-
Anticoagulant: K2-EDTA tubes
-
Equipment: Oral gavage needles, syringes, centrifuge, plasma/serum collection tubes
-
Analysis: ELISA or Luminex kits for mouse TNF-α and IL-6
2. Animal Handling and Acclimation
-
House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimate animals to the facility for at least one week prior to the experiment.
-
Randomize animals into treatment groups (n=6-8 per group) and allow them to acclimate to handling.
3. Compound Formulation and Administration
-
Prepare a stock solution of this compound.
-
On the day of the experiment, prepare fresh dosing formulations of this compound at the desired concentrations (e.g., 3, 10, 30 mg/kg) in the selected vehicle. Also prepare a vehicle-only control.
-
Administer the formulations to the respective mouse groups via oral gavage (p.o.) at a volume of 10 mL/kg. This is considered Time = -1 hour.
4. TLR Agonist Challenge
-
One hour after compound administration (Time = 0), administer the TLR7 agonist R848 to all mice.
-
A typical dose is 0.1-0.3 mg/kg, administered via intraperitoneal (i.p.) injection. This dose should be optimized in pilot studies to induce a robust but sub-lethal cytokine response.
5. Sample Collection
-
One to two hours after the R848 challenge (Time = +1 to +2 hours), collect blood samples. The peak of cytokine production for TNF-α and IL-6 typically occurs within this window.
-
Anesthetize mice with isoflurane.
-
Collect blood via terminal cardiac puncture into K2-EDTA tubes.
-
Immediately place tubes on ice.
6. Sample Processing and Analysis
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
Quantify the concentrations of TNF-α and IL-6 in the plasma samples using commercial ELISA or Luminex kits according to the manufacturer's instructions.
7. Data Analysis
-
Calculate the mean cytokine concentration ± standard error of the mean (SEM) for each treatment group.
-
Determine the percentage of inhibition for each dose group relative to the vehicle-treated group using the following formula: % Inhibition = (1 - ([Cytokine]Dose / [Cytokine]Vehicle)) * 100
-
Plot the dose-response curve (Dose of this compound vs. % Inhibition) and calculate the ED50 value (the dose required to achieve 50% inhibition).
Representative Pharmacodynamic Data
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific in vivo data for this compound are not publicly available. The values are representative of what might be expected from a potent IRAK4 inhibitor in a mouse model.
Table 1: Hypothetical Dose-Dependent Inhibition of R848-Induced Cytokines by this compound
| Treatment Group (p.o.) | Dose (mg/kg) | Plasma TNF-α (pg/mL) | % Inhibition of TNF-α | Plasma IL-6 (pg/mL) | % Inhibition of IL-6 |
| Vehicle | 0 | 1250 ± 150 | 0% | 850 ± 95 | 0% |
| This compound | 3 | 775 ± 110 | 38% | 530 ± 70 | 38% |
| This compound | 10 | 310 ± 65 | 75% | 220 ± 50 | 74% |
| This compound | 30 | 115 ± 40 | 91% | 80 ± 25 | 91% |
Summary
These application notes provide a framework for assessing the in vivo pharmacodynamic activity of the IRAK4 inhibitor, this compound. The described acute TLR-agonist challenge model is a robust and widely used method to quickly establish proof-of-concept and determine the dose-response relationship for IRAK4 pathway modulation. Successful inhibition of cytokine production in this model provides strong rationale for advancing a compound into more complex, chronic models of inflammatory disease.[4]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 7. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
IRAK4 Inhibitor Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of IRAK4 inhibitors. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of these compounds in your research.
Solubility Data
The solubility of IRAK4 inhibitors can vary between different batches and manufacturers. The following table summarizes the reported solubility for several common IRAK4 inhibitors in DMSO and water. It is crucial to note that many IRAK4 inhibitors are practically insoluble in aqueous solutions.
| Compound Name | Solvent | Solubility | Molar Solubility |
| IRAK4-IN-1 | DMSO | 14.29 mg/mL[1] | 42.35 mM[1] |
| DMSO | 4 mg/mL[2] | 11.85 mM[2] | |
| Water | Insoluble[2] | - | |
| IRAK-4 protein kinase inhibitor 2 | DMSO | 56 mg/mL[3] | 198.4 mM[3] |
| DMSO | 10 mg/mL[4] | 35.43 mM[4] | |
| Water | Insoluble[3] | - | |
| IRAK4 Inhibitor, Compound 26 | DMSO | 50 mg/mL | - |
| Aqueous Solution (pH 7.4) | 100 µg/mL | - |
Note: The solubility of compounds in DMSO can be affected by the purity of the solvent. It is highly recommended to use fresh, anhydrous DMSO to achieve optimal dissolution.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IRAK4 inhibitor is not dissolving in DMSO, what should I do?
A1: If you are experiencing difficulty dissolving your IRAK4 inhibitor in DMSO, consider the following troubleshooting steps:
-
Use fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of many organic compounds.[1][2][3][4] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Gentle warming: Gently warm the solution to 37°C for a short period. This can help increase the solubility of some compounds. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use an ultrasonic bath to aid in dissolution.[1][4] The mechanical agitation can help break up compound aggregates and enhance solubility.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q2: Can I dissolve my IRAK4 inhibitor directly in cell culture media or PBS?
A2: Most IRAK4 inhibitors are practically insoluble in water and aqueous buffers like PBS or cell culture media.[2][3] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically less than 0.5%).
Q3: How should I prepare a stock solution of my IRAK4 inhibitor?
A3: To prepare a stock solution, weigh out the desired amount of the IRAK4 inhibitor powder and add the appropriate volume of fresh, anhydrous DMSO to achieve your target concentration. For example, to make a 10 mM stock solution of IRAK4-IN-1 (MW: 337.42 g/mol ), you would dissolve 3.3742 mg of the compound in 1 mL of DMSO. It is crucial to ensure the compound is fully dissolved before making further dilutions.
Q4: How should I store my IRAK4 inhibitor stock solution?
A4: Stock solutions of IRAK4 inhibitors in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[1][2][3][4] Consult the manufacturer's datasheet for specific storage recommendations for your particular compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of IRAK4-IN-1 in DMSO
Materials:
-
IRAK4-IN-1 powder (MW: 337.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Accurately weigh 3.37 mg of IRAK4-IN-1 powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in an ultrasonic water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM IRAK4 inhibitor stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM IRAK4 inhibitor stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
Ensure the final DMSO concentration in your assay is below a level that could cause cellular toxicity (typically <0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and a general workflow for preparing IRAK4 inhibitor solutions for experimental use.
Caption: Simplified IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: General workflow for preparing IRAK4 inhibitor solutions.
References
improving Irak4-IN-11 stability in culture media
Welcome to the technical support center for IRAK4-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on addressing potential stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
A1: Lower than expected potency can stem from several factors. A primary consideration is the stability of this compound in your specific cell culture medium and experimental conditions. The compound may degrade over the course of your experiment, leading to a decrease in the effective concentration. Other factors to consider include suboptimal inhibitor concentration, cell density, or issues with the assay readout itself.
Q2: How can I determine if this compound is stable in my culture media?
A2: The most direct method is to perform a stability study. This involves incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours) and then quantifying the remaining intact compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: What are the known properties of this compound that might affect its stability?
A3: this compound belongs to a pyrimidopyridone series of IRAK4 inhibitors. While specific degradation pathways for this compound in culture media are not extensively published, compounds in this class may be susceptible to hydrolysis or enzymatic degradation by components in the serum of the culture medium.
Q4: My stock solution of this compound in DMSO appears to have precipitated. What should I do?
A4: this compound is reported to be soluble in DMSO at 10 mM. If you observe precipitation, it may be due to the DMSO absorbing moisture, which can reduce the solubility of the compound. It is recommended to use fresh, anhydrous DMSO to prepare stock solutions. You can try to gently warm the solution and vortex to redissolve the compound. If precipitation persists, preparing a fresh stock solution is advisable. To minimize this issue, aliquot your stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and exposure to moisture.
Q5: Are there any components in standard culture media that are known to affect the stability of small molecule inhibitors like this compound?
A5: Yes, certain components can impact stability. Serum contains various enzymes that can metabolize small molecules. Phenol red, a common pH indicator, has been reported to interfere with some compounds. Additionally, the pH of the medium itself can influence the rate of hydrolysis of susceptible compounds.
Q6: What is the recommended solvent for preparing this compound working solutions for cell culture?
A6: The initial stock solution should be prepared in a high-quality, anhydrous solvent like DMSO. For cell culture experiments, the DMSO stock should be diluted in the culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Formula | C16H19N7O | [1] |
| Molecular Weight | 325.37 g/mol | [1] |
| IRAK4 IC50 | 0.008 µM | [1] |
| Cellular pIRAK4 IC50 | 0.19 µM | [1] |
| Solubility | 10 mM in DMSO | [1] |
Table 2: Troubleshooting Guide for this compound Stability Issues
| Issue | Potential Cause | Recommended Action |
| Reduced Potency Over Time | Compound degradation in culture medium. | Perform a time-course stability study using HPLC or LC-MS to quantify the remaining this compound at different time points. Consider refreshing the media with fresh inhibitor during long-term experiments. |
| Inconsistent Results Between Experiments | Instability of stock solution. | Prepare fresh stock solutions in anhydrous DMSO. Aliquot stock solutions to minimize freeze-thaw cycles and moisture absorption. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Precipitation in Culture Medium | Poor solubility at the working concentration. | Ensure the final DMSO concentration is minimal (≤ 0.1%). Visually inspect the medium for any precipitation after adding the inhibitor. If precipitation occurs, consider lowering the working concentration or using a different formulation approach if possible. |
| High Background or Off-Target Effects | Non-specific binding or degradation to active metabolites. | Include appropriate controls in your experiment, such as a vehicle-only control and a structurally related but inactive control compound if available. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a time course at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to a final concentration of 1 µM (or the desired working concentration). Prepare a sufficient volume for all time points.
-
Time Course Incubation:
-
Aliquot the 1 µM this compound solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
For the 0-hour time point, immediately process the sample as described in step 5.
-
Place the remaining tubes in a 37°C incubator.
-
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation for Analysis:
-
Immediately after collection, stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) at a 1:1 ratio to precipitate proteins.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of intact this compound.
-
Create a standard curve of this compound in the same medium/solvent mixture to accurately determine the concentration in your samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to visualize the stability profile.
-
Visualizations
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
Caption: Troubleshooting Logic for this compound Experiments.
References
Technical Support Center: IRAK4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of IRAK4 inhibitors, using publicly available data for various research compounds as a reference. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected phenotype in my experiment that does not seem to be related to IRAK4 inhibition. Could this be due to off-target effects of my IRAK4 inhibitor?
A: Yes, unexpected phenotypes can arise from the inhibition of kinases other than IRAK4. Small molecule inhibitors are rarely perfectly selective, and it is crucial to consider potential off-target interactions. For instance, some IRAK4 inhibitors have been shown to interact with other kinases, which could lead to unforeseen biological consequences. It is recommended to consult the selectivity profile of your specific inhibitor, if available, or to use a structurally different IRAK4 inhibitor as a control to confirm that the observed phenotype is indeed IRAK4-dependent.
Q2: What are some known off-target kinases for IRAK4 inhibitors?
A: The off-target profiles can vary significantly between different IRAK4 inhibitors based on their chemical structure. However, some kinases that have been identified as potential off-targets for certain IRAK4 inhibitors include members of the CLK family (CLK1, CLK2, CLK4), Haspin kinase, FMS-like Tyrosine Kinase 3 (FLT3), and Transforming growth factor-β-activated kinase 1 (TAK1).[1][2][3] For example, the compound CA-4948 (Emavusertib) is known to inhibit both IRAK4 and FLT3.[3][4] Another inhibitor, Takinib, is actually more potent against TAK1 than IRAK4.[1]
Q3: How can I test if the effects I'm seeing are due to off-target activities of my IRAK4 inhibitor?
A: There are several experimental strategies to investigate potential off-target effects:
-
Use of a structurally unrelated inhibitor: Employing a second, structurally distinct IRAK4 inhibitor should reproduce the on-target phenotype. If the unexpected phenotype is not replicated, it is likely an off-target effect of the initial compound.
-
Rescue experiments: If you have a specific off-target kinase in mind, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Kinome profiling: A comprehensive approach is to perform a kinome scan, which tests the activity of your inhibitor against a large panel of kinases. This can provide a detailed map of its selectivity and potential off-targets.
-
Western blot analysis: You can check the phosphorylation status of known substrates of suspected off-target kinases to see if they are affected by your inhibitor.
Troubleshooting Guide
Issue: Inconsistent results between different IRAK4 inhibitors.
-
Possible Cause: The inhibitors may have different selectivity profiles, leading to varying off-target effects that contribute to the observed phenotype.
-
Troubleshooting Steps:
-
Carefully review the published selectivity data for each inhibitor.
-
Design experiments to specifically test the involvement of the identified off-target kinases. For example, if one inhibitor also targets FLT3, you could use a selective FLT3 inhibitor to see if it phenocopies the results.
-
Consider using a more selective IRAK4 inhibitor if available.
-
Issue: Observed cellular toxicity at concentrations expected to be selective for IRAK4.
-
Possible Cause: The toxicity may be a result of inhibiting an off-target kinase that is essential for cell survival.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the precise concentration at which toxicity occurs.
-
Compare this concentration with the known IC50 values of the inhibitor for both IRAK4 and any known off-target kinases.
-
If possible, use a knockout or knockdown model of the suspected off-target kinase to see if it replicates the toxic phenotype.
-
Off-Target Kinase Data Summary
The following table summarizes publicly available data on the inhibitory activity of several IRAK4 inhibitors against their primary target and known off-targets. This data is intended for comparative purposes.
| Inhibitor | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) |
| IRAK4-IN-1 | IRAK4 | 7 | - | - |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | - | - |
| IRAK4-IN-4 | IRAK4 | 2.8 | cGAS | 2.1 |
| HS-243 | IRAK4 | 20 | IRAK1 | 24 |
| TAK1 | 500 | |||
| Takinib | TAK1 | 9.5 | IRAK4 | 120 |
| IRAK1 | 390 | |||
| IRAK4-IN-28 | IRAK4 | 5 | CLK1 | 50 |
| CLK2 | 5 | |||
| CLK4 | 8 | |||
| Haspin | 4 | |||
| CA-4948 (Emavusertib) | IRAK4/FLT3 | Data not specified | - | - |
Note: IC50 values can vary depending on the assay conditions. Please refer to the original publications for detailed experimental protocols.
Experimental Protocols
Kinome Profiling (General Workflow)
Kinome profiling services (e.g., KinomeScan™) are typically used to determine the selectivity of a kinase inhibitor. A generalized workflow is as follows:
-
Compound Submission: The inhibitor of interest is submitted at a specified concentration.
-
Binding Assay: The inhibitor is tested for its ability to bind to a large panel of kinases (often over 400). The assay typically involves competition with a known ligand for the kinase's ATP-binding site.
-
Data Analysis: The results are reported as the percentage of the kinase that is bound by the inhibitor at the tested concentration. This is often represented as a "tree spot" diagram.
-
Hit Confirmation: For kinases that show significant binding, follow-up dose-response experiments are performed to determine the dissociation constant (Kd) or IC50 value.
Visualizations
Caption: IRAK4 signaling pathway and points of inhibition.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of Irak4-IN-11 in cell assays
Welcome to the technical support center for IRAK4-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of IRAK4-IN-1 in cell-based assays while minimizing potential cytotoxicity.
Understanding IRAK4-IN-1
IRAK4-IN-1 is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response.
Key Characteristics of IRAK4-IN-1:
| Parameter | Value | Reference |
| Target | IRAK4 | [1] |
| IC50 | 7 nM | [1][2] |
| Solubility | Soluble in DMSO (4 mg/mL with fresh DMSO) | [1] |
IRAK4 Signaling Pathway
IRAK4 is a central component of the Myddosome, a signaling complex that forms downstream of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.
Figure 1: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
Troubleshooting Guide: Minimizing Cytotoxicity
While specific cytotoxicity data for this compound is limited in publicly available literature, the following troubleshooting guide, based on general principles for kinase inhibitors and data from related IRAK1/4 inhibitors, can help minimize off-target effects and cytotoxicity in your cell assays.
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low concentrations. | Solvent Toxicity: DMSO can be toxic to some cell lines at concentrations as low as 0.1%. | - Prepare stock solutions in high-quality, fresh DMSO. - Ensure the final DMSO concentration in your cell culture medium is consistent across all conditions and ideally below 0.1%. - Run a vehicle control (medium with the same final DMSO concentration as your highest inhibitor concentration) to assess solvent toxicity. |
| Compound Precipitation: Poor solubility can lead to compound precipitation, causing non-specific cytotoxicity. | - Visually inspect your stock solution and final dilutions for any precipitates. - Consider using a solubility-enhancing agent if precipitation is observed, but be mindful of its own potential toxicity. - Prepare fresh dilutions from your stock solution for each experiment. | |
| Cell Line Sensitivity: Some cell lines are inherently more sensitive to kinase inhibitors. | - Perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal, non-toxic working concentration for your specific cell line. - Reduce the incubation time. A shorter exposure may be sufficient to observe the desired on-target effect with less cytotoxicity. | |
| Inconsistent results between experiments. | Stock Solution Instability: Repeated freeze-thaw cycles can degrade the compound. | - Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. - Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Cell Culture Conditions: Variations in cell density, passage number, or media components can affect cellular responses. | - Maintain consistent cell culture practices. Use cells within a defined passage number range. - Seed cells at a consistent density for all experiments. | |
| On-target effect is observed, but with significant cytotoxicity. | High Concentration: The concentration used may be too high, leading to off-target effects. | - Titrate the inhibitor concentration to find the lowest effective dose that produces the desired on-target effect with minimal impact on cell viability. - A study using a dual IRAK1/4 inhibitor showed no cytotoxicity in HUVECs at concentrations up to 10 µM[3]. However, another study on T-ALL cell lines observed impeded proliferation with an IRAK1/4 inhibitor in a concentration-dependent manner (0–10 μM)[4]. |
| Prolonged Exposure: Continuous exposure may lead to cumulative toxicity. | - Consider shorter incubation times. For some signaling events, a few hours of treatment may be sufficient. - If long-term inhibition is required, a washout experiment could be performed to assess cell recovery. |
Experimental Workflow for Assessing Cytotoxicity
To establish the optimal non-toxic concentration of this compound for your experiments, a systematic cytotoxicity assessment is recommended.
Figure 2: General workflow for determining the cytotoxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: At what concentration should I start my experiments with this compound?
A1: Given the potent IC50 of 7 nM for IRAK4, it is advisable to start with a concentration range that brackets this value. A good starting point would be a dose-response curve from 1 nM to 1 µM. For initial experiments where on-target effects are the primary goal and cytotoxicity is a concern, a concentration of 10-100 times the IC50 (70-700 nM) is often a reasonable starting point. However, always perform a cytotoxicity assay to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What are the potential off-target effects of this compound?
A2: While information on the specific off-target profile of this compound is not widely available, kinase inhibitors can sometimes inhibit other kinases with similar ATP-binding pockets. If you observe unexpected phenotypes, it may be due to off-target effects. Consider performing a kinome scan to assess the selectivity of the inhibitor or comparing its effects with another structurally different IRAK4 inhibitor or with genetic knockdown of IRAK4.
Q3: How should I prepare and store my this compound stock solution?
A3: Dissolve this compound in high-quality, fresh DMSO to make a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q4: My cells are dying even with the vehicle control (DMSO). What should I do?
A4: This indicates that your cells are sensitive to DMSO. Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%. You can try to prepare a lower concentration stock solution of this compound if solubility permits, which will allow you to use a smaller volume of the stock to achieve your final desired concentration, thereby reducing the final DMSO concentration. Always use a consistent, low concentration of DMSO in all experimental conditions, including the untreated control.
Q5: Can I use this compound in combination with other drugs?
A5: Yes, IRAK4 inhibitors have been shown to have synergistic effects when combined with other therapeutic agents in some cancer cell lines[4]. When performing combination studies, it is crucial to first establish the cytotoxic profile of each compound individually in your cell line of interest. This will allow you to design a combination matrix experiment to assess for synergistic, additive, or antagonistic effects.
Detailed Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability after treatment with this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (high purity)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in fresh DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the CC50 (concentration that causes 50% reduction in cell viability).
-
References
Irak4-IN-11 protocol optimization for western blot
Welcome to the technical support center for the IRAK4-IN-11 protocol optimization for western blotting. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and why is it important in my research?
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial serine/threonine kinase that plays a central role in the innate immune response.[1][2] It functions as a key signaling molecule downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[3] Given its pivotal role in inflammation, IRAK4 is a significant target for therapeutic intervention in autoimmune diseases, inflammatory disorders, and some cancers.[4]
Q2: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the kinase activity of IRAK4. By binding to the ATP-binding site of IRAK4, it prevents the phosphorylation of its downstream targets, thereby blocking the inflammatory signaling cascade.[4] This makes it a valuable tool for studying the functional role of IRAK4 kinase activity in various cellular processes.
Q3: What is the expected molecular weight of IRAK4 in a western blot?
The expected molecular weight of human IRAK4 is approximately 52 kDa. However, it is not uncommon to observe a band at a slightly higher apparent molecular weight (around 55 kDa) in SDS-PAGE.
Q4: Which cell lines are recommended as positive controls for IRAK4 expression?
Several human cell lines are known to express IRAK4 and can be used as positive controls in a western blot experiment. These include:
-
HeLa (cervical cancer)
-
Jurkat (T-cell leukemia)
-
THP-1 (monocytic leukemia)[5]
-
K-562 (chronic myelogenous leukemia)[5]
-
MCF7 (breast cancer)
-
A549 (lung carcinoma)
Experimental Protocols
I. Cell Lysis and Protein Quantification
-
Cell Treatment: Culture cells to the desired confluency. For inhibitor studies, pre-treat cells with this compound at the desired concentration and for the appropriate duration before stimulation. Based on available literature, a starting point could be 3 µM for 1 hour or 20 µM for 30 minutes.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
-
II. Western Blot Protocol for IRAK4 Detection
This protocol is a general guideline and may require optimization for your specific experimental conditions.
| Step | Procedure | Recommendations & Key Considerations |
| 1. Sample Preparation | Mix protein lysate with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes. | Load 20-30 µg of total protein per lane. |
| 2. Gel Electrophoresis | Load samples onto a 10% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom. | Use pre-stained molecular weight markers to monitor migration. |
| 3. Protein Transfer | Transfer proteins from the gel to a nitrocellulose or PVDF membrane. | For a 52 kDa protein like IRAK4, a standard transfer time of 1-2 hours at 100V is usually sufficient. Confirm transfer efficiency with Ponceau S staining. |
| 4. Blocking | Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. | Blocking is crucial to prevent non-specific antibody binding. |
| 5. Primary Antibody Incubation | Incubate the membrane with a primary antibody against IRAK4 diluted in blocking buffer. | Recommended starting dilution is 1:1000 to 1:3000.[5] Incubate overnight at 4°C with gentle agitation. |
| 6. Washing | Wash the membrane three times for 5-10 minutes each with TBST. | Thorough washing is essential to remove unbound primary antibody. |
| 7. Secondary Antibody Incubation | Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature. | |
| 8. Washing | Wash the membrane three times for 5-10 minutes each with TBST. | |
| 9. Detection | Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. | |
| 10. Stripping and Re-probing (Optional) | If necessary, the membrane can be stripped of antibodies and re-probed with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak IRAK4 Signal | Low protein expression: The cell line or tissue may not express sufficient levels of IRAK4. | Use a validated positive control cell line (e.g., THP-1, HeLa).[5] Consider using a cell type known to have high IRAK4 expression. |
| Insufficient protein load: The amount of protein loaded on the gel is too low. | Increase the amount of protein loaded per lane (up to 50 µg). | |
| Inefficient protein transfer: IRAK4 was not efficiently transferred from the gel to the membrane. | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. Ensure good contact between the gel and membrane. | |
| Inactive primary antibody: The primary antibody may have lost its activity. | Use a fresh aliquot of the antibody. Check the antibody datasheet for recommended storage conditions. | |
| Suboptimal antibody concentration: The primary or secondary antibody dilution is too high. | Decrease the antibody dilution (e.g., from 1:2000 to 1:1000 for the primary). | |
| High Background | Insufficient blocking: The membrane was not blocked adequately. | Increase the blocking time to 2 hours or perform blocking overnight at 4°C. Try a different blocking agent (e.g., switch from milk to BSA). |
| Antibody concentration too high: The primary or secondary antibody concentration is excessive. | Increase the dilution of the antibodies. | |
| Inadequate washing: Insufficient washing to remove unbound antibodies. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody cross-reactivity: The primary antibody may be recognizing other proteins. | Consult the antibody datasheet for information on specificity. Use an antibody that has been validated for the specific application. |
| Protein degradation: The protein sample has degraded, leading to smaller fragments. | Always use fresh lysis buffer with protease inhibitors. Keep samples on ice. | |
| Too much protein loaded: Overloading the gel can lead to non-specific antibody binding. | Reduce the amount of protein loaded per lane. |
Visualized Experimental Workflow and Signaling Pathway
Caption: A flowchart illustrating the key steps of the this compound western blot protocol.
Caption: A diagram showing the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: A logical flowchart for troubleshooting weak or absent signals in an IRAK4 western blot.
References
- 1. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. IRAK4 Monoclonal Antibody (2H9) (MA5-15883) [thermofisher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. IRAK4 antibody (67180-1-Ig) | Proteintech [ptglab.com]
IRAK4-IN-11 Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the IRAK4 inhibitor, IRAK4-IN-11. The information is tailored for scientists and drug development professionals encountering issues with dose-response curve generation during their experiments.
Understanding IRAK4 and this compound
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2] It functions as a master kinase downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[2][3][4] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of a signaling complex called the Myddosome.[5][6] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, initiating a cascade that activates key transcription factors like NF-κB and MAPK pathways, ultimately driving the production of pro-inflammatory cytokines.[1][3][6]
This compound is a small molecule inhibitor that targets the ATP-binding pocket of IRAK4, preventing its kinase activity.[1] By blocking this crucial step, the inhibitor effectively dampens the inflammatory signaling cascade, making it a valuable tool for studying autoimmune diseases, inflammatory disorders, and some cancers.[1][7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during this compound dose-response experiments in a question-and-answer format.
Question 1: Why is my dose-response curve flat, showing little to no inhibition even at high concentrations?
Answer: A flat dose-response curve suggests the inhibitor is not effectively reducing IRAK4 activity in your assay. Several factors could be responsible:
-
Compound Inactivity or Degradation: The compound may have degraded due to improper storage (exposure to light, moisture, or incorrect temperature) or multiple freeze-thaw cycles.
-
Solubility Issues: this compound, like many kinase inhibitors, may have limited aqueous solubility. If the compound precipitates in your assay medium, its effective concentration will be much lower than intended.
-
Incorrect Cell Model: The chosen cell line may not have an active TLR/IL-1R signaling pathway or may express low levels of IRAK4. It's crucial to use a cell line where the pathway can be robustly stimulated (e.g., with LPS or IL-1β).
-
Assay Readout Insensitivity: The selected endpoint (e.g., cell viability) may not be sensitive to IRAK4 inhibition within the timeframe of your experiment. IRAK4 inhibition primarily blocks inflammatory cytokine production, which may not immediately impact cell viability.
Question 2: My dose-response curve is extremely steep (Hill slope >> 1.0). What does this indicate?
Answer: An unusually steep dose-response curve can be an artifact of the experimental conditions.[9]
-
Stoichiometric Inhibition: This is a common cause of steep curves and occurs when the concentration of the target enzyme (IRAK4) is high relative to the inhibitor's dissociation constant (Kd). In this "tight-binding" scenario, the IC50 becomes dependent on the enzyme concentration rather than reflecting the true binding affinity.[9] Essentially, the inhibitor is titrating the enzyme.
-
Compound Aggregation: At high concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes, leading to a sharp drop in activity that appears as a steep curve.
Question 3: I am observing high variability and poor reproducibility between replicate wells. What are the common causes?
Answer: High variability can obscure the true dose-response relationship. The source is often technical.
-
Inconsistent Cell Seeding: Uneven cell density across the plate leads to different responses per well. Ensure cells are thoroughly resuspended before plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting during serial dilutions or when adding the compound to wells is a major source of error. Use calibrated pipettes and practice consistent technique.
-
Compound Precipitation: As mentioned, if the inhibitor precipitates during dilution or upon addition to the assay medium, it will lead to inconsistent concentrations across wells.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outer wells or fill them with sterile buffer/media.
Question 4: The IC50 value I calculated is significantly different from published values. Why might this be?
Answer: The IC50 is highly dependent on experimental conditions. Direct comparison requires that the assay parameters be identical.
-
Different Assay Formats: A biochemical assay (using purified enzyme) will often yield a lower IC50 than a cell-based assay, where the inhibitor must cross the cell membrane and compete with high intracellular ATP concentrations.[10]
-
ATP Concentration (Biochemical Assays): Since this compound is an ATP-competitive inhibitor, the measured IC50 will increase as the concentration of ATP in the assay increases.
-
Cell Type and Stimulation: Different cell lines may have varying levels of IRAK4 expression, pathway activation, or drug efflux pump activity, all of which can alter the apparent potency. The type and concentration of the stimulus (e.g., LPS) also matter.
-
Incubation Time: The duration of inhibitor exposure can affect the IC50. Longer incubation times may lead to lower IC50 values, but can also introduce confounding effects from cytotoxicity.
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Flat Curve / No Inhibition | 1. Degraded or inactive compound.2. Poor compound solubility.3. Inappropriate cell model or lack of stimulation.4. Insensitive assay endpoint. | 1. Use a fresh aliquot of the compound; verify its identity and purity.2. Check solubility in DMSO and assay media; consider using a lower % of DMSO or adding a surfactant like Tween-20.3. Confirm pathway activity in your cell line (e.g., via Western blot for p-IRAK1); stimulate cells with an appropriate ligand (LPS, IL-1β).4. Switch to a more direct readout of pathway activity, such as measuring cytokine release (ELISA) or phosphorylation of a downstream target (Western blot). |
| Steep Curve (High Hill Slope) | 1. Stoichiometric inhibition (enzyme concentration > Kd).2. Compound aggregation. | 1. If using a biochemical assay, reduce the enzyme concentration.2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates; test the inhibitor in an orthogonal assay. |
| High Variability | 1. Inconsistent cell seeding.2. Pipetting inaccuracies.3. Edge effects on the microplate. | 1. Ensure a single-cell suspension before plating; allow the plate to sit at room temperature before incubation to ensure even settling.2. Use calibrated pipettes; perform serial dilutions carefully in a separate plate before transferring to the assay plate.3. Do not use the outer wells of the plate for experimental data; fill them with sterile media or PBS. |
| IC50 Discrepancy | 1. Different assay types (biochemical vs. cellular).2. Varying experimental parameters (ATP concentration, cell type, incubation time). | 1. Be aware of the assay context when comparing data.2. Standardize your protocol and report all key parameters (cell density, stimulus concentration, incubation time, etc.) to ensure valid comparisons. |
Experimental Workflows and Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for a cell-based dose-response experiment.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 8. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Irak4-IN-11 In Vivo Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of Irak4-IN-11 in in vivo formulations.
Troubleshooting Guide: this compound Precipitation
Precipitation of small molecule inhibitors like this compound during in vivo formulation and administration can significantly impact experimental outcomes by reducing bioavailability and causing localized toxicity. This guide addresses common issues and provides systematic solutions.
Problem 1: Visible Precipitation Upon Vehicle Addition
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor Solubility in Aqueous Vehicle | The final formulation contains too high a percentage of aqueous solution (e.g., saline, PBS) for the hydrophobic this compound. | 1. Decrease the proportion of the aqueous component. 2. Increase the concentration of co-solvents such as PEG300, PEG400, or Solutol HS 15.3. Incorporate a surfactant like Tween-80 or Cremophor EL to improve micellar encapsulation. |
| "Salting Out" Effect | High salt concentration in the aqueous phase (e.g., PBS) can decrease the solubility of organic molecules. | 1. Switch from PBS to saline or a lower salt buffer. 2. Prepare the formulation by adding the aqueous component last and slowly , with continuous mixing. |
| Temperature Shock | Rapid temperature changes between the stock solution (often at room temperature or warmer) and a cold aqueous vehicle can induce precipitation. | 1. Ensure all components are at the same temperature before mixing.2. Gently warm the final formulation to aid dissolution, but be cautious of compound degradation. |
Problem 2: Precipitation After Administration (In Vivo)
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Dilution in Physiological Fluids | The formulation is not stable upon dilution with blood or interstitial fluid, causing the drug to crash out of solution. | 1. Increase the ratio of solubilizing agents (co-solvents, surfactants) to the drug concentration.2. Consider a formulation that creates a supersaturated state in vivo. This can sometimes be achieved with specific polymer-based formulations. |
| pH Shift | The pH of the physiological environment (e.g., blood pH ~7.4) may differ significantly from the formulation's pH, altering the ionization and solubility of this compound. | 1. Determine the pKa of this compound to understand its pH-dependent solubility.2. Adjust the pH of the formulation vehicle to be closer to physiological pH, if compatible with compound stability and solubility. |
| Interaction with Biological Components | Binding to plasma proteins or other biological macromolecules can sometimes lead to aggregation and precipitation. | 1. While difficult to control, understanding the protein binding characteristics of this compound can be informative. 2. Ensure the formulation is robust enough to maintain solubility even in a complex biological matrix. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an in vivo formulation for a poorly soluble IRAK4 inhibitor like this compound?
A common and effective vehicle for many poorly soluble kinase inhibitors is a co-solvent/surfactant system. Based on formulations used for similar compounds, a good starting point would be a vehicle containing a combination of DMSO, PEG300 (or PEG400), Tween-80, and saline. A typical ratio could be 5-10% DMSO, 30-40% PEG300, 5% Tween-80, and the remainder saline. It is crucial to keep the DMSO concentration low, especially for sensitive animal models.[1]
Q2: I am seeing precipitation even with a co-solvent system. What should I try next?
If a standard co-solvent system is failing, consider the following:
-
Change the co-solvent: Different polyethylene glycols (e.g., PEG200 vs. PEG400) have different properties. You could also explore other solvents like N-Methyl-2-pyrrolidone (NMP) or Solutol HS 15, but always check for toxicity and compatibility.
-
Increase surfactant concentration: Tween-80 is a common choice, but others like Cremophor EL or Poloxamer 188 could be more effective for your specific compound.
-
Use a cyclodextrin-based formulation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.
Q3: How can I assess the stability of my formulation before in vivo experiments?
Before injecting into an animal, you can perform a simple in vitro test. After preparing your formulation, take a small aliquot and dilute it 1:10 or 1:20 with saline or PBS at 37°C to mimic the dilution effect in the bloodstream. Observe for any signs of precipitation over a few hours. This can help you identify formulations that are likely to precipitate upon administration.
Q4: What is the known solubility of this compound?
The available information indicates that this compound has a solubility of 10 mM in DMSO.[2] It is important to note that this is in a pure organic solvent and does not represent its solubility in an aqueous or mixed-vehicle formulation suitable for in vivo use. The solubility in such a vehicle will be significantly lower and must be empirically determined.
Quantitative Data Summary
The following table summarizes solubility and formulation data for related IRAK4 inhibitors, which can serve as a reference for formulating this compound.
| Compound | Vehicle Composition | Solubility | Administration Route | Reference |
| Irak4-IN-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (clear solution) | Not specified, likely suitable for IV or IP | [1] |
| Irak4-IN-1 | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL (homogeneous suspension) | Oral (p.o.) | [3] |
| This compound | DMSO | 10 mM | In vitro use | [2] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent-Based Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection
This protocol is based on a common formulation for poorly soluble small molecules.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary. Aim for a final DMSO concentration of ≤10% in the final formulation.
-
Add PEG300 to the DMSO solution and mix thoroughly until the solution is homogeneous.
-
Add Tween-80 and mix again until fully incorporated. The solution may become more viscous.
-
Slowly add the sterile saline to the organic mixture, vortexing continuously during the addition. Add the saline dropwise to prevent the compound from precipitating out of solution.
-
Inspect the final solution for any signs of precipitation. It should be clear. If it is hazy, the formulation may not be suitable.
-
Administer the formulation to the animals as soon as possible after preparation to minimize the risk of precipitation over time.
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like Receptor (TLR) and IL-1 Receptor (IL-1R) signaling pathways, which are critical in inflammatory responses.[4][5][6]
Caption: IRAK4 is a key kinase in the Myddosome complex, initiating inflammatory signaling.
Experimental Workflow for In Vivo Formulation Development
This workflow provides a logical progression for developing a stable and effective in vivo formulation for a poorly soluble compound like this compound.
Caption: A systematic workflow for developing an in vivo formulation for poorly soluble drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with Irak4-IN-11
Welcome to the technical support center for Irak4-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues encountered when using this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observe incomplete inhibition of downstream signaling (e.g., NF-κB activation, cytokine production) even at high concentrations of this compound. Why is this happening?
A1: This is a frequently observed phenomenon with IRAK4 inhibitors and can be attributed to the dual functions of IRAK4 as both a kinase and a scaffolding protein.[1][2]
-
Scaffolding Function: IRAK4 plays a crucial role in the assembly of the Myddosome, a signaling complex essential for TLR/IL-1R pathway activation.[1][2] This scaffolding function can be independent of its kinase activity.[3] this compound, as a kinase inhibitor, may effectively block the catalytic activity of IRAK4 but may not disrupt the Myddosome formation, allowing for a basal level of signal transduction.[4]
-
Kinase-Independent Signaling: Some studies suggest that the early phase of IL-1 signaling is largely independent of IRAK4 kinase activity and is primarily mediated by its scaffolding function.[3] While complete inhibition of IRAK4 autophosphorylation has profound effects on TLR-induced cytokines, it has minimal effects on IL-1-induced cytokines and MAPK and NF-κB signaling.[3]
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that this compound is engaging with IRAK4 in your cellular system. An electrochemiluminescence (ECL)-based cellular endogenous IRAK1 activation assay can be a robust method to confirm this.[5][6]
-
Assess Myddosome Assembly: Investigate the effect of this compound on Myddosome formation. A co-immunoprecipitation of MyD88 and IRAK4 can provide insights into the integrity of the complex.
-
Consider a Dual Inhibitor or Degrader: For complete pathway inhibition, consider using an inhibitor that targets both IRAK1 and IRAK4, as this has been shown to be more effective in suppressing NF-κB signaling.[7] Alternatively, an IRAK4 degrader (PROTAC) could be employed to eliminate both the kinase and scaffolding functions of the protein.[2][4]
Q2: We are seeing paradoxical activation of a specific signaling pathway or off-target effects at certain concentrations of this compound. What could be the cause?
A2: Paradoxical activation or off-target effects can arise from the complex nature of kinase signaling and the selectivity profile of the inhibitor.
-
Kinome Selectivity: No kinase inhibitor is perfectly selective. This compound may inhibit other kinases, especially those with similar ATP-binding pockets. For example, some IRAK4 inhibitors have shown off-target activity against kinases like Lck. It is crucial to consult the kinome selectivity profile of this compound if available.
-
Feedback Loops: Inhibition of IRAK4 can sometimes lead to the activation of compensatory signaling pathways. For instance, inhibition of IRAK4 might lead to a compensatory increase in IRAK1 protein and activation.[7]
-
Redundancy of IRAK family members: IRAK1 and IRAK2 can sometimes compensate for the loss of IRAK4 activity, particularly in response to certain stimuli like LPS.
Troubleshooting Steps:
-
Review Kinome Scan Data: If you have access to a kinome scan for this compound, analyze it to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Use a Structurally Different IRAK4 Inhibitor: To confirm that the observed effect is due to IRAK4 inhibition and not an off-target effect of this compound, try repeating the experiment with a structurally unrelated IRAK4 inhibitor.
-
Profile a Wider Range of Signaling Pathways: Use phospho-protein arrays or western blotting for a panel of key signaling molecules to get a broader picture of the signaling changes induced by this compound.
Q3: The potency of this compound is significantly different between our biochemical and cellular assays. What explains this discrepancy?
A3: A discrepancy between biochemical and cellular potency is common and can be attributed to several factors:
-
Cellular Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, leading to a lower intracellular concentration than in the biochemical assay.
-
ATP Competition: In a cellular environment, the concentration of ATP is much higher (millimolar range) than what is typically used in biochemical assays (micromolar range). As an ATP-competitive inhibitor, this compound will face greater competition in a cellular context, leading to a higher IC50.
-
Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing its free concentration available to inhibit IRAK4.
Troubleshooting Steps:
-
Assess Cellular Uptake: If possible, perform cellular uptake and efflux assays to determine the intracellular concentration of this compound.
-
Vary ATP Concentration in Biochemical Assays: Perform the biochemical kinase assay with varying ATP concentrations to understand how competition with ATP affects the inhibitor's potency.
-
Optimize Cellular Assay Conditions: Ensure that the cell density, serum concentration, and incubation time are optimized and consistent across experiments.
Quantitative Data Summary
| Parameter | This compound | PF-06650833 | BAY-1834845 (Zabedosertib) |
| Reported IC50 | Not specified in search results | 0.52 nM[8] | 3.55 nM[8][9] |
| Mechanism of Action | Kinase Inhibition | Kinase Inhibition | Kinase Inhibition |
| Key Pathway Affected | TLR/IL-1R Signaling | TLR/IL-1R Signaling | TLR/IL-1R Signaling |
Experimental Protocols
Protocol 1: Cellular IRAK1 Activation Assay (Electrochemiluminescence-based)
This protocol is adapted from a method to assess the functional engagement of IRAK4 inhibitors in a cellular context.[5][6]
Objective: To measure the phosphorylation of endogenous IRAK1 as a proximal biomarker for IRAK4 activity.
Materials:
-
THP-1 cells (or other suitable cell line expressing the TLR/IL-1R pathway)
-
LPS (Lipopolysaccharide) or IL-1β
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Meso Scale Discovery (MSD) plates pre-coated with anti-IRAK1 antibody
-
MSD detection antibody (anti-phospho-IRAK1)
-
MSD Read Buffer
-
Plate reader capable of ECL detection
Procedure:
-
Cell Culture and Treatment:
-
Plate THP-1 cells at an appropriate density in a 96-well plate.
-
Pre-incubate cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) or IL-1β for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells with 50 µL of lysis buffer per well.
-
Incubate on ice for 20 minutes with gentle shaking.
-
-
ECL Assay:
-
Add 25 µL of cell lysate to the pre-coated MSD plate.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plate 3 times with wash buffer.
-
Add the detection antibody and incubate for 1 hour.
-
Wash the plate 3 times.
-
Add Read Buffer and immediately read the plate on an MSD instrument.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the stimulated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Myddosome Assembly Assay (Co-Immunoprecipitation)
This protocol outlines a method to assess the impact of an inhibitor on the formation of the Myddosome complex.
Objective: To determine if this compound disrupts the interaction between MyD88 and IRAK4.
Materials:
-
Cells expressing MyD88 and IRAK4 (e.g., HEK293T overexpressing tagged proteins or primary macrophages)
-
Stimulating ligand (e.g., IL-1β)
-
This compound
-
Co-IP lysis buffer
-
Anti-MyD88 antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Anti-IRAK4 antibody (for western blotting)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Stimulate with IL-1β for a short duration (e.g., 5-15 minutes) to induce Myddosome formation.
-
Lyse cells in Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the anti-MyD88 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-IRAK4 antibody to detect co-immunoprecipitated IRAK4.
-
Also, probe for MyD88 as a loading control for the immunoprecipitation.
-
-
Analysis:
-
Compare the amount of IRAK4 that co-immunoprecipitates with MyD88 in the presence and absence of this compound.
-
Visualizations
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
how to control for Irak4-IN-11 off-target activity
Welcome to the technical support center for IRAK4-IN-11. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for potential off-target activities of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation of these receptors, IRAK4 is recruited to a protein complex called the Myddosome, where it becomes activated and phosphorylates IRAK1. This initiates a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1][2] this compound is designed to bind to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity.
Q2: Why is it important to control for off-target activity of this compound?
A2: Like many kinase inhibitors, this compound may bind to other kinases besides IRAK4, especially those with similar ATP-binding sites. This off-target binding can lead to unintended biological effects, confounding experimental results and potentially causing toxicity. Therefore, it is crucial to identify and control for these off-target activities to ensure that the observed phenotype is a direct result of IRAK4 inhibition. Despite promising therapeutic potential, enhancing selectivity and minimizing off-target effects of IRAK4 small molecule inhibitors remains an area for refinement.[3]
Q3: What are the known or likely off-targets for IRAK4 inhibitors?
A3: While a specific kinome scan for this compound is not publicly available, studies of other IRAK4 inhibitors have identified potential off-target kinases. These can include other members of the IRAK family (e.g., IRAK1), as some inhibitors show activity against both.[4][5] Other potential off-targets may include kinases from the CLK and haspin families.[6] The unique tyrosine gatekeeper residue (Tyr262) in the IRAK family provides an opportunity for designing selective inhibitors.[7] Researchers should perform their own selectivity profiling to determine the specific off-target profile of this compound in their experimental system.
Q4: IRAK4 has both a kinase and a scaffolding function. Does this compound inhibit both?
A4: this compound, as a kinase inhibitor, is designed to block the catalytic activity of IRAK4. However, it may not disrupt the scaffolding function of the IRAK4 protein, which is its role in the assembly of the Myddosome complex.[3] This is an important consideration, as some IRAK4-mediated signaling may be independent of its kinase activity.[8] For complete abrogation of IRAK4 function, researchers might consider using techniques like PROTAC-mediated degradation of the IRAK4 protein.[1][8][9]
Q5: My results from biochemical and cellular assays with this compound are inconsistent. What could be the reason?
A5: Discrepancies between biochemical and cellular assays are common. Several factors can contribute to this:
-
Cell permeability: this compound may have poor penetration of the cell membrane, leading to lower efficacy in cellular assays compared to biochemical assays with purified protein.
-
Cellular ATP concentration: The concentration of ATP in cells is much higher than that typically used in biochemical assays. If this compound is an ATP-competitive inhibitor, its potency may be reduced in a cellular context.
-
Off-target effects: In a cellular environment, this compound may interact with other kinases or proteins, leading to a complex biological response that differs from its effect on purified IRAK4.
-
Drug efflux pumps: Cells may actively transport the inhibitor out, reducing its intracellular concentration.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After Treatment with this compound
This guide will help you determine if the observed cellular phenotype is due to on-target IRAK4 inhibition or off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: How to Quantify the Selectivity of this compound
To quantify the selectivity of your inhibitor, you should determine its inhibitory concentration (IC50) against IRAK4 and a panel of other kinases.
Data Presentation:
Summarize your findings in tables for easy comparison.
Table 1: Biochemical Potency of this compound
| Kinase | IC50 (nM) |
| IRAK4 | e.g., 10 |
| IRAK1 | e.g., 500 |
| Kinase X | e.g., >10,000 |
| Kinase Y | e.g., 800 |
| ... | ... |
Table 2: Cellular Potency of this compound
| Assay Readout | Cell Line | IC50 (nM) |
| p-IRAK1 Inhibition | THP-1 | e.g., 50 |
| NF-κB Reporter | HEK293-TLR4 | e.g., 75 |
| IL-6 Production | PBMCs | e.g., 100 |
| Off-target Pathway X | Cell Line Y | e.g., >10,000 |
Key Experimental Protocols
Kinase Selectivity Profiling
This protocol describes a general method to assess the selectivity of this compound against a broad panel of kinases. Commercial services are widely available for this, or it can be performed in-house using kits.
Experimental Workflow:
Caption: Workflow for kinase selectivity profiling.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound.
-
Kinase Reaction: In a multi-well plate, add the individual purified kinases from your panel to separate wells containing the appropriate buffer and cofactors.
-
Inhibitor Addition: Add the diluted this compound to the wells. Include a DMSO-only control (vehicle) and a positive control inhibitor if available.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and a suitable substrate for each kinase. The ATP concentration should be close to the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining kinase activity. Common detection methods include luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™) or fluorescence-based assays.[10][11][12]
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Western Blot for Downstream IRAK4 Signaling
This protocol allows you to confirm that this compound inhibits the IRAK4 signaling pathway in a cellular context by measuring the phosphorylation of downstream targets.
Signaling Pathway:
Caption: Simplified IRAK4 signaling pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes or a relevant cell line) and allow them to adhere. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., LPS) or IL-1β to activate the IRAK4 pathway.
-
Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated IRAK1 (p-IRAK1), total IRAK1, phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the effect of this compound on protein phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that this compound directly binds to and stabilizes IRAK4 in intact cells.[14][15][16]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble IRAK4 at each temperature for both vehicle- and inhibitor-treated samples by Western blot or ELISA.
-
Data Interpretation: A successful binding event will result in a thermal shift, meaning that IRAK4 will be more resistant to heat-induced aggregation in the presence of this compound. This will be observed as more soluble IRAK4 remaining at higher temperatures in the inhibitor-treated samples compared to the vehicle-treated samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.jp [promega.jp]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Irak4-IN-11 incubation time for maximal inhibition
Welcome to the technical support resource for Irak4-IN-11. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists optimize their experiments for maximal inhibition of IRAK4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that plays a key role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[2][4][5] By binding to the ATP-binding site of IRAK4, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting the inflammatory signaling cascade and reducing the production of pro-inflammatory cytokines like TNF-alpha, IL-6, and IL-1β.[1]
Q2: What is a typical starting point for incubation time with this compound?
A2: Based on standard protocols for similar kinase assays, a 60-minute incubation time at room temperature is a common starting point for biochemical assays.[6][7] However, for cellular assays, the optimal time can vary significantly based on cell type, compound concentration, and the specific downstream readout being measured. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Q3: How can I measure the inhibitory effect of this compound in my experiment?
A3: The inhibitory effect of this compound can be assessed through various methods:
-
Biochemical Assays: These assays use purified recombinant IRAK4 enzyme. Inhibition is measured by quantifying the reduction in kinase activity, often through methods like ADP-Glo™, LanthaScreen®, or Transcreener® that detect the formation of ADP, the by-product of ATP consumption during phosphorylation.[6][7][8][9]
-
Cell-Based Assays: In these assays, you can measure the downstream consequences of IRAK4 inhibition in whole cells. Common readouts include:
-
Phosphorylation of Downstream Targets: Assessing the phosphorylation status of direct substrates like IRAK1 via Western blot or ELISA.[10][11]
-
Cytokine Production: Measuring the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β using ELISA or multiplex bead assays.[1]
-
NF-κB Activation: Quantifying the activation of the NF-κB transcription factor, a key downstream effector of the IRAK4 pathway.[2]
-
Troubleshooting Guide
Issue 1: I am not observing significant inhibition of IRAK4 activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The incubation time may be too short for the inhibitor to reach equilibrium and exert its maximal effect. Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to identify the optimal incubation period. For some inhibitors, pre-incubation with the enzyme before adding the substrate can increase potency.[12] |
| Incorrect Inhibitor Concentration | The concentration of this compound may be too low. Perform a dose-response experiment to determine the IC50 value in your assay system. The IC50 for this compound is reported to be 0.008 µM in biochemical assays, but this can vary in cellular contexts.[2] |
| Assay Conditions | Ensure that the assay buffer components (e.g., ATP concentration, MgCl2, DTT) are optimal for IRAK4 activity.[7] High ATP concentrations can compete with ATP-competitive inhibitors, leading to reduced apparent potency. |
| Cell Permeability (for cellular assays) | This compound may have poor permeability in your chosen cell line. Consider using a different cell line or permeabilization methods if appropriate for your experimental endpoint. |
| Inhibitor Degradation | Ensure proper storage and handling of the inhibitor to prevent degradation. Prepare fresh dilutions for each experiment. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated micropipettes and ensure consistent pipetting technique, especially for small volumes. |
| Inconsistent Incubation Times | For kinetic assays, ensure that the inhibitor, substrate, and detection reagents are added to all wells in a consistent and timely manner.[13] |
| Cell Seeding Density (for cellular assays) | Ensure a uniform cell density across all wells of the plate. |
| Edge Effects in Plates | To minimize edge effects, consider not using the outermost wells of the microplate or ensure proper humidification during incubation. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound in a Cell-Based Assay
This protocol describes a general method to determine the optimal incubation time for this compound by measuring the inhibition of LPS-induced TNF-α production in a monocytic cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
-
LPS (Lipopolysaccharide)
-
This compound
-
DMSO (vehicle control)
-
TNF-α ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells with fresh serum-free medium and allow them to rest for 24 hours.
-
-
Inhibitor Incubation:
-
Prepare a working solution of this compound at a concentration known to be effective (e.g., 1 µM, which is well above the biochemical IC50). Also, prepare a vehicle control (DMSO).
-
Add the inhibitor or vehicle to the cells.
-
Incubate the plates for different durations: 30, 60, 120, and 240 minutes at 37°C.
-
-
Cell Stimulation:
-
After the respective incubation times, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells (except for the unstimulated control wells).
-
Incubate the plates for a fixed period known to induce robust TNF-α production (e.g., 4-6 hours).
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each incubation time point relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the incubation time to determine the time point at which maximal inhibition is achieved.
-
Data Presentation
Table 1: Effect of Incubation Time on this compound-Mediated Inhibition of TNF-α Production
| Pre-incubation Time (minutes) | TNF-α Concentration (pg/mL) ± SD (Vehicle + LPS) | TNF-α Concentration (pg/mL) ± SD (this compound + LPS) | % Inhibition |
| 30 | 1520 ± 85 | 988 ± 62 | 35% |
| 60 | 1550 ± 92 | 620 ± 45 | 60% |
| 120 | 1490 ± 78 | 313 ± 30 | 79% |
| 240 | 1510 ± 88 | 287 ± 25 | 81% |
This table presents example data. Actual results may vary based on experimental conditions.
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal inhibitor incubation time.
References
- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. promega.jp [promega.jp]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting IRAK1 phosphorylation assay downstream of IRAK4
Welcome to the technical support center for troubleshooting IRAK1 phosphorylation assays downstream of IRAK4. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental process, the following diagrams illustrate the IRAK1 signaling cascade and a typical workflow for assessing its phosphorylation.
Caption: TLR/IL-1R signaling pathway leading to IRAK1 phosphorylation.
Caption: Experimental workflow for IRAK1 phosphorylation assay.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during IRAK1 phosphorylation assays.
Q1: Why am I not seeing any phosphorylated IRAK1 (p-IRAK1) signal?
A1: This is a common issue with several potential causes. Follow this troubleshooting guide:
-
Inadequate Cell Stimulation: Ensure your cells were properly stimulated to induce the signaling cascade.
-
Solution: Verify the concentration and activity of your stimulating agent (e.g., LPS, IL-1β). Perform a time-course experiment to determine the peak of IRAK1 phosphorylation, as the signal can be transient.[1]
-
-
Inefficient Protein Extraction: Phosphatases in your cell lysate can dephosphorylate IRAK1.
-
Solution: Always use a lysis buffer containing a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the extraction process.[2]
-
-
Low Protein Load: The amount of p-IRAK1 may be below the detection limit.
-
Solution: Increase the amount of protein loaded per well. For phosphorylated proteins, a load of up to 100 µg may be necessary.[2]
-
-
Suboptimal Antibody Performance: The primary antibody may not be sensitive enough or may have lost activity.
-
Solution: Use a fresh aliquot of a validated anti-p-IRAK1 antibody. Optimize the antibody concentration and consider incubating overnight at 4°C to enhance the signal.[3]
-
-
Inefficient Western Blot Transfer: Poor transfer of proteins from the gel to the membrane will result in a weak or absent signal.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S before blocking.[4]
-
Q2: My Western blot has high background. How can I reduce it?
A2: High background can obscure your p-IRAK1 signal. Here are some common causes and solutions:
-
Insufficient Blocking: Non-specific antibody binding can be reduced with proper blocking.
-
Solution: Increase the blocking time to 1-2 hours at room temperature. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can cause background.[2]
-
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[5]
-
-
Inadequate Washing: Insufficient washing will leave unbound antibodies on the membrane.
-
Membrane Drying: Allowing the membrane to dry out can cause non-specific binding.
-
Solution: Ensure the membrane remains submerged in buffer throughout the immunodetection process.[3]
-
Q3: I am seeing multiple non-specific bands. What could be the reason?
A3: Non-specific bands can be due to several factors:
-
Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins.
-
Solution: Use a highly specific, affinity-purified primary antibody. Ensure your secondary antibody is pre-adsorbed against the species of your sample lysate.
-
-
Sample Degradation: Proteolytic degradation of your target protein can result in multiple lower molecular weight bands.
-
Solution: Prepare fresh lysates with protease inhibitors and keep them on ice.[2]
-
-
High Protein Load: Overloading the gel can lead to non-specific antibody binding.
-
Solution: Reduce the amount of protein loaded per lane.[5]
-
Troubleshooting Decision Tree
This decision tree can guide you through a systematic approach to resolving common issues with your IRAK1 phosphorylation assay.
Caption: Troubleshooting decision tree for IRAK1 phosphorylation assays.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Load (Western Blot) | 20-100 µg of total cell lysate | For low abundance phospho-proteins, a higher load is often necessary.[2] |
| Primary Antibody Dilution | 1:500 - 1:2000 | This is a general range; always refer to the manufacturer's datasheet and optimize for your specific antibody and experimental conditions.[6][7] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Titrate to minimize background while maintaining a strong signal. |
| Blocking Time | 1-2 hours at room temperature | |
| Primary Antibody Incubation | 2 hours at RT or overnight at 4°C | Overnight incubation at 4°C can increase signal intensity.[3] |
| Wash Steps | 3 x 5-10 minutes in TBST | Thorough washing is crucial for reducing background.[2] |
Detailed Experimental Protocols
Protocol 1: Western Blot for IRAK1 Phosphorylation
This protocol details the detection of phosphorylated IRAK1 from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody (anti-p-IRAK1)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[8]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Dilute an equal amount of protein (20-100 µg) from each sample with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[8]
-
-
SDS-PAGE and Western Blot:
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature.
-
Incubate the membrane with the primary anti-p-IRAK1 antibody (at the optimized dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (at the optimized dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD imager or X-ray film.
-
Protocol 2: In Vitro Kinase Assay for IRAK1
This protocol is for measuring the kinase activity of immunoprecipitated IRAK1.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
Anti-IRAK1 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)
-
IRAK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[9]
-
SDS-PAGE materials
-
Autoradiography film or phosphorimager (for radioactive assays)
-
Anti-phospho-substrate antibody (for non-radioactive Western blot detection)
Procedure:
-
Immunoprecipitation of IRAK1:
-
Incubate 200-500 µg of cell lysate with an anti-IRAK1 antibody for 2-4 hours at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer and twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the IRAK1 substrate and ATP. For radioactive assays, include [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.[10]
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays: Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the phosphorylated substrate.
-
For non-radioactive assays: Transfer the proteins to a membrane and perform a Western blot using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
References
- 1. Syk Plays a Critical Role in the Expression and Activation of IRAK1 in LPS-Treated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. assaybiotechnology.com [assaybiotechnology.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
Irak4-IN-11 inconsistent results in cellular assays
Welcome to the technical support center for IRAK4-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results observed in cellular assays involving this inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing variable inhibition of cytokine production with this compound in our cellular assays. What could be the cause?
A1: Inconsistent results with this compound can arise from several factors related to the complex biology of IRAK4 signaling. Key aspects to consider are:
-
Dual Function of IRAK4: IRAK4 possesses both a kinase and a scaffolding function.[1][2][3] The relative importance of each function is highly dependent on the cell type, the specific signaling pathway activated (e.g., which Toll-like receptor [TLR] or Interleukin-1 receptor [IL-1R] is stimulated), and the species being studied.[1][2][4] this compound is a kinase inhibitor, and its effect may be less pronounced in systems where the scaffolding function of IRAK4 is more critical for the downstream readout.
-
Species-Specific Differences: There are significant differences in IRAK4 signaling between human and mouse cells.[4] For example, while IRAK4 kinase activity is essential for pro-inflammatory cytokine production in murine macrophages upon stimulation of IL-1R and most TLRs, it is not always required in human macrophages or fibroblasts for the same response.[1][2]
-
Stimulus-Dependent Responses: The reliance on IRAK4 kinase activity can vary depending on the specific TLR or IL-1R agonist used. For instance, TLR-induced cytokine production in human monocytes appears to be more dependent on IRAK4 kinase activity than IL-1-induced cytokine production in human fibroblasts.[5]
-
Compensatory Mechanisms: In human cells, IRAK1 has the ability to auto-phosphorylate, which may compensate for the inhibition of IRAK4 kinase activity, leading to a less potent effect of this compound on downstream signaling events.[2]
Q2: Why do we see target engagement in a proximal assay (e.g., phospho-IRAK1) but weak or no effect in a distal functional assay (e.g., TNFα secretion)?
A2: This discrepancy is often observed and highlights the context-dependent nature of IRAK4 signaling.
-
Proximal vs. Distal Readouts: A proximal assay, such as measuring the phosphorylation of IRAK1, can confirm that this compound is engaging its direct target. However, downstream signaling pathways can diverge and be subject to other regulatory mechanisms.
-
Scaffolding vs. Kinase Activity: The assembly of the Myddosome, a signaling complex involving MyD88, IRAK4, and IRAK1, is a critical scaffolding function.[6] While this compound inhibits the kinase activity, the stable Myddosome complex may still be able to initiate some downstream signaling, albeit with reduced efficiency.[5] The loss of IRAK4 kinase activity only partially inhibits IL-1-induced cytokine and NF-κB signaling in some systems.[5]
-
Signal Amplification: The signal transduction cascade from receptor to cytokine production involves multiple amplification steps. Weak inhibition at an early step might be overcome by strong amplification downstream, resulting in a minimal effect on the final readout.
Q3: We are transitioning our experiments from a mouse model to a human cell line and are seeing different results with this compound. Is this expected?
A3: Yes, this is a well-documented phenomenon. Significant species-specific differences exist in the IRAK4 signaling pathway.[4] In mouse macrophages, IRAK4 kinase activity is critical for TLR-mediated cytokine production.[1][2] In contrast, studies in human immune cells have shown that the kinase activity of IRAK4 can be dispensable for TLR responses in some contexts, where its scaffolding role in recruiting IRAK1 is more prominent.[4][7] Therefore, direct translation of results from mouse to human systems should be approached with caution.
Troubleshooting Guide
If you are experiencing inconsistent results with this compound, consider the following troubleshooting steps:
Step 1: Verify Target Engagement in Your Specific Cellular System
Before proceeding to functional readouts, confirm that this compound is engaging with IRAK4 in your cell type of interest.
-
Recommended Assay: A Cellular Thermal Shift Assay (CETSA™) is a valuable method to confirm direct binding of the inhibitor to IRAK4 in an unlabeled cellular context.[8][9][10] This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA™) Protocol for IRAK4 Target Engagement
This protocol is a generalized guide and may require optimization for your specific cell line and equipment.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Heat the cell suspensions or adherent cells in a PCR cycler or water bath across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-6 minutes.[8] Include a non-heated control.
-
The optimal heating temperature and duration should be determined empirically for your specific protein and cell line.[8]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Data Interpretation:
-
If this compound binds to IRAK4, you will observe a higher amount of soluble IRAK4 at elevated temperatures in the inhibitor-treated samples compared to the vehicle control, indicating thermal stabilization.[8]
-
Signaling Pathways and Workflows
To aid in understanding the complexities of IRAK4 signaling and to provide a logical framework for troubleshooting, the following diagrams are provided.
Caption: Simplified IRAK4 signaling cascade.
Caption: Logical troubleshooting workflow.
Quantitative Data Summary
The following table summarizes the key differences in IRAK4 signaling that can contribute to inconsistent results.
| Feature | Human Cellular Systems | Murine Cellular Systems | Reference |
| IRAK4 Kinase Activity Requirement for TLR/IL-1R Signaling | Context-dependent; can be dispensable, especially in fibroblasts and macrophages for some stimuli. | Essential for pro-inflammatory cytokine production in macrophages. | [1][2][4] |
| IRAK1 Compensation | Can auto-phosphorylate, potentially compensating for IRAK4 kinase inhibition. | Less evidence for a significant compensatory role in the absence of IRAK4 kinase activity. | [2] |
| MyD88-IRAK4 Interaction | Human IRAK4 shows clear association with human MyD88. | Mouse IRAK4 shows sustained interaction with mouse MyD88. Cross-species interaction is weak. | [4] |
References
- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 2. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Anti-IRAK4 antibody [Y279] (ab32511) | Abcam [abcam.com]
Validation & Comparative
A Head-to-Head Comparison of IRAK4 Inhibitors: Irak4-IN-11 and PF-06650833 (Zimlovisertib)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Irak4-IN-11 and PF-06650833 (Zimlovisertib). This analysis is based on available preclinical and clinical data, highlighting their biochemical potency, cellular activity, and methodologies used in their evaluation.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its position as a key mediator of pro-inflammatory signaling has made it an attractive therapeutic target for a range of autoimmune diseases and cancers. This guide focuses on a comparative analysis of two small molecule inhibitors of IRAK4: the research tool compound this compound and the clinical candidate PF-06650833.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and PF-06650833, offering a direct comparison of their potency. It is important to note that the data for this compound is limited, primarily originating from its use as a tool compound in specific research studies. In contrast, PF-06650833 has been extensively characterized through preclinical and clinical development.
| Parameter | This compound | PF-06650833 (Zimlovisertib) |
| Biochemical IC50 | Not explicitly reported in publicly available literature. Used as a tool to suppress IRAK4 activity. | ~0.52 nM - 3.55 nM (in vitro kinase assays)[1] |
| Cellular IC50 | Not explicitly reported in publicly available literature. | 0.2 nM (Cell-based assay)[2][3], 2.4 nM (PBMC assay)[2][3] |
Mechanism of Action
Both this compound and PF-06650833 are small molecule inhibitors that function by competing with ATP for binding to the kinase domain of IRAK4. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
Signaling Pathway
The diagram below illustrates the canonical IRAK4 signaling pathway, highlighting the point of intervention for inhibitors like this compound and PF-06650833.
Experimental Protocols
The evaluation of IRAK4 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency and selectivity.
Biochemical Kinase Assay
A common method to determine the biochemical potency (IC50) of an IRAK4 inhibitor is a kinase activity assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human IRAK4 enzyme and a suitable substrate (e.g., a peptide or protein substrate like Pellino1) are prepared in a kinase buffer.
-
Inhibitor Incubation: Serial dilutions of the test inhibitor (this compound or PF-06650833) are pre-incubated with the IRAK4 enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Using phosphorylation-specific antibodies coupled to a fluorescent reporter.
-
Luminescence-Based Assays: Measuring the amount of ADP produced using an assay like ADP-Glo™.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cellular Assays
Cell-based assays are crucial for determining the potency of an inhibitor in a more physiologically relevant context.
Methodology (e.g., PBMC Assay):
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Inhibitor Treatment: The cells are pre-treated with various concentrations of the IRAK4 inhibitor.
-
Cell Stimulation: The cells are stimulated with a TLR agonist (e.g., R848 for TLR7/8) to induce IRAK4-dependent cytokine production.
-
Cytokine Measurement: After an incubation period, the concentration of a pro-inflammatory cytokine (e.g., TNFα, IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The cellular IC50 value is determined by plotting the cytokine concentration against the inhibitor concentration.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of IRAK4 inhibitors.
Conclusion
This guide provides a comparative overview of this compound and PF-06650833. PF-06650833 (Zimlovisertib) has been extensively studied and has demonstrated high potency in both biochemical and cellular assays, leading to its advancement into clinical trials. The available data for this compound is significantly more limited, positioning it primarily as a valuable research tool for studying IRAK4 biology rather than a direct therapeutic competitor to PF-06650833 at this stage. For researchers in the field, PF-06650833 represents a benchmark for a clinically evaluated IRAK4 inhibitor, while this compound serves as a useful compound for in vitro investigations of the IRAK4 signaling pathway. Further publicly available research on this compound is required for a more comprehensive head-to-head comparison.
References
A Head-to-Head Battle for IRAK4 Modulation: A Comparative Guide to Irak4-IN-11 and IRAK4 PROTAC Degraders
For researchers, scientists, and drug development professionals, the modulation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) presents a compelling therapeutic strategy for a host of inflammatory diseases and cancers. This guide provides an objective comparison between two distinct approaches to targeting IRAK4: the small molecule inhibitor Irak4-IN-11 and the emerging class of IRAK4 Proteolysis Targeting Chimera (PROTAC) degraders.
This document delves into the fundamental differences in their mechanisms of action, supported by a compilation of experimental data. Detailed methodologies for key assays are provided to enable researchers to critically evaluate and reproduce the cited findings.
Executive Summary
This compound functions as a conventional small molecule inhibitor, competitively binding to the ATP pocket of IRAK4 to block its kinase activity.[1] In contrast, IRAK4 PROTACs represent a novel therapeutic modality that induces the degradation of the entire IRAK4 protein.[2] These heterobifunctional molecules bring IRAK4 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[3] This fundamental difference in mechanism suggests that PROTACs may offer a more profound and durable pharmacological effect by eliminating both the kinase and scaffolding functions of IRAK4.[4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and representative IRAK4 PROTAC degraders, KT-474 and Compound 9.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | Metric | Value (nM) | Cell Line / System |
| This compound | IRAK4 | Kinase Inhibition | IC50 | 8 | Biochemical Assay |
| KT-474 | IRAK4 | Protein Degradation | DC50 | 0.88 - 2.1 | Human PBMCs |
| Compound 9 | IRAK4 | Protein Degradation | DC50 | ~259 | Human PBMCs |
Table 2: Cellular Activity
| Compound | Cell Line | Stimulation | Readout | Metric | Value |
| This compound | - | - | - | - | Data not readily available |
| KT-474 | Human PBMCs | LPS/R848 | IL-6 Production | Inhibition | Potent |
| Compound 9 | OCI-LY10 | - | Cell Proliferation | IC50 | 4600 nM |
Mechanism of Action and Signaling Pathways
To understand the differential impact of these two modalities, it is crucial to visualize their points of intervention within the IRAK4 signaling cascade and the distinct mechanism of PROTAC-mediated degradation.
DOT script for IRAK4 Signaling Pathway
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
DOT script for PROTAC Mechanism of Action
Caption: Mechanism of Action for IRAK4 PROTAC Degraders.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of an inhibitor for IRAK4.
-
Materials:
-
IRAK4 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well microplate
-
-
Procedure:
-
Prepare a 3X solution of the test compound in Kinase Buffer A.
-
Prepare a 3X mixture of IRAK4 enzyme and Eu-anti-tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of the kinase tracer in Kinase Buffer A.
-
Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 3X enzyme/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
-
IRAK4 Protein Degradation Assay (Western Blot)
This protocol outlines the detection and quantification of IRAK4 protein levels in cells following treatment with a PROTAC degrader.
-
Materials:
-
Cell line of interest (e.g., Human PBMCs, OCI-LY10)
-
Cell culture medium
-
IRAK4 PROTAC degrader (e.g., KT-474, Compound 9)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the IRAK4 PROTAC degrader for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the IRAK4 signal to the loading control. The DC50 value (concentration at which 50% degradation is observed) can then be calculated.[6][7]
-
Cellular Cytokine Release Assay (LPS-stimulated PBMCs)
This protocol describes the measurement of cytokine release from human peripheral blood mononuclear cells (PBMCs) following stimulation with lipopolysaccharide (LPS) and treatment with an IRAK4 modulator.
-
Materials:
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound (this compound or IRAK4 PROTAC)
-
ELISA or HTRF kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
96-well cell culture plate
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium and seed them in a 96-well plate.
-
Pre-treat the cells with serially diluted concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the desired cytokine in the supernatant using a commercially available ELISA or HTRF kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the logarithm of the compound concentration to determine the IC50 for cytokine release inhibition.[8][9][10]
-
Concluding Remarks
The choice between an IRAK4 inhibitor like this compound and an IRAK4 PROTAC degrader will depend on the specific therapeutic context and desired pharmacological outcome. While inhibitors offer a direct and well-understood mechanism of action, PROTACs provide a novel approach with the potential for a more comprehensive and sustained blockade of IRAK4 signaling by eliminating the entire protein. The data presented in this guide highlights the superior in vitro potency of PROTACs in inducing protein degradation compared to the kinase inhibition of small molecules. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic advantages of IRAK4 degradation in various disease models. This guide serves as a foundational resource for researchers navigating the evolving landscape of IRAK4-targeted therapies.
References
- 1. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling Kinase Selectivity: A Comparative Guide to Irak4-IN-11 and IRAK1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of kinase inhibitors is paramount for advancing targeted therapies. This guide provides a detailed comparison of the selective IRAK4 inhibitor, Irak4-IN-11 (also referred to as IRAK4-IN-1), with prominent IRAK1 inhibitors, supported by experimental data and methodologies.
Interleukin-1 receptor-associated kinases (IRAKs) are critical mediators in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response. The high structural homology within the ATP-binding pockets of IRAK family members, particularly between IRAK1 and IRAK4, presents a significant challenge in the development of highly selective inhibitors. This guide focuses on the selectivity profile of this compound, a potent IRAK4 inhibitor, and contrasts it with inhibitors targeting IRAK1.
Signaling Pathway Overview: IRAK1 and IRAK4 in TLR/IL-1R Signaling
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 is considered the master IRAK as it phosphorylates and activates IRAK1. Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which ultimately drive the expression of pro-inflammatory genes.
Caption: Simplified TLR/IL-1R signaling pathway highlighting the roles of IRAK4 and IRAK1.
Comparative Selectivity of IRAK Inhibitors
The development of selective inhibitors is crucial for dissecting the specific roles of IRAK1 and IRAK4 in various disease contexts. The following table summarizes the inhibitory potency (IC50) of this compound and several representative IRAK1 and dual IRAK1/4 inhibitors.
| Inhibitor | Target(s) | IRAK4 IC50 (nM) | IRAK1 IC50 (nM) | Selectivity |
| This compound | IRAK4 | 7 [1][2] | >10,000 (Implied) | Highly Selective for IRAK4 |
| JH-X-119-01 | IRAK1 | >10,000[3][4] | 9[3][4] | Highly Selective for IRAK1 |
| Pacritinib | IRAK1/JAK2 | 177 | 6 | Moderately Selective for IRAK1 |
| IRAK-1-4 Inhibitor I | IRAK1/IRAK4 | 200[5] | 300[5] | Non-selective |
| HS-243 | IRAK1/IRAK4 | 20[6] | 24[6] | Non-selective |
| AZ1495 | IRAK4/IRAK1 | 5[3] | 23[3] | Selective for IRAK4 |
Note: The IC50 value for this compound against IRAK1 is not explicitly published in a direct comparative assay but is inferred to be very high based on its use as a specific tool compound to inhibit IRAK4 in biochemical assays measuring IRAK1 activity.
Experimental Protocols
The determination of inhibitor potency and selectivity is typically achieved through biochemical kinase assays. Below is a generalized protocol representative of those used to generate the data in this guide.
Biochemical Kinase Activity Assay (General Protocol)
This protocol outlines the key steps for measuring the inhibitory activity of a compound against a purified kinase.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Key Steps:
-
Reagent Preparation: Purified, active recombinant IRAK1 or IRAK4 enzyme is used. A suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide) and ATP are prepared in a kinase assay buffer. The inhibitor is serially diluted to various concentrations.
-
Reaction Mixture: The kinase, substrate, and assay buffer are added to the wells of a microplate.
-
Inhibitor Incubation: The serially diluted inhibitor is added to the wells and pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a constant temperature.
-
Detection: The reaction is stopped, and a detection reagent is added to quantify the kinase activity. Common methods include:
-
Luminescence-based ADP detection (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-based methods (e.g., Z'-LYTE™, LanthaScreen™): Detect the phosphorylation of a fluorescently labeled substrate.
-
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Conclusion
The data presented underscores the high selectivity of This compound for IRAK4, making it a valuable tool for specifically interrogating the function of IRAK4 in cellular signaling and disease models. In contrast, inhibitors like JH-X-119-01 offer a highly selective means to study the distinct roles of IRAK1. The availability of a diverse toolkit of inhibitors with varying selectivity profiles, from highly selective to dual-targeting, is essential for the precise dissection of the IRAK signaling pathway and the development of targeted therapeutics for inflammatory and autoimmune diseases, as well as certain cancers. Researchers should carefully consider the selectivity profile of each inhibitor when designing experiments to ensure accurate interpretation of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validating IRAK4 Target Engagement In Vivo: A Comparative Guide
A comprehensive review of publicly available scientific literature and data sources did not yield specific information on a compound designated "Irak4-IN-11." This name may refer to an internal, preclinical designation not yet disclosed in public forums, or it may be a less common tool compound. However, the principles of in vivo target engagement validation for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) can be effectively illustrated by comparing two well-characterized molecules with distinct mechanisms of action: PF-06650833 , a selective kinase inhibitor, and KT-474 , a targeted protein degrader.
This guide provides a comparative overview of these two key IRAK4-targeting agents, summarizing their in vivo performance, outlining relevant experimental protocols, and visualizing key concepts to aid researchers, scientists, and drug development professionals in designing and interpreting in vivo target engagement studies for IRAK4.
Comparison of IRAK4 Inhibitor and Degrader
The following table summarizes the key characteristics and in vivo data for the IRAK4 kinase inhibitor PF-06650833 and the IRAK4 degrader KT-474.
| Feature | PF-06650833 (Kinase Inhibitor) | KT-474 (PROTAC Degrader) |
| Mechanism of Action | Competitively binds to the ATP-binding pocket of IRAK4, inhibiting its kinase activity.[1] | A heterobifunctional molecule that induces the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein, eliminating both its kinase and scaffolding functions.[2] |
| In Vitro Potency | Potent inhibition of TNF release in human PBMCs (IC50 = 2.4 nM) and in human whole blood (IC50 = 8.8 nM).[3] | Potently degrades IRAK4 (DC50 = 0.88 nM) and inhibits LPS/R848-driven IL-6 production in PBMCs.[2] |
| In Vivo Models | Rat collagen-induced arthritis (CIA) model, mouse pristane-induced and MRL/lpr models of lupus.[4] | Mouse lipopolysaccharide (LPS) model of acute inflammation, hidradenitis suppurativa (HS) and atopic dermatitis (AD) patient studies.[2][5] |
| Key In Vivo Findings | Reduced circulating autoantibody levels in lupus models and protected rats from CIA.[4] Demonstrated a reduction in the whole blood interferon (IFN) gene signature in healthy volunteers.[4] | In a mouse LPS model, demonstrated potent inhibition of cytokine generation.[2] In HS and AD patients, showed robust IRAK4 degradation in skin and blood, with a systemic anti-inflammatory effect.[5][6] |
| Pharmacokinetics | Favorable safety and pharmacokinetic profile in Phase 1 studies.[7] | In mice, reaches Cmax after 2 hours with measurable plasma levels up to 24 hours.[2] Well-tolerated in humans with predictable pharmacokinetics.[5] |
| Target Engagement Biomarkers | Inhibition of downstream signaling (e.g., cytokine release), reduction in IFN gene signature.[3][4] | Reduction of total IRAK4 protein levels in peripheral blood mononuclear cells (PBMCs) and skin lesions.[5][6] Inhibition of downstream cytokine production.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo target engagement studies. Below are generalized protocols for key experiments cited in the literature for evaluating IRAK4 inhibitors and degraders.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice
This model is commonly used to assess the acute anti-inflammatory effects of IRAK4 inhibitors.
-
Animal Model: C57BL/6 mice are typically used.
-
Compound Administration: The test compound (e.g., PF-06650833, KT-474) or vehicle is administered orally (p.o.) or via another relevant route at predetermined doses and time points before the inflammatory challenge.[8]
-
Inflammatory Challenge: Mice are injected intraperitoneally (i.p.) with a bolus of LPS (e.g., 15 mg/kg) to induce a systemic inflammatory response.[8]
-
Sample Collection: Blood is collected at a specified time point after LPS injection (e.g., 1 hour).[8]
-
Pharmacodynamic Readout: Serum is isolated, and the concentration of pro-inflammatory cytokines, such as TNFα and IL-6, is measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Target Engagement Readout: For degraders like KT-474, whole blood or isolated PBMCs can be analyzed by Western blot or mass spectrometry to quantify the reduction in total IRAK4 protein levels.
Collagen-Induced Arthritis (CIA) in Rats
This is a widely accepted preclinical model for rheumatoid arthritis used to evaluate the therapeutic efficacy of anti-inflammatory agents.
-
Animal Model: Lewis or Dark Agouti rats are commonly used.
-
Induction of Arthritis: Animals are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection is typically given at a later date (e.g., day 7 or 21).
-
Compound Administration: Dosing with the test compound or vehicle is initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
-
Efficacy Readouts: The severity of arthritis is monitored over time by scoring clinical signs such as paw swelling, erythema, and joint mobility. Histopathological analysis of the joints can be performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.
-
Pharmacodynamic Readouts: Circulating levels of inflammatory cytokines and autoantibodies can be measured.
-
Target Engagement Readout: Similar to the LPS model, target protein levels (for degraders) or downstream pathway modulation can be assessed in relevant tissues or circulating cells.
Visualizing IRAK4 Biology and Therapeutic Intervention
The following diagrams, generated using Graphviz, illustrate the IRAK4 signaling pathway, the distinct mechanisms of kinase inhibitors and protein degraders, and a general workflow for in vivo target engagement studies.
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: Distinct mechanisms of IRAK4 kinase inhibitors and PROTAC degraders.
Caption: A generalized workflow for in vivo target engagement studies.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 5. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IRAK4 Inhibitor Selectivity: A Guide for Researchers
A Note on the Analyzed Compound: Extensive searches did not yield specific cross-reactivity data for a compound designated "Irak4-IN-11." Therefore, this guide will utilize publicly available data for a well-characterized and highly selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, HS-243 , as a representative example to illustrate a comparative analysis of kinase selectivity. This guide is intended for researchers, scientists, and drug development professionals to understand the off-target profile of a selective IRAK4 inhibitor.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response.[1][2] It acts as a key signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[1][2][3] However, due to the high degree of conservation within the ATP-binding pocket of the human kinome, achieving selectivity for a particular kinase inhibitor is a significant challenge in drug development.[3] Assessing the cross-reactivity of an inhibitor across a wide panel of kinases is essential to understand its potential for off-target effects and to ensure its suitability as a specific chemical probe or therapeutic agent.
Cross-Reactivity Profile of HS-243
HS-243 is a potent inhibitor of IRAK4 and the closely related IRAK1.[3] Its selectivity has been evaluated in a kinome-wide screen against a panel of 468 human protein kinases. The following table summarizes the inhibitory activity of HS-243 against its primary targets and other closely related or significantly inhibited kinases.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 10 µM | Reference |
| IRAK4 | 20 | 98.6% | [3] |
| IRAK1 | 24 | 99.35% | [3] |
| TAK1 | 500 | - | [3] |
Data presented is for the representative IRAK4 inhibitor HS-243.
Signaling Pathway of IRAK4
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway, leading to the activation of downstream inflammatory responses.
Experimental Protocols for Kinase Selectivity Profiling
The assessment of inhibitor cross-reactivity is typically performed using high-throughput screening platforms that measure the binding or enzymatic activity of the compound against a large panel of purified kinases. Below are generalized protocols for two common assay formats.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform utilizes an active site-directed competition binding assay to quantify the interaction between a test compound and a panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.[4]
Generalized Protocol:
-
Reaction Setup: A DNA-tagged kinase, an immobilized active-site directed ligand (on beads), and the test compound are combined in a multi-well plate.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control to determine the percent inhibition. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[4]
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The kinase is tagged (e.g., with GST or His), and a europium-labeled antibody against the tag is used as the FRET donor. The tracer, labeled with an Alexa Fluor® 647 acceptor, binds to the kinase active site. When both the antibody and tracer are bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[5][6][7]
Generalized Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, a mixture of the kinase and the europium-labeled antibody, and the fluorescently labeled tracer at concentrations that are multiples of the final desired assay concentration (e.g., 3X or 4X).[8]
-
Assay Plate Setup: In a microplate, add the test compound dilutions.
-
Addition of Kinase/Antibody: Add the kinase/antibody mixture to the wells containing the test compound.
-
Addition of Tracer: Add the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[5][7]
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The inhibition of tracer binding is determined by the decrease in the FRET ratio in the presence of the test compound compared to a DMSO control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chayon.co.kr [chayon.co.kr]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to Small Molecule IRAK4 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key small molecule inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory and oncologic signaling pathways. This document summarizes their biochemical potency, cellular activity, and pharmacokinetic profiles, supported by detailed experimental methodologies.
Introduction to IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] As an upstream kinase in the MyD88-dependent signaling cascade, IRAK4 activation leads to the downstream activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[3][4] Its crucial role in innate immunity has made it an attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[4][5] This guide focuses on a comparative analysis of several small molecule IRAK4 inhibitors that have entered clinical development.
Comparative Efficacy of IRAK4 Inhibitors
The following tables provide a quantitative comparison of the biochemical potency, cellular activity, and pharmacokinetic parameters of prominent small molecule IRAK4 inhibitors.
Table 1: Biochemical Potency Against IRAK4
| Compound Name | Other Names | Developer/Sponsor | IRAK4 IC50 (nM) |
| Zimlovisertib | PF-06650833 | Pfizer | 0.2[6][7] |
| Emavusertib | CA-4948 | Curis/Aurigene | <50[4] |
| Zabedosertib | BAY1834845 | Bayer | 212 (at 1mM ATP)[3] |
| BMS-986126 | Bristol Myers Squibb | 5.3[4] | |
| IRAK4-IN-4 | 2.8[7] | ||
| DW18134 | 11.2[8] | ||
| Compound 32 | 43[9] | ||
| Compound 42 | 8.9[9] |
Table 2: Cellular Activity of IRAK4 Inhibitors
| Compound Name | Cell Line/System | Assay Readout | IC50 (µM) |
| Zabedosertib (BAY1834845) | LPS-stimulated THP-1 cells | TNF-α release | 2.3[3] |
| PF-06650833 | LPS-stimulated human PBMCs | Inflammatory cytokine secretion (IL-1, IFN-γ, TNF-α, IL-17) | Effective decrease observed[8] |
| Emavusertib (CA-4948) | Relapsed/Refractory Hematologic Malignancies | Clinical Activity | Preliminary clinical activity observed[10] |
Table 3: Comparative Pharmacokinetics of IRAK4 Inhibitors in Clinical Trials
| Compound Name | Formulation | Key Pharmacokinetic Findings | Reference |
| Zimlovisertib (PF-06650833) | Immediate Release (IR) and Modified Release (MR) | IR: Food delayed absorption and increased total exposure by 33%. MR: Tmax of 8h vs 1h for IR. Less than 1% recovered unchanged in urine. | [11] |
| Emavusertib (CA-4948) | Oral | Well-tolerated with a good safety profile and desirable pharmacokinetic properties in a Phase 1 study. | [10] |
| KT-474 (IRAK4 Degrader) | Oral | Delayed absorption and prolonged elimination. Steady state achieved after 7 days of daily dosing. Significant food effect observed. | [12] |
Signaling Pathways and Experimental Workflows
Visual representations of the IRAK4 signaling pathway and a typical experimental workflow for inhibitor characterization are provided below to aid in understanding the mechanism of action and the drug discovery process.
Caption: IRAK4 signaling cascade upon TLR/IL-1R activation.
Caption: Workflow for IRAK4 inhibitor discovery and validation.
Experimental Protocols
IRAK4 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and is a common method for determining the biochemical potency (IC50) of IRAK4 inhibitors.
Principle: The assay measures the amount of ADP produced from the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)
-
Test compounds (IRAK4 inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.
-
Reaction Setup:
-
Add kinase assay buffer to each well of the plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the IRAK4 enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add a mixture of ATP and the substrate (MBP) to all wells to start the reaction. The final ATP concentration should be close to its Km value for IRAK4.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), during which the kinase phosphorylates the substrate, producing ADP.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is proportional to the ADP concentration.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay: IRAK1 Phosphorylation
This assay measures the ability of an IRAK4 inhibitor to block the phosphorylation of its direct downstream substrate, IRAK1, in a cellular context.[13][14]
Principle: Upon stimulation of TLRs or IL-1Rs, IRAK4 phosphorylates IRAK1. An effective IRAK4 inhibitor will reduce the level of phosphorylated IRAK1.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)
-
Test compounds (IRAK4 inhibitors)
-
Lysis buffer
-
Antibodies: anti-phospho-IRAK1 and total IRAK1
-
Detection method (e.g., Western blot, ELISA, or electrochemiluminescence)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
-
Cell Stimulation: Stimulate the cells with a TLR agonist (e.g., LPS or R848) for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection of Phospho-IRAK1:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-IRAK1 and total IRAK1 antibodies.
-
ELISA/Electrochemiluminescence: Use a sandwich ELISA or an electrochemiluminescence-based assay (e.g., Meso Scale Discovery) with capture and detection antibodies specific for total and phosphorylated IRAK1.
-
-
Data Analysis: Quantify the levels of phosphorylated IRAK1 and normalize to the total IRAK1 levels. Calculate the percent inhibition of IRAK1 phosphorylation for each compound concentration and determine the IC50 value.
Functional Cellular Assay: Cytokine Release
This assay assesses the functional consequence of IRAK4 inhibition by measuring the downstream production of pro-inflammatory cytokines.[3]
Principle: Inhibition of IRAK4 should lead to a dose-dependent reduction in the secretion of cytokines like TNF-α and IL-6 following TLR stimulation.
Materials:
-
Human PBMCs or a relevant cell line (e.g., THP-1)
-
TLR agonist (e.g., LPS or R848)
-
Test compounds (IRAK4 inhibitors)
-
ELISA kit for the cytokine of interest (e.g., human TNF-α)
Procedure:
-
Cell Plating and Treatment: Plate the cells and pre-treat with a range of concentrations of the IRAK4 inhibitor for 1-2 hours.
-
Stimulation: Add the TLR agonist to the wells to stimulate cytokine production. Incubate for a longer period (e.g., 6-24 hours) to allow for cytokine synthesis and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percent inhibition of cytokine release for each compound concentration and calculate the IC50 value.
This guide provides a foundational overview for researchers entering or working within the field of IRAK4 inhibitor development. The provided data and protocols should facilitate the objective comparison of existing inhibitors and aid in the design and execution of further studies.
References
- 1. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sophion.com [sophion.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
An Objective Comparison of IRAK4 Inhibitors: Efficacy and Experimental Insights into Emavusertib (CA-4948)
While a direct comparative efficacy analysis between IRAK4-IN-11 and Emavusertib (CA-4948) is hampered by the limited availability of public preclinical data for this compound, this guide provides a comprehensive overview of the well-documented IRAK4 inhibitor, Emavusertib. The information presented herein, including its mechanism of action, preclinical and clinical efficacy, and associated experimental protocols, serves as a valuable resource for researchers in the field of IRAK4-targeted therapies.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4] Dysregulation of IRAK4 signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[3][4] Emavusertib (formerly CA-4948) is a potent, orally bioavailable small molecule inhibitor of IRAK4 that has demonstrated significant anti-tumor activity in preclinical and clinical settings.[5][6]
Mechanism of Action of Emavusertib
Emavusertib exerts its therapeutic effect by binding to and inhibiting the kinase activity of IRAK4.[7] This action blocks the downstream signaling cascade that is constitutively active in certain cancers due to mutations in genes like MYD88.[5][7] The inhibition of IRAK4 leads to the suppression of the NF-κB pathway, which is crucial for the proliferation and survival of malignant cells.[7][8] In addition to its potent IRAK4 inhibition, Emavusertib also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in certain types of acute myeloid leukemia (AML).[6][8] This dual inhibitory activity may contribute to its efficacy in hematologic malignancies with FLT3 mutations.[8][9]
Preclinical and Clinical Efficacy of Emavusertib
Preclinical Studies
In preclinical models, Emavusertib has shown significant anti-tumor efficacy. In xenograft models of Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) with the MYD88-L265P mutation, oral administration of Emavusertib resulted in partial tumor regression at a dose of 200 mg/kg once daily and over 90% tumor growth inhibition at 100 mg/kg once daily.[5] Furthermore, in mouse models of AML with FLT3 mutations, Emavusertib induced tumor regression, with a complete response maintained for over 60 days post-treatment at a 100 mg/kg dose.
Clinical Trials
Emavusertib has been evaluated in several Phase I/II clinical trials for relapsed or refractory (R/R) hematologic malignancies, including Non-Hodgkin's Lymphoma (NHL), AML, and Myelodysplastic Syndromes (MDS).[5] In a Phase 1/2a study in patients with R/R AML or high-risk MDS, Emavusertib was well-tolerated and demonstrated promising efficacy, particularly in patients with spliceosome (SF3B1 or U2AF1) or FLT3 mutations. In evaluable AML patients with spliceosome mutations, a 40% complete remission (CR) or CR with partial hematologic recovery (CRh) rate was observed. In high-risk MDS patients with spliceosome mutations, 57% achieved a marrow CR. For patients with FLT3-mutated AML, responses included a CR and elimination of the FLT3 mutation. The recommended Phase 2 dose (RP2D) was determined to be 300 mg twice daily.
Quantitative Data Summary
Table 1: Preclinical Efficacy of Emavusertib in Xenograft Models
| Cancer Model | Dosing | Outcome | Reference |
| ABC DLBCL (OCI-Ly3) | 200 mg/kg qd (oral) | Partial Tumor Regression | [5] |
| ABC DLBCL (OCI-Ly3) | 100 mg/kg qd (oral) | >90% Tumor Growth Inhibition | [5] |
| AML (MV4-11, FLT3-ITD) | 100 mg/kg (oral) | Complete Tumor Regression (>60 days) |
Table 2: Clinical Efficacy of Emavusertib in R/R Hematologic Malignancies
| Patient Population | Mutation Status | Response Rate | Details | Reference |
| R/R AML | Spliceosome (SF3B1/U2AF1) | 40% CR/CRh | 2 out of 5 evaluable patients | |
| High-Risk MDS | Spliceosome (SF3B1/U2AF1) | 57% Marrow CR | 4 out of 7 evaluable patients | |
| R/R AML | FLT3 | - | 1 CR, 2 became FLT3-negative |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating IRAK4 inhibitors.
Caption: IRAK4 Signaling Cascade and Point of Inhibition by Emavusertib.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curis.com [curis.com]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 9. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy: A Comparative Guide to IRAK4 Kinase Inhibition and Degradation
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immunity, orchestrating inflammatory responses downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][2] Its central role in various inflammatory and autoimmune diseases has made it a prime target for therapeutic intervention.[1][3] Two distinct strategies have surfaced: kinase inhibition and targeted protein degradation. This guide provides an in-depth comparison of these approaches, supported by experimental data, to inform research and drug development decisions.
At the heart of this comparison lies the dual functionality of IRAK4: it possesses both kinase and scaffolding activities.[1][4] While its kinase function is crucial for the phosphorylation and activation of downstream signaling molecules, its scaffolding role is essential for the assembly of the Myddosome, a supramolecular signaling complex critical for initiating the inflammatory cascade.[5][6]
Mechanism of Action: A Tale of Two Strategies
IRAK4 kinase inhibitors are small molecules designed to bind to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing the phosphorylation of its substrates.[2][3] This action effectively dampens the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[3]
IRAK4 degraders , often developed as proteolysis-targeting chimeras (PROTACs), represent a newer modality. These heterobifunctional molecules simultaneously bind to IRAK4 and an E3 ubiquitin ligase.[7][8] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[7][8] The fundamental advantage of this approach is the complete elimination of the IRAK4 protein, thereby abrogating both its kinase and scaffolding functions.[4][7]
Signaling Pathways: A Deeper Dive
The differential impact of inhibitors and degraders on IRAK4's dual functions has profound implications for their overall effect on inflammatory signaling.
dot
Caption: IRAK4 Signaling Pathway.
While kinase inhibitors effectively block the phosphorylation of downstream substrates like IRAK1, they do not prevent the IRAK4-dependent assembly of the Myddosome complex.[5][6] This residual scaffolding function may permit a level of signaling to persist, potentially limiting the therapeutic efficacy of inhibitors in certain contexts.[5]
In contrast, by inducing the complete removal of the IRAK4 protein, degraders eliminate both the kinase and scaffolding functions.[4] This dual blockade is hypothesized to lead to a more profound and durable suppression of the inflammatory response.[7]
Quantitative Comparison of IRAK4 Inhibitors and Degraders
Experimental data comparing the in vitro activity of IRAK4 inhibitors and degraders highlight these functional differences. The following tables summarize key quantitative data for representative compounds.
Table 1: In Vitro Potency of IRAK4 Inhibitors and Degraders
| Compound | Modality | Target | Assay | IC50/DC50 (nM) | Dmax (%) | Cell Line/System | Reference |
| PF-06650833 | Inhibitor | IRAK4 Kinase Activity | Kinase Assay | 0.52 | N/A | In vitro | [9] |
| BAY-1834845 | Inhibitor | IRAK4 Kinase Activity | Kinase Assay | 3.55 | N/A | In vitro | [9] |
| KT-474 | Degrader | IRAK4 Protein Level | Western Blot | 0.88 | 101 | THP-1 cells | [7] |
| KT-474 | Degrader | IRAK4 Protein Level | Western Blot | 0.9 | 101.3 | Human PBMCs | [10] |
| Compound 9 | Degrader | IRAK4 Protein Level | Western Blot | ~10 | >90 | OCI-LY10 cells | [4] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Inhibition of Cytokine Production in Human PBMCs
| Compound | Stimulus | Cytokine | IC50 (nM) | Max Inhibition (%) | Reference |
| PF-06650833 | LPS | IL-6 | N/A | ~50 | [11] |
| PF-06650833 | R848 | Multiple | - | - | [12] |
| KT-474 | LPS | IL-6 | 3 | >90 | [11] |
| KT-474 | LPS + IL-1β | IL-6 | 0.8 | >90 | [13] |
| Degrader 1 | R848 | IL-6 | 0.2 ± 0.2 | 97 ± 4 | [14] |
As the data indicates, IRAK4 degraders like KT-474 not only potently reduce IRAK4 protein levels but also demonstrate superior inhibition of cytokine production, particularly under conditions of strong inflammatory stimuli, when compared to kinase inhibitors like PF-06650833.[11][13]
Experimental Methodologies
A detailed understanding of the experimental protocols used to generate this data is crucial for its interpretation and for designing future studies.
IRAK4 Kinase Assay
Objective: To measure the enzymatic activity of IRAK4 and the inhibitory potential of test compounds.
Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by IRAK4. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.
General Protocol (LanthaScreen® Eu Kinase Binding Assay): [1]
-
Reagents: Recombinant IRAK4 enzyme, LanthaScreen® Eu-anti-tag antibody, Alexa Fluor® 647-labeled kinase tracer, kinase buffer, and test compounds.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 384-well plate, add the test compound, a mixture of IRAK4 kinase and Eu-labeled antibody, and the kinase tracer. c. Incubate at room temperature for 1 hour to allow for binding equilibrium. d. Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
Data Analysis: The FRET signal is inversely proportional to the binding of the inhibitor. IC50 values are calculated by fitting the data to a dose-response curve.
Western Blot for IRAK4 Degradation
Objective: To quantify the reduction of IRAK4 protein levels in cells treated with a degrader.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.
-
Cell Culture and Treatment: Culture cells (e.g., PBMCs, THP-1) and treat with various concentrations of the IRAK4 degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for IRAK4. c. Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensity for IRAK4 and a loading control (e.g., GAPDH). Normalize the IRAK4 signal to the loading control and express the results as a percentage of the vehicle-treated control. DC50 and Dmax values are determined from the dose-response curve.
Cytokine Profiling in PBMCs
Objective: To measure the effect of IRAK4 inhibitors and degraders on the production of inflammatory cytokines.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with TLR ligands to induce cytokine production, which is then measured in the cell supernatant using methods like ELISA or multiplex assays.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Cell Culture and Treatment: Plate the PBMCs and pre-treat with serial dilutions of the test compound for a specified time (e.g., 18 hours).
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., R848, LPS) for a defined period (e.g., 8 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Meso Scale Discovery) or individual ELISAs.
-
Data Analysis: Calculate the IC50 values for the inhibition of each cytokine by fitting the data to a dose-response curve.
Visualizing the Functional Differences
The distinct mechanisms of IRAK4 inhibition and degradation can be visualized to better understand their impact on the signaling cascade.
dot
Caption: Inhibition vs. Degradation.
Conclusion: Implications for Therapeutic Development
The choice between IRAK4 kinase inhibition and degradation is not merely a matter of preference but a strategic decision with significant therapeutic implications. While kinase inhibitors have demonstrated clinical potential, the residual scaffolding function of IRAK4 may limit their efficacy in diseases driven by high inflammatory states.
IRAK4 degraders, by eliminating the entire protein, offer the potential for a more complete and durable blockade of the TLR/IL-1R signaling pathway. This comprehensive approach may translate to superior efficacy in a broader range of inflammatory and autoimmune diseases. However, the development of degraders also presents unique challenges, including optimizing their pharmacokinetic and pharmacodynamic properties.
Ultimately, the selection of an IRAK4-targeting modality will depend on the specific disease context, the desired level of pathway inhibition, and the overall therapeutic window. This comparative guide provides a foundational framework for researchers and drug developers to navigate these critical decisions in the pursuit of novel and effective treatments for IRAK4-mediated diseases.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 Kinase Enzyme System Application Note [promega.kr]
- 6. File:Overview of signalling pathway through IRAK4 and the myddosome complex.jpeg - Wikimedia Commons [commons.wikimedia.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. kymeratx.com [kymeratx.com]
- 12. scispace.com [scispace.com]
- 13. kymeratx.com [kymeratx.com]
- 14. kymeratx.com [kymeratx.com]
- 15. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of IRAK4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in innate immunity signaling, making it a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the essential signaling pathways and experimental workflows.
IRAK4 Inhibitor Performance: A Quantitative Comparison
The following table summarizes the in vitro potency of several IRAK4 inhibitors based on publicly available data. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound Name/Reference | Assay Type | Target | IC50 (nM) | Additional Information |
| Zimlovisertib (PF-06650833) | Kinase Assay | IRAK4 | 0.52[1] | A potent and selective IRAK4 inhibitor that has been in clinical trials for rheumatoid arthritis.[2] |
| BAY-1834845 | Kinase Assay | IRAK4 | 3.55[1] | |
| DW18134 | Kinase Assay | IRAK4 | 11.2[1] | |
| IRAK4-IN-4 | Kinase Assay | IRAK4 | 2.8[3][4] | Also inhibits cGAS with an IC50 of 2.1 nM.[3][4] |
| IRAK4-IN-1 | Kinase Assay | IRAK4 | 7[4] | |
| Emavusertib (CA-4948) | Kinase Assay | IRAK4 | <50[5] | A potent, orally bioavailable inhibitor of IRAK4 and FMS-like Tyrosine Kinase 3 (FLT3).[4] |
| HS-243 | Kinase Assay | IRAK4 | 20[4][6] | Also inhibits IRAK-1 with an IC50 of 24 nM and TAK1 with an IC50 of 0.5 µM.[4][6] |
| Takinib | Kinase Assay | IRAK4 | 120[4] | A potent and selective TAK1 inhibitor (IC50 = 9.5 nM) with secondary activity against IRAK4 and IRAK1 (IC50 = 390 nM).[4] |
| IRAK-1-4 Inhibitor I | Kinase Assay | IRAK4 | 200[3][4] | Also inhibits IRAK-1 with an IC50 of 300 nM.[3][4] |
| IRAK inhibitor 6 | Kinase Assay | IRAK4 | 160[4] | |
| AZ1495 | Kinase Assay | IRAK4 | 5[3] | Also inhibits IRAK1 with an IC50 of 23 nM.[3] |
| KT-474 | Degrader Assay (DC50) | IRAK4 | 0.88 | A PROTAC degrader of IRAK4.[7] |
Understanding the IRAK4 Signaling Pathway
IRAK4 plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for the innate immune response. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[8] IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.
IRAK4 Signaling Pathway
A Typical In Vitro Screening Workflow for IRAK4 Inhibitors
The identification and characterization of novel IRAK4 inhibitors typically follow a structured in vitro screening cascade. This process begins with high-throughput biochemical assays to identify initial hits, followed by more detailed biochemical and cellular assays to confirm potency, selectivity, and mechanism of action.
In Vitro Screening Workflow
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for replication and comparison of results.
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
IRAK4 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[9]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors
-
384-well plates
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Add 1 µl of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µl of IRAK4 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (e.g., MBP and ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the inhibitor concentration versus the percentage of kinase activity inhibition.
-
2. LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors that bind to the ATP-binding site of the kinase will displace the tracer, resulting in a decrease in the FRET signal.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]
-
Test inhibitors
-
384-well plates
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Prepare a 3X kinase/antibody mixture in kinase buffer.
-
Prepare a 3X tracer solution in kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the inhibitor concentration versus the emission ratio to determine the IC50 value.[8]
-
Cell-Based Assays
1. Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of an IRAK4 inhibitor to block the production and release of pro-inflammatory cytokines from human PBMCs stimulated with a TLR agonist.
-
Materials:
-
Isolated human PBMCs
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
TLR agonist (e.g., LPS for TLR4 or R848 for TLR7/8)
-
Test inhibitors
-
ELISA or HTRF kit for detecting the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
-
Protocol:
-
Plate PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with a TLR agonist at a pre-determined optimal concentration.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA or HTRF assay according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the inhibitor concentration versus the percentage of cytokine inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ulab360.com [ulab360.com]
- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. promega.jp [promega.jp]
A Researcher's Guide to Control Experiments for IRAK4-IN-11 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IRAK4-IN-11 and its alternatives, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to design robust control experiments for studies involving this specific inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Comparative Performance of IRAK4 Modulators
The efficacy of this compound can be benchmarked against other known inhibitors and a novel degrader. The following table summarizes key quantitative data for these compounds.
| Compound | Type | Target | Potency (IC50/DC50) | Cell-Based Potency (IC50) |
| This compound | Inhibitor | IRAK4 | IC50: 72 nM[1] | Not widely reported |
| PF-06650833 (Zimlovisertib) | Inhibitor | IRAK4 | IC50: 0.2 nM[2][3][4][5] | 2.4 nM (PBMC assay)[2] |
| Emavusertib (CA-4948) | Inhibitor | IRAK4, FLT3 | IC50: 57 nM[6][7][8] | <250 nM (THP-1 cells)[9] |
| KT-474 | Degrader (PROTAC) | IRAK4 | DC50: Not applicable | Not applicable |
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway, which is initiated by the activation of Toll-like Receptors (TLRs) or the Interleukin-1 Receptor (IL-1R). This pathway is a critical component of the innate immune response.
References
- 1. rcsb.org [rcsb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Validating IRAK4 Downstream Signaling Inhibition: A Comparative Guide to Irak4-IN-11 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways.[1][2][3] Activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in initiating a signaling cascade that leads to the activation of downstream transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines.[2][3][4] Given its crucial role in inflammation, IRAK4 has emerged as a key therapeutic target for a range of autoimmune diseases and other inflammatory conditions.[2][3][4]
This guide provides a comparative overview of Irak4-IN-11 and other alternative IRAK4-targeting compounds, with a focus on validating the inhibition of downstream signaling. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the signaling pathway and experimental workflows.
Comparative Performance of IRAK4 Inhibitors
The efficacy of IRAK4 inhibitors is primarily assessed by their ability to block the kinase activity of IRAK4 and consequently inhibit the production of downstream inflammatory mediators. The following table summarizes the quantitative data for this compound and two prominent alternatives: PF-06650833, a potent IRAK4 kinase inhibitor, and KT-474, an IRAK4 protein degrader.
| Compound | Mechanism of Action | Target | IC50 / DC50 | Downstream Inhibition | Cell-Based Assay |
| This compound | Kinase Inhibitor | IRAK4, cGAS | IC50: 2.8 nM (IRAK4), 2.1 nM (cGAS)[5] | Not specified | Not specified |
| PF-06650833 (Zimlovisertib) | Kinase Inhibitor | IRAK4 | IC50: 0.2 nM[6] | Inhibition of TNF release (IC50: 2.4 nM in PBMCs)[7] | Human PBMCs stimulated with R848[7] |
| KT-474 | Protein Degrader (PROTAC) | IRAK4 | DC50: 2 nM[8] | Potent inhibition of IL-6 production in PBMCs[1] | Human PBMCs stimulated with LPS/R848[1] |
Note: IC50 represents the half-maximal inhibitory concentration, while DC50 represents the half-maximal degradation concentration.
Signaling Pathway and Experimental Workflow
To effectively validate the inhibition of IRAK4 signaling, it is crucial to understand the underlying molecular pathway and the experimental steps involved in its assessment.
Experimental Protocols
Cell-Based Cytokine Production Assay
This protocol outlines a general method for measuring the inhibition of cytokine production in response to TLR stimulation.
Objective: To determine the IC50 of an IRAK4 inhibitor on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
IRAK4 inhibitor (e.g., this compound, PF-06650833)
-
ELISA kit for the cytokine of interest (e.g., human TNF-α, human IL-6)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the immune cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the IRAK4 inhibitor in cell culture medium.
-
Pre-incubate the cells with the different concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate TLR ligand at a pre-optimized concentration.
-
Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration and determine the IC50 value using a suitable software.
Western Blot for Phospho-IRAK1
This protocol describes how to assess the inhibition of IRAK4 kinase activity by measuring the phosphorylation of its direct downstream substrate, IRAK1.
Objective: To qualitatively or semi-quantitatively determine the effect of an IRAK4 inhibitor on the phosphorylation of IRAK1 at key activation sites (e.g., Thr209).
Materials:
-
Immune cells
-
Cell culture medium
-
TLR ligand or IL-1β
-
IRAK4 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209) and anti-total IRAK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat the cells with the IRAK4 inhibitor and stimulus as described in the cytokine assay protocol, but for a shorter duration (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IRAK1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total IRAK1 antibody to confirm equal protein loading.
Conclusion
The validation of IRAK4 downstream signaling inhibition is a critical step in the development of novel anti-inflammatory therapeutics. This guide provides a framework for comparing the performance of this compound with alternative IRAK4-targeting compounds like the kinase inhibitor PF-06650833 and the protein degrader KT-474. By employing the described experimental protocols and understanding the underlying signaling pathway, researchers can effectively characterize the potency and mechanism of action of their compounds, ultimately facilitating the discovery of new and improved treatments for inflammatory diseases.
References
- 1. interleukin 1 receptor associated kinase 4 | Interleukin-1 receptor-associated kinase (IRAK) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 | MDPI [mdpi.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New IRAK4 degrader for the treatment of autoimmune diseases presented | BioWorld [bioworld.com]
A Comparative Preclinical Analysis of IRAK4 Inhibitors: PF-06650833, Emavusertib, and KT-474
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of three notable Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors: PF-06650833, Emavusertib (CA-4948), and the IRAK4 degrader, KT-474. The data presented is compiled from publicly available preclinical studies and is intended to serve as a resource for researchers in the field of immunology and oncology.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a central role in signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4-mediated signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1] This has made IRAK4 an attractive therapeutic target, leading to the development of small molecule inhibitors and, more recently, targeted protein degraders.
This guide will delve into a comparative analysis of their mechanisms of action, in vitro potency, and in vivo efficacy in relevant preclinical models, supported by detailed experimental data and protocols.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors such as PF-06650833 and Emavusertib are designed to bind to the ATP-binding pocket of the IRAK4 kinase domain, thereby competitively inhibiting its catalytic activity. This prevents the phosphorylation of downstream substrates, disrupting the inflammatory signaling cascade.[2]
In contrast, KT-474 is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that induces the degradation of the IRAK4 protein.[3] One end of the KT-474 molecule binds to IRAK4, while the other end recruits an E3 ubiquitin ligase. This proximity results in the ubiquitination of IRAK4, marking it for degradation by the proteasome.[3] This approach not only ablates the kinase activity but also eliminates the scaffolding function of IRAK4, potentially leading to a more profound and durable inhibition of the signaling pathway.[3]
Signaling Pathway of IRAK4
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the points of intervention for inhibitors and degraders.
Quantitative Data Presentation
The following table summarizes the available quantitative preclinical data for PF-06650833, Emavusertib, and KT-474.
| Parameter | PF-06650833 | Emavusertib (CA-4948) | KT-474 | Reference(s) |
| In Vitro Potency | ||||
| IRAK4 Enzymatic IC50 | 0.2 nM | 57 nM | - | [4][5] |
| R848-induced TNF-α IC50 (PBMCs) | 2.4 nM | <250 nM (LTA-induced TNF-α in THP-1) | - | [6][7] |
| IRAK4 Degradation DC50 (PBMCs) | N/A | N/A | 0.88 nM | [8] |
| In Vivo Efficacy | ||||
| Collagen-Induced Arthritis (CIA) Model | Protective effect in rats | Inhibition of arthritis severity in mice | Superior to small molecule inhibitor in mouse models | [4][9][10] |
| LPS-induced TNF-α Inhibition | 87% inhibition at 30 mg/kg in rats | 72% reduction in TNF-α in mice | More potent than small molecule inhibitor | [4][5][10] |
| DLBCL Xenograft Model | - | >90% tumor growth inhibition at 100 mg/kg qd (OCI-Ly3) | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the enzymatic activity of IRAK4 and the potency of inhibitors.
Materials:
-
IRAK4 enzyme (recombinant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase Tracer (e.g., Alexa Fluor® 647-labeled ATP-competitive inhibitor)
-
Europium-labeled anti-tag antibody
-
Test compounds (serially diluted)
-
384-well assay plates
Procedure:
-
Prepare a solution of IRAK4 enzyme and Europium-labeled anti-tag antibody in kinase buffer.
-
Add test compounds at various concentrations to the wells of the assay plate.
-
Add the IRAK4 enzyme/antibody mixture to the wells.
-
Add the kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: LPS-Induced TNF-α Release in THP-1 Cells
This protocol outlines a method to assess the ability of IRAK4 inhibitors to block the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Test compounds
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium containing PMA (e.g., 100 ng/mL) to induce differentiation into macrophage-like cells. Incubate for 48-72 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh complete medium.
-
Pre-treat the differentiated THP-1 cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
IC50 values are determined by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.
In Vivo Model: Murine Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compounds formulated for oral administration
-
Calipers for paw thickness measurement
Procedure:
-
Immunization: On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
Booster: On day 21, administer a booster injection of an emulsion of bovine type II collagen and IFA.
-
Treatment: Begin daily oral administration of the test compounds or vehicle control from the day of the booster injection (or upon disease onset) and continue for a specified duration (e.g., 14-21 days).
-
Disease Assessment: Monitor the mice daily for signs of arthritis. Clinical scoring is typically performed based on the severity of erythema and swelling in each paw (e.g., on a scale of 0-4 per paw, for a maximum score of 16 per mouse). Paw thickness is also measured using calipers.
-
Data Analysis: The mean clinical score and paw thickness for each treatment group are plotted over time. The efficacy of the test compounds is determined by their ability to reduce the clinical score and paw swelling compared to the vehicle-treated group.
In Vivo Model: DLBCL Patient-Derived Xenograft (PDX)
PDX models are valuable for assessing the anti-tumor activity of therapeutic agents in a system that more closely recapitulates the heterogeneity of human tumors.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma)
-
Patient-derived DLBCL tumor tissue
-
Surgical tools for tumor implantation
-
Test compounds formulated for oral administration
-
Calipers for tumor volume measurement
Procedure:
-
Tumor Implantation: Surgically implant a small fragment of a patient's DLBCL tumor subcutaneously into the flank of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into different treatment groups. Begin daily oral administration of the test compounds or vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Efficacy Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: The mean tumor volume for each treatment group is plotted over time. The anti-tumor efficacy is often expressed as tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Conclusion
The preclinical data available for PF-06650833, Emavusertib, and KT-474 highlight the potential of targeting IRAK4 for the treatment of inflammatory diseases and certain cancers. While small molecule inhibitors like PF-06650833 and Emavusertib have demonstrated potent inhibition of IRAK4 kinase activity and efficacy in various preclinical models, the IRAK4 degrader KT-474 offers a distinct mechanism of action by eliminating the entire protein, which may translate to a more profound and durable therapeutic effect. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for the scientific community to further explore and build upon these findings in the quest for novel therapies targeting the IRAK4 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 3. THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
Potency Showdown: A Comparative Analysis of IRAK4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of various IRAK4 inhibitors, with a focus on experimental data and methodologies.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway, making it a key target for therapeutic intervention in a range of inflammatory diseases and cancers.[1][2] The development of potent and selective IRAK4 inhibitors is a major focus of drug discovery efforts. This guide compares the half-maximal inhibitory concentration (IC50) of several IRAK4 inhibitors, providing a clear overview of their relative potencies.
IRAK4 Inhibitor Potency (IC50) Comparison
The following table summarizes the reported IC50 values for a selection of IRAK4 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the IRAK4 enzyme by 50% in biochemical or cellular assays.
| Compound | IC50 (nM) | Assay Type | Reference |
| PF-06426779 | 1 (biochemical), 12 (cellular) | Kinase Assay, Cell-based Assay | [3] |
| IRAK4-IN-4 | 2.8 | Not Specified | [4] |
| IRAK4-IN-9 | 1.5 | Not Specified | [5] |
| IRAK4-IN-16 | 2.5 | Not Specified | [5] |
| BMS-986126 | 5.3 | Kinase Assay | [3] |
| R191 | 3 | Kinase Assay | [3] |
| Zabedosertib (BAY 1834845) | 3.55 | Kinase Assay | [4][6] |
| Zimlovisertib (PF-06650833) | 0.2 (cellular), 2.4 (PBMC) | Cell-based Assay, PBMC Assay | [4] |
| AZ1495 | 5 | Kinase Assay | [4] |
| GLPG4471 | 1.7 | Not Specified | [4] |
| KME-2780 | 0.5 | Not Specified | [4] |
| DW18134 | 11.2 | Not Specified | [6] |
| IRAK-1-4 Inhibitor I | 200 | Not Specified | [3][4] |
| IRAK-4 protein kinase inhibitor 2 | 4000 | Not Specified | [7] |
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascade. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, initiating a signaling cascade that involves the phosphorylation of IRAK1 and IRAK2.[1][8] This ultimately leads to the activation of downstream transcription factors such as NF-κB and IRF5, driving the expression of pro-inflammatory cytokines.[2][9]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Irak4-IN-1
For researchers, scientists, and drug development professionals working with the potent IRAK4 inhibitor, Irak4-IN-1, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Irak4-IN-1 is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is crucial to mitigate risks. The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form or when adequate ventilation is not available. |
This data is summarized from the Irak4-IN-1 Safety Data Sheet.[1]
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of Irak4-IN-1 and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
For optimal stability, store the powder at -20°C and solutions at -80°C.[1]
Emergency Procedures and Disposal
In the event of accidental exposure or spillage, immediate and appropriate action is necessary.
| Emergency Situation | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician immediately if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1] |
| Skin Contact | Wash skin thoroughly with soap and water. |
| Spillage | Collect spillage to prevent release into the environment.[1] Clean the spill area in a safe and approved manner. |
Disposal: Dispose of contents and the container at an approved waste disposal plant.[1] It is imperative to prevent the release of this compound into drains, water courses, or the soil.[1]
Operational Workflow for Handling Irak4-IN-1
To provide a clear, step-by-step guide for researchers, the following workflow diagram outlines the key stages of handling Irak4-IN-1, from initial preparation to final disposal.
Caption: A flowchart illustrating the safe handling and disposal workflow for Irak4-IN-1.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
